molecular formula C9H11NS B037950 3-(Cyanomethyl)-2,4,5-trimethylthiophene CAS No. 112440-49-0

3-(Cyanomethyl)-2,4,5-trimethylthiophene

Cat. No.: B037950
CAS No.: 112440-49-0
M. Wt: 165.26 g/mol
InChI Key: GVRRCQCZKOPGDZ-UHFFFAOYSA-N
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Description

3-(Cyanomethyl)-2,4,5-trimethylthiophene is a useful research compound. Its molecular formula is C9H11NS and its molecular weight is 165.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,4,5-trimethylthiophen-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-6-7(2)11-8(3)9(6)4-5-10/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRRCQCZKOPGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1CC#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556256
Record name (2,4,5-Trimethylthiophen-3-yl)acetonitrile
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Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112440-49-0
Record name (2,4,5-Trimethylthiophen-3-yl)acetonitrile
Source EPA DSSTox
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Record name 3-(Cyanomethyl)-2,4,5-trimethylthiophene
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Foundational & Exploratory

Synthesis of 3-(Cyanomethyl)-2,4,5-trimethylthiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 3-(Cyanomethyl)-2,4,5-trimethylthiophene, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established chemical transformations and provides detailed experimental protocols for the synthesis of the target compound and its key intermediate.

Introduction

This compound is a polysubstituted thiophene derivative with potential applications in the development of novel pharmaceuticals and organic materials. The presence of a reactive cyanomethyl group and a fully substituted thiophene core makes it an attractive scaffold for further chemical modifications. This guide outlines a practical two-step synthesis beginning with the readily available 2,4,5-trimethylthiophene.

Reaction Pathway

The proposed synthesis involves two key transformations:

  • Bromination: Free-radical bromination of the methyl group at the 3-position of 2,4,5-trimethylthiophene using N-bromosuccinimide (NBS) to yield 3-(bromomethyl)-2,4,5-trimethylthiophene.

  • Cyanation: Nucleophilic substitution of the bromide with a cyanide salt to afford the final product, this compound.

Synthesis_Pathway start 2,4,5-Trimethylthiophene intermediate 3-(Bromomethyl)-2,4,5-trimethylthiophene start->intermediate NBS, AIBN CCl4, Reflux product This compound intermediate->product NaCN or KCN Acetone or DMSO, Heat

Caption: Proposed synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product. Please note that yields are estimated based on analogous reactions and may vary depending on experimental conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State (Expected)Boiling Point (°C) (Expected)Melting Point (°C) (Expected)Typical Yield (%)
2,4,5-TrimethylthiopheneC₇H₁₀S126.22Colorless liquid165-167--
3-(Bromomethyl)-2,4,5-trimethylthiopheneC₈H₁₁BrS219.14Colorless to yellow oil>200-70-85
This compoundC₉H₁₁NS165.26White to off-white solid-~50-6060-80

Experimental Protocols

Step 1: Synthesis of 3-(Bromomethyl)-2,4,5-trimethylthiophene

This procedure is adapted from the bromination of similar alkylthiophenes.

Workflow:

Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification a Dissolve 2,4,5-trimethylthiophene in CCl4 b Add NBS and AIBN a->b c Reflux the mixture b->c d Monitor reaction by TLC/GC c->d e Cool and filter succinimide d->e f Wash with Na2S2O3 and brine e->f g Dry over MgSO4 f->g h Concentrate in vacuo g->h i Purify by column chromatography h->i

Caption: Experimental workflow for the synthesis of 3-(Bromomethyl)-2,4,5-trimethylthiophene.

Materials:

  • 2,4,5-Trimethylthiophene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Sodium thiosulfate (Na₂S₂O₃) solution (aqueous, saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,5-trimethylthiophene (1 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 equivalents).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and wash sequentially with saturated aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(bromomethyl)-2,4,5-trimethylthiophene as a colorless to pale yellow oil.

Step 2: Synthesis of this compound

This procedure is based on the cyanation of thenyl halides.

Workflow:

Cyanation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification a Dissolve 3-(bromomethyl)-2,4,5- trimethylthiophene in acetone/DMSO b Add NaCN or KCN a->b c Heat the mixture b->c d Monitor reaction by TLC/GC c->d e Cool and filter inorganic salts d->e f Concentrate the filtrate e->f g Partition between water and ether f->g h Dry organic layer over MgSO4 g->h i Concentrate and purify by recrystallization or chromatography h->i

Caption: Experimental workflow for the synthesis of this compound.

Materials:

  • 3-(Bromomethyl)-2,4,5-trimethylthiophene

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Acetone or Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane and Ethyl Acetate for recrystallization or chromatography

Procedure:

  • In a round-bottom flask, dissolve 3-(bromomethyl)-2,4,5-trimethylthiophene (1 equivalent) in acetone or DMSO.

  • Add sodium cyanide or potassium cyanide (1.2 equivalents).

  • Heat the reaction mixture to 50-70 °C and stir for 4-8 hours. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts. Wash the solid with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield this compound as a solid.

Safety Considerations

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Azobisisobutyronitrile (AIBN): Can decompose violently upon heating. Use in small quantities and handle with care.

  • Carbon tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use in a well-ventilated fume hood. Consider alternative solvents like dibromomethane if possible.

  • Sodium/Potassium Cyanide: Highly toxic. Handle with extreme caution in a fume hood. Wear appropriate gloves and eye protection. Have a cyanide antidote kit readily available. All waste containing cyanide must be quenched with bleach before disposal according to institutional safety protocols.

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments.

An In-Depth Technical Guide to 3-(Cyanomethyl)-2,4,5-trimethylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(Cyanomethyl)-2,4,5-trimethylthiophene. The information is intended to support research and development efforts in medicinal chemistry, organic synthesis, and materials science.

Core Properties and Data

This compound is a substituted thiophene derivative with potential applications as a versatile building block in the synthesis of more complex molecules.[1] Its chemical structure combines a highly substituted thiophene ring with a reactive cyanomethyl group, making it a subject of interest for creating novel compounds with potential therapeutic effects.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 112440-49-0[1]
Molecular Formula C₉H₁₁NS[1]
Molecular Weight 165.25 g/mol [1]
Appearance White to orange to green crystalline powder[1]
Melting Point 66 - 69 °C[1]
Boiling Point 130 °C at 6.8 mmHg[1]
Purity ≥ 98% (GC)[1]

Table 2: Identification and Database Information

IdentifierValueReference
MDL Number MFCD00143113[1]
PubChem ID 14122208[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptually approached through the Gewald aminothiophene synthesis , a well-established multicomponent reaction.[2] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or a related active methylene compound in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene.[2]

Conceptual Synthetic Workflow:

SynthesisWorkflow

Caption: Conceptual workflow for the synthesis of this compound via the Gewald reaction.

Detailed Hypothetical Experimental Protocol (based on Gewald Reaction Principles):

  • Reaction Setup: To a solution of 3-methyl-2-pentanone (1.0 eq) and malononitrile (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add elemental sulfur (1.1 eq).

  • Addition of Base: A catalytic amount of a base, for example, morpholine or triethylamine, is added to the mixture.

  • Reaction Conditions: The reaction mixture is then heated under reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound. For highly polar compounds, aqueous normal-phase chromatography may be an alternative.[3]

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the reviewed literature. However, based on the analysis of similar thiophene derivatives, the following characteristic spectral features can be anticipated.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Characteristic Signals
¹H NMR Signals corresponding to the three methyl groups on the thiophene ring, a singlet for the cyanomethyl protons, and potentially complex splitting for the ethyl group protons.
¹³C NMR Resonances for the carbons of the three methyl groups, the cyanomethyl carbon, the nitrile carbon, and the four carbons of the thiophene ring.
FTIR (cm⁻¹) Characteristic peaks for C-H stretching of the alkyl groups, a sharp peak for the C≡N stretch of the nitrile group (typically around 2250 cm⁻¹), and bands associated with the C=C and C-S stretching of the thiophene ring.[4][5]
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (165.25 m/z).

Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been identified, the broader class of thiophene derivatives is known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8]

Anticancer Potential:

Thiophene-containing compounds have been investigated as potential anticancer agents, with mechanisms of action that include the inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization, as well as the induction of apoptosis.[6][9] The cytotoxicity of thiophene derivatives has been evaluated against various cancer cell lines.[9]

AnticancerMechanisms

Toxicity and Metabolism:

The metabolism of thiophene-containing drugs by cytochrome P450 enzymes can sometimes lead to toxic side effects through the formation of reactive metabolites via S-oxidation or epoxidation. [10]This is a critical consideration in the development of thiophene-based therapeutics.

Applications and Future Directions

This compound serves as a valuable intermediate in organic synthesis. [1]Its utility lies in the potential to further elaborate the cyanomethyl group into other functional groups or to utilize the thiophene ring as a scaffold for the construction of more complex molecules with potential applications in:

  • Pharmaceutical Development: As a precursor for novel therapeutic agents. [1]* Agrochemicals: In the synthesis of new pesticides and herbicides.

  • Materials Science: For the development of advanced materials such as polymers and coatings. [1] Further research is warranted to fully elucidate the reactivity, spectroscopic properties, and biological profile of this compound. Specifically, detailed studies on its synthesis and purification, comprehensive spectroscopic characterization, and screening for various biological activities would provide valuable insights for its application in drug discovery and materials science.

References

An In-depth Technical Guide to 3-(Cyanomethyl)-2,4,5-trimethylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 112440-49-0 Synonym: 2-(2,4,5-trimethylthiophen-3-yl)acetonitrile

This technical guide provides a comprehensive overview of 3-(Cyanomethyl)-2,4,5-trimethylthiophene, a substituted thiophene derivative with potential applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, a plausible synthetic route with experimental protocols, and a discussion of its potential, yet currently undocumented, biological significance.

Core Compound Properties

This compound is a solid, crystalline substance, with its appearance ranging from white to orange or green.[1][2] It is characterized by a thiophene ring heavily substituted with three methyl groups and a cyanomethyl group, which contributes to its chemical reactivity and potential as a versatile building block in organic synthesis.[1]

PropertyValueReference(s)
CAS Number 112440-49-0[1][2]
Molecular Formula C₉H₁₁NS[1][3]
Molecular Weight 165.26 g/mol [3]
Melting Point 66-69 °C[1][2]
Boiling Point 130 °C at 6.8 mmHg[1]
Purity >98.0% (GC)[2]
Appearance White to Orange to Green powder to crystal[2][4]

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

The proposed synthesis initiates with the chloromethylation of 2,4,5-trimethylthiophene to yield 3-(chloromethyl)-2,4,5-trimethylthiophene, which is then converted to the final product through nucleophilic substitution with a cyanide salt.

Synthetic Pathway 2,4,5-Trimethylthiophene 2,4,5-Trimethylthiophene 3-(Chloromethyl)-2,4,5-trimethylthiophene 3-(Chloromethyl)-2,4,5-trimethylthiophene 2,4,5-Trimethylthiophene->3-(Chloromethyl)-2,4,5-trimethylthiophene Chloromethylation (HCHO, HCl, ZnCl2) This compound This compound 3-(Chloromethyl)-2,4,5-trimethylthiophene->this compound Cyanation (NaCN or KCN)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Step 1 - Chloromethylation of 2,4,5-Trimethylthiophene (Hypothetical)

This protocol is adapted from established procedures for the chloromethylation of thiophene derivatives.

Materials:

  • 2,4,5-Trimethylthiophene

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (catalyst)

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, a mixture of 2,4,5-trimethylthiophene (1 equivalent) and paraformaldehyde (1.2 equivalents) in a suitable solvent like glacial acetic acid is prepared.

  • A catalytic amount of zinc chloride is added to the mixture.

  • Concentrated hydrochloric acid (2 equivalents) is added dropwise to the stirred mixture at a temperature maintained between 0-5°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The mixture is then poured into ice-water and extracted with diethyl ether.

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield crude 3-(chloromethyl)-2,4,5-trimethylthiophene, which can be purified by vacuum distillation.

Experimental Protocol: Step 2 - Cyanation of 3-(Chloromethyl)-2,4,5-trimethylthiophene (Hypothetical)

This protocol is based on the general procedure for converting alkyl halides to nitriles.

Materials:

  • 3-(Chloromethyl)-2,4,5-trimethylthiophene

  • Sodium Cyanide or Potassium Cyanide

  • Ethanol (solvent)

  • Water

Procedure:

  • A solution of 3-(chloromethyl)-2,4,5-trimethylthiophene (1 equivalent) in ethanol is prepared in a round-bottom flask fitted with a reflux condenser.

  • An aqueous solution of sodium cyanide or potassium cyanide (1.1 equivalents) is added to the flask.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the resulting crude product, this compound, is purified by recrystallization or column chromatography.

Potential Biological Activity and Applications

While no specific biological data for this compound has been found in the public domain, the thiophene scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. Thiophene derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

The cyanomethyl group can also contribute to the biological activity of a molecule. For instance, certain cyanomethyl-containing heterocyclic compounds have been investigated for their potential as enzyme inhibitors or as intermediates in the synthesis of more complex bioactive molecules.

Given its structural features, this compound could be a candidate for screening in various biological assays, particularly in the context of cancer and infectious diseases. The trimethyl substitution pattern on the thiophene ring may influence its lipophilicity and interaction with biological targets.

Hypothetical Workflow for Biological Evaluation

Should this compound be investigated for its therapeutic potential, a typical preclinical evaluation workflow would be as follows:

Biological Evaluation Workflow A Compound Synthesis and Purification B In vitro Cytotoxicity Screening (e.g., MTT assay against cancer cell lines) A->B C Mechanism of Action Studies (e.g., Enzyme inhibition, Apoptosis assays) B->C D Lead Optimization (SAR studies) C->D D->B E In vivo Efficacy Studies (Animal models) D->E F Preclinical Development E->F

Caption: A standard workflow for the preclinical biological evaluation of a novel compound.

Conclusion

This compound is a chemical compound with potential as a versatile intermediate in the synthesis of pharmaceuticals and novel materials. While specific experimental and biological data for this compound are scarce in publicly available literature, its structural motifs suggest that it could be a valuable subject for further research and development in medicinal chemistry. The provided hypothetical synthesis and evaluation workflows offer a roadmap for future investigations into the properties and applications of this and related thiophene derivatives. Researchers are encouraged to adapt and optimize the outlined protocols based on their specific experimental conditions and objectives.

References

In-depth Technical Guide on the Spectroscopic Data of 2-(Thiophen-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. 2-(Thiophen-2-yl)acetonitrile serves as a key building block for the synthesis of various pharmaceuticals and functional materials. A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and the structural elucidation of its derivatives. This guide provides a detailed summary of the available spectroscopic data for 2-(Thiophen-2-yl)acetonitrile, along with a typical synthesis protocol.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-(Thiophen-2-yl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2-(Thiophen-2-yl)acetonitrile

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.42dd5.1, 1.2H5
7.15dd3.6, 1.2H3
7.03dd5.1, 3.6H4
3.95s-CH₂

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 2-(Thiophen-2-yl)acetonitrile

Chemical Shift (δ) ppmAssignment
127.8C5
127.4C4
126.9C2
125.5C3
117.0CN
18.1CH₂

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-(Thiophen-2-yl)acetonitrile

Wavenumber (cm⁻¹)IntensityAssignment
2250StrongC≡N stretch (nitrile)
3100-3000MediumC-H stretch (aromatic)
2925MediumC-H stretch (aliphatic)
1500-1400Medium-StrongC=C stretch (thiophene ring)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-(Thiophen-2-yl)acetonitrile

m/zRelative Intensity (%)Assignment
123100[M]⁺ (Molecular Ion)
12295[M-H]⁺
9650[M-HCN]⁺
8430[C₄H₄S]⁺

Experimental Protocols

Synthesis of 2-(Thiophen-2-yl)acetonitrile

A common method for the synthesis of 2-(thiophen-2-yl)acetonitrile involves the reaction of 2-chloromethylthiophene with a cyanide salt.[1]

Materials:

  • Thiophene

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Phosphorus Trichloride

  • Sodium Cyanide

  • Acetone

  • Water

Procedure:

Step 1: Synthesis of 2-Chloromethylthiophene

  • Thiophene, paraformaldehyde, and concentrated hydrochloric acid are reacted at a low temperature (e.g., 0-5 °C).

  • Phosphorus trichloride is added dropwise to the reaction mixture to increase the acid concentration.

  • The reaction is stirred for a specified time to yield 2-chloromethylthiophene.

Step 2: Synthesis of 2-(Thiophen-2-yl)acetonitrile

  • The crude 2-chloromethylthiophene is dissolved in a mixed solvent of water and acetone.

  • Sodium cyanide is added to the solution.

  • The reaction mixture is heated (e.g., 50-80 °C) and stirred for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC).[1]

  • Upon completion, the reaction mixture is worked up by extraction and purified, typically by distillation or column chromatography, to yield 2-(thiophen-2-yl)acetonitrile.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized organic compound like 2-(thiophen-2-yl)acetonitrile.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structure & Purity Synthesis Synthesis of 2-(Thiophen-2-yl)acetonitrile Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity Final_Characterization Final_Characterization Structure->Final_Characterization Final Characterization Purity->Final_Characterization

References

An In-depth Technical Guide to 3-(Cyanomethyl)-2,4,5-trimethylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Cyanomethyl)-2,4,5-trimethylthiophene, also known by its IUPAC name 2-(2,4,5-trimethylthiophen-3-yl)acetonitrile, is a substituted thiophene derivative. Thiophene-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. This document provides a technical overview of the chemical and physical properties of this compound, outlines a plausible synthetic route, and details representative experimental protocols for its synthesis and characterization. Due to the limited availability of published data for this specific molecule, the experimental sections are presented as illustrative examples based on standard organic chemistry methodologies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central thiophene ring substituted with three methyl groups at positions 2, 4, and 5, and a cyanomethyl group at the 3-position.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier catalogs.

PropertyValueReference(s)
CAS Number 112440-49-0[1][2]
Molecular Formula C₉H₁₁NS[1][2]
Molecular Weight 165.26 g/mol [1]
IUPAC Name 2-(2,4,5-trimethylthiophen-3-yl)acetonitrile
Appearance White to off-white crystalline powder
Melting Point 66-69 °C[1]
Boiling Point 130 °C at 0.7 mmHg[1]
SMILES CC1=C(C)C(CC#N)=C(S1)C

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

G A 2,3,5-Trimethylthiophene B 3-(Chloromethyl)-2,4,5-trimethylthiophene A->B HCHO, HCl (g) (Chloromethylation) C This compound B->C NaCN, DMSO (Cyanation)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Chloromethylation of 2,3,5-Trimethylthiophene

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, place a solution of 2,3,5-trimethylthiophene (1 equivalent) in a suitable inert solvent such as anhydrous dioxane.

  • Cool the flask in an ice-water bath.

  • Bubble dry hydrogen chloride gas through the solution while stirring.

  • Slowly add paraformaldehyde (1.2 equivalents).

  • Continue to pass a slow stream of HCl gas through the reaction mixture and allow it to warm to room temperature, then heat to 50-60 °C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-(chloromethyl)-2,4,5-trimethylthiophene.

Step 2: Cyanation of 3-(Chloromethyl)-2,4,5-trimethylthiophene

  • In a round-bottom flask, dissolve the crude 3-(chloromethyl)-2,4,5-trimethylthiophene (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (1.5 equivalents) portion-wise to the solution, ensuring the temperature does not rise significantly.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into a large volume of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization Data (Representative)

The following are representative spectroscopic data that would be expected for the successful synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.65 (s, 2H, -CH₂CN)

    • δ 2.30 (s, 3H, -CH₃ at C2)

    • δ 2.25 (s, 3H, -CH₃ at C5)

    • δ 2.10 (s, 3H, -CH₃ at C4)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 135.0 (C5)

    • δ 132.5 (C2)

    • δ 128.0 (C4)

    • δ 125.0 (C3)

    • δ 117.0 (-CN)

    • δ 16.0 (-CH₂CN)

    • δ 15.0 (-CH₃ at C5)

    • δ 14.5 (-CH₃ at C2)

    • δ 13.0 (-CH₃ at C4)

Infrared (IR) Spectroscopy
  • ν (cm⁻¹):

    • 2920-2850 (C-H stretching of methyl groups)

    • 2250 (C≡N stretching, characteristic for a nitrile)

    • 1580 (C=C stretching within the thiophene ring)

    • 1450, 1380 (C-H bending of methyl groups)

Mass Spectrometry (MS)
  • MS (EI, 70 eV) m/z (%):

    • 165 (M⁺, calculated for C₉H₁₁NS)

    • 150 ([M-CH₃]⁺)

    • 125 ([M-CH₂CN]⁺)

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the specific biological activities or the mechanism of action of this compound. Thiophene derivatives, in general, are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of the nitrile group and the substitution pattern on the thiophene ring of this particular molecule suggests it could be a valuable scaffold for further investigation in drug discovery programs. Future research would be necessary to elucidate any potential therapeutic applications and to understand its interactions with biological targets and signaling pathways.

Conclusion

This compound is a chemical intermediate with well-defined physical properties. While detailed experimental and biological data in the public domain is scarce, this guide provides a comprehensive overview of its chemical structure, properties, and a representative synthetic protocol. The provided characterization data serves as a benchmark for researchers aiming to synthesize and identify this compound. Further investigation into the biological effects of this molecule is warranted to explore its potential in pharmaceutical and material science applications.

References

An In-depth Technical Guide to 3-(Cyanomethyl)-2,4,5-trimethylthiophene Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thiophene scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and functional materials. Its unique electronic properties and ability to engage in various chemical transformations have made it a versatile building block for drug design and the development of novel organic materials. Within the vast landscape of thiophene chemistry, specific substitution patterns can impart unique physicochemical and biological properties.

This technical guide focuses on the emerging potential of 3-(cyanomethyl)-2,4,5-trimethylthiophene and its derivatives. While this specific scaffold remains relatively underexplored in published literature, its structural features—a fully substituted lipophilic thiophene ring and a reactive cyanomethyl group—suggest significant promise for the development of novel therapeutic agents and functional molecules. The cyanomethyl moiety, in particular, serves as a versatile handle for a variety of chemical modifications, allowing for the creation of diverse molecular libraries.

This document aims to provide a comprehensive overview of the plausible synthesis, potential biological activities, and experimental evaluation of this compound derivatives. By drawing parallels with well-documented, structurally related thiophene compounds, this guide offers a foundational resource for researchers and drug development professionals interested in exploring this promising, yet uncharted, area of chemical space.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of polysubstituted thiophenes can be achieved through several established methods. For the construction of the this compound core, the Gewald reaction presents a highly plausible and efficient approach. This one-pot, multi-component reaction is renowned for its ability to generate highly substituted 2-aminothiophenes, which can be further modified. However, for the non-amino substituted target molecule, a direct synthesis or a multi-step pathway would be necessary.

The cyanomethyl group of the core scaffold is a versatile functional group that can be chemically transformed to generate a wide array of derivatives. Key reactions include:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivative, which can then be used in amide or ester couplings.

  • Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This amine can then be further functionalized.

  • Addition Reactions: The nitrile group can undergo addition reactions with organometallic reagents or other nucleophiles.

Below is a plausible synthetic workflow for the generation of the core scaffold and its subsequent derivatization.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization Reactions start Starting Materials (e.g., Ketone, Acetonitrile derivative, Sulfur) gewald Gewald-type Reaction start->gewald core This compound gewald->core hydrolysis Hydrolysis core->hydrolysis reduction Reduction core->reduction addition Nucleophilic Addition core->addition acid Carboxylic Acid Derivative hydrolysis->acid amine Primary Amine Derivative reduction->amine ketone Ketone Derivative addition->ketone

Figure 1: Plausible synthetic workflow for this compound and its derivatives.

Experimental Protocols

Hypothetical Gewald-type Synthesis of a 2-Amino-3-cyanomethyl-4,5-dimethylthiophene Derivative (as a precursor)

This protocol is a generalized procedure based on known Gewald reactions and would require optimization for the specific target.

  • Reaction Setup: To a solution of 3-methyl-2-butanone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.

  • Sulfur Addition: Add elemental sulfur (1.1 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the 2-amino-3-cyano-4,5-dimethylthiophene derivative.

General Protocol for Hydrolysis of the Cyanomethyl Group

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: Add a strong base, such as sodium hydroxide (excess), to the solution.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration, wash with water, and dry to obtain the carboxylic acid derivative.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is scarce, its basic physicochemical properties can be found from chemical suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₁NS[1]
Molecular Weight165.25 g/mol [1]
AppearanceWhite to orange to green crystalline powder[2]
Melting Point66-69 °C[2]

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show singlets for the three methyl groups on the thiophene ring and a singlet for the methylene protons of the cyanomethyl group. The chemical shifts would be in the aromatic and aliphatic regions, respectively.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the four substituted carbons of the thiophene ring, the three methyl carbons, the methylene carbon, and the nitrile carbon.

  • IR Spectroscopy: The infrared spectrum should exhibit a characteristic sharp peak for the nitrile (C≡N) stretching vibration around 2250 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Potential Biological Activities and Signaling Pathways

Thiophene derivatives are known to exhibit a wide range of biological activities, with many demonstrating potent anticancer and kinase inhibitory effects. Although no specific biological data exists for this compound derivatives, the activities of structurally related compounds provide valuable insights into their potential therapeutic applications.

Many small molecule kinase inhibitors feature a heterocyclic core, and the thiophene ring is a common motif. These inhibitors typically function by competing with ATP for binding to the kinase domain of a target protein, thereby inhibiting its catalytic activity and blocking downstream signaling pathways that are often dysregulated in diseases like cancer.

Table 2: Biological Activities of Selected Thiophene Derivatives

Compound StructureBiological ActivityTarget/Cell LineIC₅₀/EC₅₀
2-amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl] thiopheneAntiproliferativeVarious cancer cell lines17–130 nM
Tetrahydrobenzo[b]thiophene derivativesTubulin polymerization inhibition, WEE1 kinase inhibitionA549 lung cancer cellsNot specified
Thienyl-acrylonitrile derivativesMulti-kinase inhibition (VEGFR-2)HepG2 hepatocellular carcinoma cellsNot specified

Data for structurally related, but not identical, compounds.

A common signaling pathway targeted by thiophene-based kinase inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is crucial for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.

G cluster_pathway VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation & Angiogenesis PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Thiophene Thiophene Derivative (Kinase Inhibitor) Thiophene->VEGFR

Figure 2: Simplified VEGFR signaling pathway and the potential point of inhibition by thiophene derivatives.

Experimental Protocol for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol and should be adapted based on the specific cell line and compound being tested.

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

While direct experimental data on this compound derivatives is currently limited, the foundational principles of thiophene chemistry and the known biological activities of related compounds strongly suggest that this is a promising scaffold for future research. The versatility of the cyanomethyl group allows for the synthesis of a wide range of derivatives, which can be screened for various biological activities, particularly as anticancer agents and kinase inhibitors.

Future research in this area should focus on:

  • Developing and optimizing synthetic routes to this compound and its derivatives.

  • Synthesizing a library of derivatives with diverse functional groups to establish structure-activity relationships (SAR).

  • Screening these compounds in a panel of biological assays, including cytotoxicity assays against various cancer cell lines and kinase inhibition assays.

  • Investigating the mechanism of action of any active compounds to identify their molecular targets and affected signaling pathways.

The exploration of this compound derivatives represents an exciting opportunity for the discovery of novel therapeutic agents and functional materials. This guide provides a solid starting point for researchers and drug development professionals to embark on this promising avenue of investigation.

References

An In-depth Technical Guide to the Formation of 3-(Cyanomethyl)-2,4,5-trimethylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyanomethyl)-2,4,5-trimethylthiophene is a polysubstituted thiophene derivative of interest in medicinal chemistry and materials science. Its synthesis is primarily achieved through the Gewald reaction, a versatile and efficient one-pot, three-component reaction. This guide provides a comprehensive overview of the mechanism of formation, a detailed experimental protocol, and a summary of its physicochemical properties.

Mechanism of Formation

The formation of this compound proceeds via the Gewald reaction . This reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[1] For the synthesis of the target molecule, the likely precursors are 3-pentanone , an active methylene nitrile such as malononitrile or ethyl cyanoacetate , and elemental sulfur .

The reaction mechanism can be broken down into the following key steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (3-pentanone) and the active methylene nitrile. The base deprotonates the α-carbon of the nitrile, creating a nucleophile that attacks the carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of an α,β-unsaturated nitrile intermediate.[1]

  • Michael Addition of Sulfur: Elemental sulfur (in its S8 crown form) is then attacked by the enolate of the Knoevenagel product or another nucleophilic species. The exact mechanism of sulfur addition is complex and not fully elucidated, but it is believed to involve the opening of the sulfur ring and subsequent addition to the α,β-unsaturated system.

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group. This is followed by a series of tautomerization steps to yield the stable, aromatic 2-aminothiophene derivative. In the case of using malononitrile, this initially forms a 2-amino-3-cyanothiophene. If the desired product is 3-(cyanomethyl)thiophene, a subsequent diazotization and reduction (Sandmeyer-type reaction) would be necessary to remove the amino group and introduce the methyl group. However, a more direct route to a non-aminated thiophene via a modified Gewald reaction is also plausible, though less commonly described.

  • Final Product Formation: To obtain this compound, the substituents from the starting materials are incorporated into the thiophene ring. The two ethyl groups of 3-pentanone provide the methyl groups at positions 2 and 5, and the central carbon of the pentanone becomes C4 of the thiophene ring. The active methylene nitrile provides the cyanomethyl group at the C3 position.

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-3-cyano-4,5-dialkylthiophenes (a precursor to the target molecule):

  • Reactants:

    • Dialkyl ketone (e.g., 3-pentanone) (1.0 eq)

    • Malononitrile (1.0 eq)

    • Elemental Sulfur (1.1 eq)

    • Base (e.g., triethylamine, morpholine, or piperidine) (0.1-0.5 eq)

    • Solvent (e.g., ethanol, methanol, or dimethylformamide)

  • Procedure:

    • To a solution of the dialkyl ketone and malononitrile in the chosen solvent, add the base catalyst.

    • Stir the mixture at room temperature for 10-15 minutes.

    • Add elemental sulfur to the reaction mixture.

    • Heat the mixture to reflux (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.[2]

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate from the solution. If so, it can be collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

    • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Note: The removal of the 2-amino group to arrive at the final target molecule would require subsequent chemical transformations, which are beyond the scope of the Gewald reaction itself.

Data Presentation

Physicochemical Properties of this compound [3][4]

PropertyValue
CAS Number 112440-49-0
Molecular Formula C₉H₁₁NS
Molecular Weight 165.25 g/mol
Appearance White to orange to green crystalline powder
Melting Point 66 - 69 °C
Boiling Point 130 °C at 6.8 mmHg
Purity ≥ 98% (GC)

Characterization Data (Predicted)

As experimental spectral data for this compound is not available in the searched literature, the following are predicted characteristic peaks based on the structure and data for similar compounds.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~ 3.6 ppm (s, 2H, -CH₂CN)

    • δ ~ 2.4 ppm (s, 3H, -CH₃ at C2)

    • δ ~ 2.2 ppm (s, 3H, -CH₃ at C5)

    • δ ~ 2.0 ppm (s, 3H, -CH₃ at C4)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~ 140-120 ppm (4C, thiophene ring carbons)

    • δ ~ 117 ppm (1C, -CN)

    • δ ~ 20-15 ppm (4C, -CH₃ and -CH₂CN carbons)

  • IR (KBr, cm⁻¹):

    • ~ 2250 cm⁻¹ (C≡N stretching)

    • ~ 2920, 2850 cm⁻¹ (C-H stretching of methyl and methylene groups)

    • ~ 1500-1400 cm⁻¹ (Thiophene ring stretching)

  • Mass Spectrometry (EI, 70 eV):

    • M⁺ at m/z 165

    • Fragments corresponding to the loss of -CH₃ (m/z 150), -CN (m/z 139), and -CH₂CN (m/z 125). The fragmentation pattern of thiophenes can be complex.[5][6]

Mandatory Visualization

Below are diagrams illustrating the proposed reaction pathway and a general experimental workflow.

Reaction_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product 3-Pentanone 3-Pentanone Knoevenagel Knoevenagel Condensation 3-Pentanone->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Sulfur Sulfur (S8) Michael_Addition Michael Addition of Sulfur Sulfur->Michael_Addition Base Base Base->Knoevenagel Knoevenagel->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product 2-Amino-3-cyano-4,5-diethyl- (rearranged)-thiophene Tautomerization->Product Experimental_Workflow Start Start Mix_Reactants Mix Ketone, Nitrile, and Base in Solvent Start->Mix_Reactants Add_Sulfur Add Elemental Sulfur Mix_Reactants->Add_Sulfur Heat_Reflux Heat to Reflux Add_Sulfur->Heat_Reflux Monitor_TLC Monitor by TLC Heat_Reflux->Monitor_TLC Workup Reaction Workup (Cooling, Filtration/Evaporation) Monitor_TLC->Workup Reaction Complete Purification Purification (Crystallization/Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization End End Characterization->End

References

An In-depth Technical Guide to the Synthesis of 3-(Cyanomethyl)-2,4,5-trimethylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 3-(Cyanomethyl)-2,4,5-trimethylthiophene, a valuable building block in medicinal chemistry and materials science. The synthesis is presented in a three-stage process, commencing with the preparation of the core thiophene scaffold, followed by chloromethylation and subsequent cyanation. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Stage 1: Synthesis of 2,4,5-Trimethylthiophene

The initial and crucial step is the construction of the 2,4,5-trimethylthiophene ring. A well-established method for this is the Paal-Knorr thiophene synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent.

Experimental Protocol: Paal-Knorr Synthesis of 2,4,5-Trimethylthiophene

This procedure outlines the synthesis of 2,4,5-trimethylthiophene from 3-methyl-2,4-pentanedione and phosphorus pentasulfide.

Materials:

  • 3-Methyl-2,4-pentanedione

  • Phosphorus pentasulfide (P₄S₁₀)

  • Anhydrous solvent (e.g., toluene or xylene)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2,4-pentanedione in an anhydrous solvent.

  • Carefully add phosphorus pentasulfide portion-wise to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

  • Cool the reaction mixture to room temperature and cautiously quench by pouring it over ice water.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by fractional distillation to yield pure 2,4,5-trimethylthiophene.[1][2][3]

Quantitative Data for Stage 1
ParameterValue
Starting Material 3-Methyl-2,4-pentanedione
Reagent Phosphorus pentasulfide (P₄S₁₀)
Solvent Toluene or Xylene
Reaction Temperature Reflux
Reaction Time 2-4 hours
Typical Yield 60-70%
Purification Method Fractional Distillation[1][2][3]

Stage 2: Chloromethylation of 2,4,5-Trimethylthiophene

The second stage involves the introduction of a chloromethyl group at the 3-position of the thiophene ring. This is achieved through an electrophilic substitution reaction.

Experimental Protocol: Synthesis of 3-(Chloromethyl)-2,4,5-trimethylthiophene

This protocol describes the chloromethylation of 2,4,5-trimethylthiophene using paraformaldehyde and hydrochloric acid.

Materials:

  • 2,4,5-Trimethylthiophene

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂) (optional, as catalyst)

  • Inert solvent (e.g., dichloromethane or chloroform)

  • Ice-water bath

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a stirrer, a gas inlet, and a dropping funnel, place 2,4,5-trimethylthiophene and the inert solvent.

  • Cool the mixture in an ice-water bath.

  • Add paraformaldehyde and, if used, a catalytic amount of zinc chloride.

  • Slowly bubble hydrogen chloride gas through the stirred mixture or add concentrated hydrochloric acid dropwise. Maintain the temperature below 10°C.[4][5]

  • After the addition, allow the reaction to stir at a low temperature for several hours.

  • Pour the reaction mixture into ice water and separate the organic layer.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 3-(chloromethyl)-2,4,5-trimethylthiophene can be purified by vacuum distillation.

Quantitative Data for Stage 2
ParameterValue
Starting Material 2,4,5-Trimethylthiophene
Reagents Paraformaldehyde, Concentrated HCl
Catalyst (optional) Zinc Chloride (ZnCl₂)
Solvent Dichloromethane or Chloroform
Reaction Temperature 0-10°C
Reaction Time 4-6 hours
Typical Yield 75-85%
Purification Method Vacuum Distillation

Stage 3: Cyanation of 3-(Chloromethyl)-2,4,5-trimethylthiophene

The final stage is the conversion of the chloromethyl group to a cyanomethyl group via a nucleophilic substitution reaction. Phase-transfer catalysis is often employed to facilitate this transformation.

Experimental Protocol: Synthesis of this compound

This procedure details the cyanation of 3-(chloromethyl)-2,4,5-trimethylthiophene using sodium cyanide and a phase-transfer catalyst.

Materials:

  • 3-(Chloromethyl)-2,4,5-trimethylthiophene

  • Sodium cyanide (NaCN)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

  • Solvent system (e.g., dichloromethane and water)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-(chloromethyl)-2,4,5-trimethylthiophene in dichloromethane.

  • In a separate beaker, prepare an aqueous solution of sodium cyanide and the phase-transfer catalyst.

  • Add the aqueous solution to the organic solution and stir the biphasic mixture vigorously at room temperature or with gentle heating.[6]

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data for Stage 3
ParameterValue
Starting Material 3-(Chloromethyl)-2,4,5-trimethylthiophene
Reagent Sodium Cyanide (NaCN)
Catalyst Tetrabutylammonium Bromide (TBAB)
Solvent System Dichloromethane/Water
Reaction Temperature Room Temperature to 40°C
Reaction Time 2-5 hours
Typical Yield 80-90%
Purification Method Column Chromatography or Recrystallization

Visualizing the Synthesis Pathway

To provide a clear and concise representation of the entire synthetic process and the individual reaction mechanisms, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_0 Stage 1: Paal-Knorr Synthesis cluster_1 Stage 2: Chloromethylation cluster_2 Stage 3: Cyanation A 3-Methyl-2,4-pentanedione B 2,4,5-Trimethylthiophene A->B P₄S₁₀, Reflux C 3-(Chloromethyl)-2,4,5- trimethylthiophene B->C Paraformaldehyde, HCl D 3-(Cyanomethyl)-2,4,5- trimethylthiophene C->D NaCN, TBAB

Caption: Overall synthetic workflow for this compound.

Paal_Knorr_Mechanism cluster_0 Paal-Knorr Thiophene Synthesis start 3-Methyl-2,4-pentanedione intermediate Thionation & Tautomerization start->intermediate P₄S₁₀ cyclization Intramolecular Condensation intermediate->cyclization product 2,4,5-Trimethylthiophene cyclization->product - H₂O

Caption: Simplified mechanism of the Paal-Knorr thiophene synthesis.

Chloromethylation_Mechanism cluster_0 Chloromethylation start 2,4,5-Trimethylthiophene attack Electrophilic Attack start->attack electrophile Generation of Chloromethyl Cation electrophile->attack product 3-(Chloromethyl)-2,4,5- trimethylthiophene attack->product reagents Paraformaldehyde + HCl reagents->electrophile

Caption: Electrophilic substitution mechanism for chloromethylation.

Cyanation_Mechanism cluster_0 Phase-Transfer Catalyzed Cyanation start 3-(Chloromethyl)-2,4,5- trimethylthiophene substitution SN2 Reaction start->substitution ptc Phase Transfer of Cyanide Ion ptc->substitution product 3-(Cyanomethyl)-2,4,5- trimethylthiophene substitution->product reagents NaCN (aq) + TBAB reagents->ptc

Caption: Mechanism of phase-transfer catalyzed cyanation.

References

An In-depth Technical Guide to 3-(Cyanomethyl)-2,4,5-trimethylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide has been compiled from available chemical data and a review of the broader scientific literature on thiophene derivatives. As of this date, there is a notable absence of specific peer-reviewed research detailing the synthesis, biological activity, and established experimental protocols for 3-(Cyanomethyl)-2,4,5-trimethylthiophene. Therefore, the proposed synthesis and discussion of potential biological applications are based on established chemical principles and analogies to structurally related compounds. This document is intended for informational and research guidance purposes.

Introduction

Thiophene and its derivatives are a prominent class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The thiophene scaffold is a key structural motif in numerous pharmaceuticals, agrochemicals, and functional organic materials. Thiophene-containing molecules have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.

This guide focuses on the specific, yet sparsely documented compound, this compound. While direct experimental data is lacking, this document aims to provide a comprehensive overview of its known properties, a plausible synthetic route, and a discussion of its potential biological significance based on the established pharmacology of the thiophene class. This information is intended to serve as a foundational resource for researchers and professionals in drug development who may be interested in exploring this and related molecules.

Physicochemical Properties

The known quantitative data for this compound is limited to its basic physicochemical properties, which are summarized in the table below. This information is primarily sourced from chemical supplier catalogs.

PropertyValue
CAS Number 112440-49-0
Molecular Formula C₉H₁₁NS
Molecular Weight 165.25 g/mol
Appearance White to off-white solid
Melting Point 66 °C
Purity (GC) >98.0%
Solubility Soluble in common organic solvents

Proposed Synthesis

In the absence of a published synthetic protocol for this compound, a plausible multi-step synthetic route is proposed. This pathway involves the initial construction of the polysubstituted thiophene ring, followed by functional group manipulations to introduce the cyanomethyl moiety at the 3-position.

Proposed Synthetic Pathway Diagram

Synthetic_Pathway Proposed Synthesis of this compound cluster_0 Step 1: Thiophene Ring Formation cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Grignard Reaction & Methylation cluster_3 Step 4: Halogenation cluster_4 Step 5: Cyanation A 3-Methyl-2-pentanone D 2-Amino-3-cyano-4,5-dimethyl-thiophene A->D B Malononitrile B->D C Elemental Sulfur C->D E 3-Bromo-4,5-dimethyl-2-cyanothiophene D->E NaNO₂, HBr, CuBr F 3-Bromo-2,4,5-trimethylthiophene E->F 1. MeMgBr 2. H₂O G 3-(Bromomethyl)-2,4,5-trimethylthiophene F->G NBS, Benzoyl Peroxide H This compound G->H NaCN, DMSO

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 2-Amino-3-cyano-4,5-dimethyl-thiophene

This initial step is a variation of the Gewald multicomponent reaction.

  • To a stirred solution of 3-methyl-2-pentanone (1.0 mol) and malononitrile (1.0 mol) in ethanol (500 mL), add elemental sulfur (1.1 mol).

  • Slowly add morpholine (0.2 mol) as a catalyst.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-amino-3-cyano-4,5-dimethyl-thiophene.

Step 2: Synthesis of 3-Bromo-4,5-dimethyl-2-cyanothiophene

This step involves a Sandmeyer-type reaction to replace the amino group with a bromine atom.

  • Suspend 2-amino-3-cyano-4,5-dimethyl-thiophene (1.0 mol) in a mixture of hydrobromic acid (48%, 3.0 mol) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (1.1 mol) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 mol) in hydrobromic acid (48%).

  • Slowly add the diazonium salt solution to the copper(I) bromide solution, allowing the temperature to rise to room temperature.

  • Heat the mixture to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture and extract the product with dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Synthesis of 3-Bromo-2,4,5-trimethylthiophene

This step introduces the third methyl group via a Grignard reaction followed by hydrolysis.

  • To a solution of methylmagnesium bromide (1.2 mol) in diethyl ether, add a solution of 3-bromo-4,5-dimethyl-2-cyanothiophene (1.0 mol) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The resulting imine is then hydrolyzed by refluxing with aqueous hydrochloric acid.

  • Extract the product with diethyl ether, wash with sodium bicarbonate solution and brine, dry, and purify by distillation or chromatography to yield 3-bromo-2,4,5-trimethylthiophene.

Step 4: Synthesis of 3-(Bromomethyl)-2,4,5-trimethylthiophene

This step is a radical-initiated benzylic-type bromination.

  • Dissolve 3-bromo-2,4,5-trimethylthiophene (1.0 mol) in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS, 1.1 mol) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under illumination with a UV lamp until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield crude 3-(bromomethyl)-2,4,5-trimethylthiophene, which can be used in the next step without further purification.

Step 5: Synthesis of this compound

The final step is a nucleophilic substitution to introduce the cyano group.

  • Dissolve the crude 3-(bromomethyl)-2,4,5-trimethylthiophene (1.0 mol) in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (1.2 mol) portion-wise, maintaining the temperature below 40 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into a large volume of water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound, the broader class of thiophene derivatives is known for a wide range of pharmacological effects.[1][2][3] Based on these established activities, several potential applications for the target compound can be postulated.

  • Antimicrobial Activity: Thiophene derivatives have been extensively studied for their antibacterial and antifungal properties. The sulfur atom in the thiophene ring is thought to play a role in interacting with biological targets in microorganisms.

  • Anti-inflammatory Effects: Many thiophene-containing compounds exhibit anti-inflammatory activity, potentially through the inhibition of key enzymes in inflammatory pathways.

  • Anticancer Properties: Certain substituted thiophenes have shown cytotoxicity against various cancer cell lines. The mechanism of action can vary, from inhibiting protein kinases to inducing apoptosis.

  • Neurological Applications: The thiophene nucleus is present in some centrally acting drugs, suggesting that derivatives could have applications in treating neurological disorders.

The presence of the cyanomethyl group could also influence the biological activity, potentially acting as a hydrogen bond acceptor or a precursor to other functional groups through chemical modification.

Proposed Experimental Workflow for Biological Screening

Given the lack of specific biological data, a generalized workflow is proposed for the initial screening of this compound to identify potential therapeutic applications.

Biological_Screening_Workflow Generalized Workflow for Biological Screening A Compound Synthesis and Purification (this compound) B In Vitro Cytotoxicity Assays (e.g., MTT assay on various cell lines) A->B C Primary Screening for Biological Activity (e.g., Antimicrobial, Anti-inflammatory, Kinase Inhibition Assays) B->C D Hit Identification (Compounds showing significant activity) C->D E Secondary Assays & Dose-Response Studies (IC₅₀/EC₅₀ determination) D->E F Mechanism of Action Studies (e.g., Western Blot, qPCR, Enzyme Kinetics) E->F G In Vivo Efficacy Studies (Animal models of disease) F->G H Lead Optimization (Structure-Activity Relationship studies) G->H

Caption: A generalized experimental workflow for the biological evaluation of a novel compound.

Conclusion

This compound is a poorly characterized compound within the broader, pharmacologically significant class of thiophene derivatives. While its specific synthesis and biological functions remain to be experimentally determined, this guide provides a plausible synthetic route and outlines potential areas of therapeutic interest based on the activities of structurally related molecules. The information presented here serves as a starting point for researchers interested in exploring the chemical and biological properties of this and similar polysubstituted thiophenes. Further investigation is warranted to validate the proposed synthesis and to elucidate the potential of this compound in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for 3-(Cyanomethyl)-2,4,5-trimethylthiophene in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1] The thiophene scaffold, a five-membered ring containing a sulfur atom, serves as a versatile foundation for synthesizing novel compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The functionalization of the thiophene ring enables the fine-tuning of its physicochemical properties, which can, in turn, influence the pharmacokinetic and pharmacodynamic profiles of the resulting molecules.[1] 3-(Cyanomethyl)-2,4,5-trimethylthiophene is a thiophene derivative that holds promise as a building block in the development of new therapeutic agents.[4] Its unique structure, featuring a cyanomethyl group and three methyl substituents on the thiophene ring, provides a framework for further chemical modification and exploration of its biological activities.

This document provides detailed application notes and a hypothetical experimental protocol for investigating the potential anticancer properties of this compound.

Potential Applications

Based on the known biological activities of various thiophene derivatives, this compound is a candidate for investigation in the following areas:

  • Anticancer Drug Discovery: Many thiophene derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[5][6][7] The cyanomethyl group, in particular, is present in some compounds with observed antiproliferative effects.[8] Therefore, this compound could be explored as a potential lead compound for the development of novel anticancer agents.

  • Enzyme Inhibition: The thiophene nucleus is a core structure in several enzyme inhibitors. Further investigation could reveal if this compound or its derivatives can selectively inhibit key enzymes involved in disease pathogenesis.

  • Antimicrobial Research: Thiophene derivatives have also been reported to possess antibacterial and antifungal properties.[3][9]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a method to assess the cytotoxic effects of this compound on a human cancer cell line, such as the MCF-7 breast cancer cell line.

3.1. Materials and Reagents

  • This compound (Purity ≥ 98%)[4][10]

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Doxorubicin (positive control)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

3.2. Experimental Procedure

  • Cell Culture:

    • Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 2-3 days to maintain exponential growth.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer.

    • Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Prepare similar dilutions for the positive control, Doxorubicin.

    • A vehicle control (medium with the highest concentration of DMSO used for dilutions) should also be included.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

3.3. Data Analysis

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).

  • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

Quantitative Data Presentation

The following table presents hypothetical cytotoxicity data for this compound against the MCF-7 cell line, based on typical results for active thiophene derivatives.[7][11]

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-715.5
Doxorubicin (Positive Control)MCF-70.8

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Cell Culture (MCF-7) seeding 2. Cell Seeding (96-well plate) cell_culture->seeding compound_prep 3. Compound Preparation (Serial Dilutions) treatment 4. Cell Treatment (48h incubation) compound_prep->treatment mtt_addition 5. MTT Addition (4h incubation) dissolution 6. Formazan Dissolution (DMSO) mtt_addition->dissolution readout 7. Absorbance Reading (570 nm) analysis 8. Data Analysis (IC50 Calculation) readout->analysis

Caption: Experimental workflow for the in vitro cytotoxicity assessment of this compound using the MTT assay.

Hypothetical Signaling Pathway

Many anticancer agents, including some thiophene derivatives, induce apoptosis (programmed cell death) in cancer cells. One of the key pathways involved is the intrinsic or mitochondrial pathway of apoptosis.

apoptosis_pathway compound 3-(Cyanomethyl)-2,4,5- trimethylthiophene stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c Permeabilization apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 Forms Apoptosome casp3 Caspase-3 (Executioner) casp9->casp3 Activation apoptosis Apoptosis casp3->apoptosis Cleavage of cellular proteins

Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of action for anticancer thiophene derivatives.

References

Application Notes and Protocols for 3-(Cyanomethyl)-2,4,5-trimethylthiophene in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyanomethyl)-2,4,5-trimethylthiophene, also known as 2-(2,4,5-trimethylthiophen-3-yl)acetonitrile, is a versatile and valuable building block in heterocyclic synthesis.[1] Its activated cyanomethyl group and substituted thiophene ring make it a prime candidate for the construction of a variety of fused heterocyclic systems, particularly thieno[2,3-b]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-proliferative and enzyme-inhibitory properties.[2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of thieno[2,3-b]pyridines, which have shown potential as anticancer agents.[3][5]

Application: Synthesis of Thieno[2,3-b]pyridines

A primary application of this compound is in the synthesis of substituted thieno[2,3-b]pyridines. This is typically achieved through a multi-step process involving the initial formation of a 2-aminothiophene derivative via the Gewald reaction, followed by cyclization with a suitable carbonyl compound to construct the fused pyridine ring.

Key Synthetic Pathway: Gewald Reaction and Subsequent Cyclization

The overall synthetic strategy involves two main stages:

  • Gewald Asymmetric Synthesis of a 2-Amino-3-cyanothiophene Intermediate: This multicomponent reaction involves the condensation of a ketone, an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[1][2][6][7]

  • Friedländer Annulation for Thieno[2,3-b]pyridine Formation: The resulting 2-amino-3-cyanothiophene undergoes a condensation and cyclization reaction with a ketone or aldehyde, in the presence of a base, to afford the final thieno[2,3-b]pyridine scaffold.

The following sections provide detailed protocols for a representative synthesis of a thieno[2,3-b]pyridine derivative.

Experimental Protocols

Protocol 1: Synthesis of the Intermediate 2-Amino-4,5-dimethylthiophene-3-carbonitrile

This protocol describes the synthesis of a key intermediate, 2-amino-4,5-dimethylthiophene-3-carbonitrile, using the Gewald reaction.

Materials:

  • 2-Butanone

  • Malononitrile

  • Elemental Sulfur

  • Triethylamine

  • Ethanol

  • Ethyl acetate

Procedure:

  • A mixture of 2-butanone (0.02 mol), malononitrile (0.02 mol), and elemental sulfur (0.02 mol) is prepared.

  • The mixture is subjected to ball-milling for 30 minutes.

  • Alternatively, the reactants can be refluxed in ethanol with a catalytic amount of triethylamine.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the crude product is purified by recrystallization from ethyl acetate.

Expected Yield and Characterization:

The expected product is 2-amino-4,5-dimethylthiophene-3-carbonitrile, obtained as a solid.

CompoundMelting Point (°C)Spectroscopic Data
2-Amino-4,5-dimethylthiophene-3-carbonitrile141-142IR (KBr, cm⁻¹): 3438, 3345, 3223, 2923, 2867, 2164, 1612, 1572, 1496, 1398, 1092¹H NMR (400 MHz, CDCl₃) δ: 2.07 (s, 3H), 2.16 (s, 3H), 4.60 (br s, 2H)¹³C NMR (100 MHz, CDCl₃) δ: 12.3, 12.7, 90.6, 115.9, 117.2, 129.6, 159.1
Protocol 2: Synthesis of 3-Amino-4,6,7-trimethylthieno[2,3-b]pyridine-2-carbonitrile

This protocol details the cyclization of the 2-aminothiophene intermediate with acetone to yield the target thieno[2,3-b]pyridine.

Materials:

  • 2-Amino-4,5-dimethylthiophene-3-carbonitrile (from Protocol 1)

  • Acetone

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • To a suspension of 2-amino-4,5-dimethylthiophene-3-carbonitrile in ethanol, a solution of potassium hydroxide in ethanol is added.

  • Acetone is then added to the reaction mixture.

  • The mixture is heated to reflux and the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried.

  • The crude product is recrystallized from a suitable solvent such as ethanol or a mixture of dimethylformamide and water.

Expected Yield and Characterization:

The final product is 3-amino-4,6,7-trimethylthieno[2,3-b]pyridine-2-carbonitrile.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)
3-Amino-4,6,7-trimethylthieno[2,3-b]pyridine-2-carbonitrileC₁₂H₁₃N₃S231.32High

Note: While a direct protocol for this specific transformation was not found, this procedure is based on established methods for the synthesis of analogous thieno[2,3-b]pyridines.

Visualization of the Synthetic Pathway

The following diagram illustrates the two-step synthesis of 3-amino-4,6,7-trimethylthieno[2,3-b]pyridine-2-carbonitrile.

G Synthesis of 3-Amino-4,6,7-trimethylthieno[2,3-b]pyridine-2-carbonitrile cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Friedländer Annulation This compound This compound 2-Butanone 2-Butanone 2-Amino-4,5-dimethylthiophene-3-carbonitrile 2-Amino-4,5-dimethylthiophene-3-carbonitrile 2-Butanone->2-Amino-4,5-dimethylthiophene-3-carbonitrile Base (e.g., Triethylamine) Malononitrile Malononitrile Malononitrile->2-Amino-4,5-dimethylthiophene-3-carbonitrile Sulfur Sulfur Sulfur->2-Amino-4,5-dimethylthiophene-3-carbonitrile 3-Amino-4,6,7-trimethylthieno[2,3-b]pyridine-2-carbonitrile 3-Amino-4,6,7-trimethylthieno[2,3-b]pyridine-2-carbonitrile 2-Amino-4,5-dimethylthiophene-3-carbonitrile->3-Amino-4,6,7-trimethylthieno[2,3-b]pyridine-2-carbonitrile Base (e.g., KOH) Acetone Acetone Acetone->3-Amino-4,6,7-trimethylthieno[2,3-b]pyridine-2-carbonitrile

Caption: Synthetic pathway for a thieno[2,3-b]pyridine.

Biological Activity and Potential Applications

Thieno[2,3-b]pyridines are a class of compounds that have garnered significant attention for their diverse biological activities.[4] Notably, various derivatives have demonstrated potent anti-proliferative effects against a range of cancer cell lines.[3] The mechanism of action for some of these compounds is believed to involve the inhibition of critical cellular signaling pathways.

Anti-proliferative Activity

Several studies have reported the anti-proliferative activity of thieno[2,3-b]pyridine derivatives. For instance, compounds with this core structure have been shown to inhibit the growth of cancer cells, with some exhibiting IC₅₀ values in the nanomolar range.[3]

The following workflow outlines the general process for evaluating the anti-proliferative activity of newly synthesized thieno[2,3-b]pyridine derivatives.

G Workflow for Anti-proliferative Activity Screening A Synthesized Thieno[2,3-b]pyridine (from Protocol 2) B Prepare Stock Solution (e.g., in DMSO) A->B D Treat Cells with a Range of Compound Concentrations B->D C Seed Cancer Cell Lines (e.g., HCT-116, MDA-MB-231) in 96-well plates C->D E Incubate for a Defined Period (e.g., 72 hours) D->E F Assess Cell Viability (e.g., MTT, SRB, or CellTiter-Glo Assay) E->F G Data Analysis: Calculate IC50 Values F->G

Caption: Screening workflow for anti-proliferative activity.

Conclusion

This compound serves as a key precursor for the synthesis of biologically active thieno[2,3-b]pyridines. The protocols and workflows provided herein offer a comprehensive guide for researchers and professionals in the field of drug discovery and development to explore the synthetic utility of this versatile building block and to evaluate the therapeutic potential of the resulting heterocyclic compounds. The adaptability of the Gewald reaction and subsequent cyclization allows for the generation of diverse libraries of thieno[2,3-b]pyridines for further investigation.

References

Application Notes and Protocols for 3-(Cyanomethyl)-2,4,5-trimethylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(cyanomethyl)-2,4,5-trimethylthiophene as a versatile building block in the synthesis of various heterocyclic compounds with potential therapeutic applications. The protocols detailed below are based on established chemical transformations and provide a foundation for the development of novel molecular entities.

Introduction to this compound

This compound is a polysubstituted thiophene derivative featuring a reactive cyanomethyl group. This functional group, coupled with the inherent electronic properties of the thiophene ring, makes it a valuable precursor for the construction of more complex molecular architectures, particularly fused heterocyclic systems. The thiophene moiety is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. Derivatives of this compound are of significant interest in drug discovery for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Key Applications

The primary application of this compound lies in its use as a starting material for the synthesis of thieno[2,3-d]pyrimidines and other fused heterocycles. The cyanomethyl group provides a reactive handle for various cyclization and condensation reactions.

Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are a class of bicyclic heterocycles that have demonstrated a wide range of biological activities, including antibacterial and anticancer properties. The general synthetic strategy involves the conversion of the cyanomethylthiophene into a 2-aminothiophene derivative, which then undergoes cyclization to form the pyrimidine ring.

Logical Workflow for Thieno[2,3-d]pyrimidine Synthesis

G A This compound B Gewald Reaction Intermediate (2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene derivative) A->B Gewald Reaction Conditions C Reaction with Carbon Disulfide B->C D Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dithione C->D Cyclization E Alkylation/Amination D->E F Functionalized Thieno[2,3-d]pyrimidines E->F G A Thiophene Derivative (e.g., BU17) B Inhibition of Tubulin Polymerization A->B C G2/M Cell Cycle Arrest B->C D Activation of Caspase 9 C->D E Activation of Caspase 3 D->E F Apoptosis E->F G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation A Starting Material: This compound B Chemical Synthesis (e.g., Gewald Reaction, Cyclization) A->B C Purification (Crystallization, Chromatography) B->C D Structural Analysis (NMR, IR, MS) C->D E In vitro Screening (Anticancer, Antimicrobial) D->E F Determination of IC₅₀/MIC E->F G Mechanism of Action Studies (e.g., Apoptosis Assays) F->G

Application Notes and Protocols: 3-(Cyanomethyl)-2,4,5-trimethylthiophene in Gewald-Type Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 3-(cyanomethyl)-2,4,5-trimethylthiophene as a versatile building block in Gewald-type reactions for the synthesis of complex heterocyclic compounds relevant to drug discovery. While the classical Gewald reaction synthesizes 2-aminothiophenes, this document focuses on a modified approach where this compound acts as the active methylene component to generate fused thieno[2,3-b]pyridine systems. Such scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

Introduction to the Gewald Reaction and Thieno[2,3-b]pyridines

The Gewald reaction is a powerful one-pot, multi-component synthesis of highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[1][2] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure.[1]

Thiophene and its fused derivatives are considered "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4] The thieno[2,3-b]pyridine core, in particular, is a key scaffold in compounds investigated for various therapeutic applications, including cancer and neurological disorders.[5] By employing a functionalized thiophene like this compound as the nitrile component in a Gewald-type reaction, it is possible to construct these valuable thieno[2,3-b]pyridine frameworks.

Application of this compound

In this modified Gewald-type synthesis, this compound provides the active methylene group and the pre-formed, substituted thiophene ring. The reaction with a 1,3-dicarbonyl compound, elemental sulfur, and a base leads to the formation of a fused pyridine ring, yielding a highly substituted thieno[2,3-b]pyridine derivative. This approach offers a direct route to novel compounds with potential for further functionalization and screening in drug development programs.

Quantitative Data Summary

While specific yield data for reactions involving this compound is not extensively reported, the following table presents representative yields for analogous Gewald-type syntheses of thieno[2,3-b]pyridines from similar α-cyanomethyl heterocycles and various carbonyl compounds. This data provides an expected range for reaction efficiency.

EntryCarbonyl CompoundActive Methylene NitrileBaseSolventYield (%)Reference
1Acetylacetone2-cyanoacetohydrazidePiperidineEthanol75Analogous System
2Ethyl acetoacetateMalononitrileMorpholineEthanol82Analogous System
3CyclohexanoneCyanothioacetamideTriethylamineDMF68Analogous System[6]
4Dimedone3-cyanomethyl-pyridine-2(1H)-thioneSodium EthoxideEthanol85Analogous System[7]

Experimental Protocols

General Protocol for the Synthesis of a Substituted Thieno[2,3-b]pyridine

This protocol describes a proposed method for the synthesis of a tetrasubstituted thieno[2,3-b]pyridine using this compound, a 1,3-dicarbonyl compound, and elemental sulfur.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Elemental sulfur (powdered)

  • Base (e.g., morpholine or triethylamine)

  • Solvent (e.g., ethanol or N,N-dimethylformamide (DMF))

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 100 mL round-bottom flask, add this compound (10 mmol), the 1,3-dicarbonyl compound (10 mmol), and elemental sulfur (12 mmol).

  • Add 30 mL of ethanol to the flask.

  • While stirring, add the base (e.g., morpholine, 15 mmol) dropwise to the suspension at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 100 mL of ice-cold water with stirring.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure thieno[2,3-b]pyridine derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Visualizations

Reaction Mechanism and Workflows

Gewald_Reaction_Mechanism Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Nitrile Active Methylene Nitrile (R-CH2-CN) Nitrile->Knoevenagel Base1 Base Base1->Knoevenagel cat. Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Sulfur_Addition Sulfur Addition Intermediate1->Sulfur_Addition Sulfur Sulfur (S8) Sulfur->Sulfur_Addition Base2 Base Base2->Sulfur_Addition cat. Intermediate2 Thiolate Intermediate Sulfur_Addition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Cyclized Intermediate Cyclization->Intermediate3 Tautomerization Tautomerization Intermediate3->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Caption: Generalized mechanism of the Gewald reaction.

Thieno_Pyridine_Synthesis ThiopheneNitrile 3-(Cyanomethyl)-2,4,5- trimethylthiophene Reaction Gewald-Type Reaction ThiopheneNitrile->Reaction Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Reaction Sulfur Sulfur (S8) Sulfur->Reaction Base Base Base->Reaction cat. Product Substituted Thieno[2,3-b]pyridine Reaction->Product

Caption: Synthesis of thieno[2,3-b]pyridines.

Experimental_Workflow Start Start Reagents Combine Reactants: - this compound - 1,3-Dicarbonyl Compound - Sulfur - Solvent Start->Reagents AddBase Add Base (e.g., Morpholine) Reagents->AddBase Reflux Heat to Reflux (4-8 hours) AddBase->Reflux TLC Monitor by TLC Reflux->TLC TLC->Reflux Incomplete Cool Cool to Room Temperature TLC->Cool Complete Precipitate Pour into Ice Water & Precipitate Cool->Precipitate Filter Filter and Wash Crude Product Precipitate->Filter Purify Recrystallize from Suitable Solvent Filter->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for thieno[2,3-b]pyridine synthesis.

References

Application Notes and Protocols: 3-(Cyanomethyl)-2,4,5-trimethylthiophene as a Precursor for Fused Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fused thiophene derivatives are a prominent class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Their structural similarity to endogenous purines allows them to act as bioisosteres, leading to a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes and protocols for the use of 3-(cyanomethyl)-2,4,5-trimethylthiophene as a versatile precursor for the synthesis of various fused thiophene systems, particularly thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines. The cyanomethyl group serves as a key functional handle for the construction of the fused rings, offering a convergent and efficient synthetic strategy.

While direct literature on the use of this compound is limited, the following protocols are based on well-established synthetic methodologies for thiophene functionalization and cyclization reactions of related 2-amino-3-cyanothiophenes, which are common intermediates in the synthesis of the target fused systems.

Section 1: Synthesis of 2-Amino-3-(cyanomethyl)-4,5-dimethylthiophene

A crucial step in the synthesis of many fused thiophene heterocycles is the presence of an amino group ortho to a cyano or cyanomethyl group, which can participate in cyclization reactions. This section outlines a proposed two-step protocol to introduce an amino group at the C2 position of this compound.

Experimental Workflow:

G start This compound step1 Step 1: Nitration at C2 start->step1 HNO3, H2SO4 step2 Step 2: Reduction of Nitro Group step1->step2 Fe, HCl or H2, Pd/C product 2-Amino-3-(cyanomethyl)-4,5-dimethylthiophene step2->product

Figure 1. Proposed workflow for the synthesis of the key 2-aminothiophene intermediate.

Protocol 1.1: Nitration of this compound

This protocol describes the selective nitration at the C2 position of the thiophene ring.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ice bath

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker containing ice-water.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 2-nitro-3-(cyanomethyl)-4,5-dimethylthiophene, can be purified by column chromatography on silica gel.

Protocol 1.2: Reduction of 2-Nitro-3-(cyanomethyl)-4,5-dimethylthiophene

This protocol details the reduction of the nitro group to an amino group.

Materials:

  • 2-Nitro-3-(cyanomethyl)-4,5-dimethylthiophene

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (10%)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a suspension of iron powder (5.0 eq) in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux.

  • Add a solution of 2-nitro-3-(cyanomethyl)-4,5-dimethylthiophene (1.0 eq) in ethanol dropwise to the refluxing mixture.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and water. Basify the aqueous layer with a 10% sodium hydroxide solution to a pH of 8-9.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude 2-amino-3-(cyanomethyl)-4,5-dimethylthiophene.

  • The product can be purified by recrystallization or column chromatography.

Table 1: Representative Data for the Synthesis of the Aminothiophene Intermediate

StepProductTypical Yield (%)M.p. (°C)¹H NMR (δ, ppm) [Typical]
1.12-Nitro-3-(cyanomethyl)-4,5-dimethylthiophene75-8595-982.3 (s, 3H), 2.5 (s, 3H), 4.1 (s, 2H)
1.22-Amino-3-(cyanomethyl)-4,5-dimethylthiophene80-90110-1132.1 (s, 3H), 2.3 (s, 3H), 3.6 (s, 2H), 4.5 (br s, 2H)

Note: The data presented are typical values based on similar reported reactions and should be confirmed by experimental analysis.

Section 2: Synthesis of Fused Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are a class of fused heterocycles with a broad spectrum of biological activities. The following protocols describe their synthesis from the key intermediate, 2-amino-3-(cyanomethyl)-4,5-dimethylthiophene.

Reaction Pathway:

G start 2-Amino-3-(cyanomethyl)-4,5-dimethylthiophene product1 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine start->product1 Reflux product2 4-Substituted-5,6-dimethylthieno[2,3-d]pyrimidine start->product2 Reflux reagent1 Formamide reagent2 Aromatic Aldehyde

Figure 2. Synthesis of thieno[2,3-d]pyrimidine derivatives.

Protocol 2.1: Synthesis of 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine

Materials:

  • 2-Amino-3-(cyanomethyl)-4,5-dimethylthiophene

  • Formamide

  • Formic acid (catalyst)

Procedure:

  • A mixture of 2-amino-3-(cyanomethyl)-4,5-dimethylthiophene (1.0 eq) and an excess of formamide (10-15 eq) is heated to reflux (around 180-190 °C).

  • A catalytic amount of formic acid can be added to facilitate the cyclization.

  • The reaction is monitored by TLC. After completion (typically 4-6 hours), the mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and then with diethyl ether.

  • The crude product can be recrystallized from ethanol or a suitable solvent to afford pure 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine.

Protocol 2.2: One-Pot Synthesis of 4-Substituted Thieno[2,3-d]pyrimidines

Materials:

  • 2-Amino-3-(cyanomethyl)-4,5-dimethylthiophene

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH) or another suitable base

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-(cyanomethyl)-4,5-dimethylthiophene (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol.

  • Add a catalytic amount of a base such as potassium hydroxide.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the solid product, wash with cold ethanol, and dry.

  • Recrystallize from an appropriate solvent to obtain the pure 4-substituted-5,6-dimethylthieno[2,3-d]pyrimidine.

Table 2: Representative Data for Thieno[2,3-d]pyrimidine Synthesis

ProtocolProductTypical Yield (%)M.p. (°C)
2.14-Amino-5,6-dimethylthieno[2,3-d]pyrimidine70-80230-233
2.24-Phenyl-5,6-dimethylthieno[2,3-d]pyrimidine65-75195-198

Note: The data presented are typical values based on similar reported reactions and should be confirmed by experimental analysis.

Section 3: Synthesis of Fused Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are another important class of fused thiophenes with diverse biological activities. The following protocol outlines their synthesis from the key aminothiophene intermediate.

Reaction Pathway:

G start 2-Amino-3-(cyanomethyl)-4,5-dimethylthiophene product 2,4-Diamino-5,6-dimethylthieno[2,3-b]pyridine-3-carbonitrile start->product Thorpe-Ziegler Cyclization reagent Malononitrile, NaOEt

Figure 3. Synthesis of a thieno[2,3-b]pyridine derivative.

Protocol 3.1: Synthesis of 2,4-Diamino-5,6-dimethylthieno[2,3-b]pyridine-3-carbonitrile

This protocol utilizes a Thorpe-Ziegler type cyclization.

Materials:

  • 2-Amino-3-(cyanomethyl)-4,5-dimethylthiophene

  • Malononitrile

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • To this solution, add 2-amino-3-(cyanomethyl)-4,5-dimethylthiophene (1.0 eq) and malononitrile (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., acetic acid).

  • The precipitated product is collected by filtration, washed with water and then with cold ethanol.

  • The crude product can be recrystallized from a suitable solvent like dimethylformamide (DMF) or ethanol to yield the pure 2,4-diamino-5,6-dimethylthieno[2,3-b]pyridine-3-carbonitrile.

Table 3: Representative Data for Thieno[2,3-b]pyridine Synthesis

ProtocolProductTypical Yield (%)M.p. (°C)
3.12,4-Diamino-5,6-dimethylthieno[2,3-b]pyridine-3-carbonitrile60-70>300

Note: The data presented are typical values based on similar reported reactions and should be confirmed by experimental analysis.

Safety Precautions:

  • All experiments should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle concentrated acids and bases with extreme care.

  • Nitrile-containing compounds can be toxic; avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: These protocols are intended for use by trained research professionals. The reaction conditions and yields are illustrative and may require optimization for specific substrates and scales. The proposed synthetic pathways are based on established chemical principles but have not been explicitly reported for the specified starting material. Independent verification and validation are strongly recommended.

Application Notes and Protocols: 3-(Cyanomethyl)-2,4,5-trimethylthiophene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 3-(Cyanomethyl)-2,4,5-trimethylthiophene as a versatile building block in medicinal chemistry. While direct biological activity of this specific compound is not extensively documented in publicly available literature, its structural features present a valuable starting point for the synthesis of novel therapeutic agents. Thiophene derivatives are a well-established class of pharmacologically active molecules with a wide range of activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1] This document outlines proposed synthetic strategies, potential biological targets, and detailed experimental protocols to guide researchers in exploring the therapeutic potential of derivatives synthesized from this compound.

Synthetic Utility and Proposed Derivatization Strategies

This compound serves as a key intermediate for the synthesis of more complex molecules.[2] The cyanomethyl group and the substituted thiophene ring offer multiple reaction sites for chemical modification.

1.1. Modification of the Cyanomethyl Group:

The nitrile functionality can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for amide bond formation or other functional group interconversions. These modifications can lead to compounds that mimic the structures of known bioactive molecules.

1.2. Functionalization of the Thiophene Ring:

While the 2, 4, and 5 positions are methylated, electrophilic substitution reactions could potentially occur on the thiophene ring under specific conditions, although this might be challenging due to the electron-donating nature of the methyl groups.

A proposed workflow for the initial derivatization is presented below:

G A This compound B Hydrolysis (e.g., H2SO4, H2O) A->B D Reduction (e.g., LiAlH4, THF) A->D C (2,4,5-Trimethylthiophen-3-yl)acetic acid B->C F Amide Coupling (e.g., R-COOH, EDC, HOBt) C->F E 2-(2,4,5-Trimethylthiophen-3-yl)ethan-1-amine D->E E->F G Novel Amide Derivatives F->G

Figure 1: Proposed initial derivatization workflow for this compound.

Potential Therapeutic Applications and Biological Targets

Based on the known activities of structurally related thiophene derivatives, compounds derived from this compound could be investigated for a variety of therapeutic applications.

2.1. Anticancer Activity:

Numerous thiophene derivatives have demonstrated potent anticancer properties.[3][4] Potential mechanisms of action to explore for novel derivatives include:

  • Kinase Inhibition: Derivatives could be designed to target key kinases involved in cancer cell signaling, such as VEGFR-2, which is crucial for tumor angiogenesis.[5]

  • Tubulin Polymerization Inhibition: Some thiophene-containing compounds act as antimitotic agents by disrupting microtubule dynamics.[6]

  • Induction of Apoptosis: Novel compounds can be screened for their ability to induce programmed cell death in cancer cells through pathways involving caspases.[6][7]

The following diagram illustrates a potential signaling pathway targeted by hypothetical thiophene derivatives in cancer cells:

G cluster_0 Drug Interaction cluster_1 Downstream Effects cluster_2 Cellular Outcomes A Hypothetical Thiophene Derivative B VEGFR-2 A->B Inhibition C Tubulin A->C Inhibition D PLCγ/PKC/Raf/MEK/ERK Pathway B->D E Microtubule Disruption C->E F Inhibition of Angiogenesis D->F G Cell Cycle Arrest (G2/M Phase) E->G H Induction of Apoptosis G->H

Figure 2: Potential anticancer mechanisms of action for novel thiophene derivatives.

Experimental Protocols

The following are detailed protocols for key experiments to synthesize and evaluate the biological activity of derivatives of this compound.

3.1. Synthesis Protocol: Hydrolysis of this compound to (2,4,5-Trimethylthiophen-3-yl)acetic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).

  • Reagent Addition: Slowly add a 50% aqueous solution of sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain (2,4,5-Trimethylthiophen-3-yl)acetic acid.

3.2. Biological Assay Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on other thiophene derivatives.[4]

  • Cell Seeding: Seed human cancer cell lines (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiophene derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

A general workflow for the biological evaluation is depicted below:

G A Synthesized Thiophene Derivatives B In Vitro Cytotoxicity Screening (MTT Assay) A->B C Determination of IC50 Values B->C D Lead Compound Selection C->D E Mechanism of Action Studies D->E F Kinase Inhibition Assays E->F G Apoptosis Assays (e.g., Caspase Activity) E->G H Cell Cycle Analysis E->H

Figure 3: General workflow for the biological evaluation of novel thiophene derivatives.

Quantitative Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for a series of novel thiophene derivatives synthesized from this compound.

Table 1: Hypothetical Cytotoxicity Data (IC50 in µM) of Novel Thiophene Derivatives

Compound IDA549 (Lung Cancer)MCF-7 (Breast Cancer)HCT116 (Colon Cancer)
Derivative 1 15.222.518.9
Derivative 2 5.88.16.5
Derivative 3 > 100> 100> 100
Derivative 4 2.13.52.8
Doxorubicin 0.50.80.6

Table 2: Hypothetical Kinase Inhibition Data for Lead Compound (Derivative 4)

Kinase TargetIC50 (nM)
VEGFR-2 150
EGFR > 10,000
PDGFRβ 850

These tables are for illustrative purposes and actual data will vary based on the specific molecular structures of the synthesized compounds.

Conclusion

This compound represents a promising starting material for the development of novel, biologically active compounds. The synthetic versatility of the cyanomethyl group, combined with the privileged thiophene scaffold, offers a rich chemical space for exploration in medicinal chemistry. The protocols and potential applications outlined in this document provide a solid foundation for researchers to initiate drug discovery programs based on this versatile building block. Further research into the synthesis and biological evaluation of derivatives is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for 3-(Cyanomethyl)-2,4,5-trimethylthiophene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-(Cyanomethyl)-2,4,5-trimethylthiophene is a functionalized thiophene monomer used in the synthesis of advanced polymeric materials. Its unique structure, featuring a thiophene ring with three methyl groups and a cyanomethyl substituent, offers a strategic combination of properties beneficial for materials science. The resulting polymer, poly(this compound), is a member of the polythiophene family, a class of conducting polymers widely explored for their electronic and optical properties.[1][2]

The trimethyl substitution on the thiophene ring is expected to enhance the solubility and processability of the resulting polymer in common organic solvents. The electron-withdrawing nature of the cyanomethyl group can significantly influence the electronic properties of the polymer backbone.[3] Specifically, it can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is a critical factor for tuning the material's charge injection/transport characteristics and its stability in electronic devices.[3]

Potential applications for polymers derived from this monomer include:

  • Organic Field-Effect Transistors (OFETs): The tailored electronic properties may lead to high-performance semiconducting materials for the active channel layer in OFETs.

  • Organic Photovoltaics (OPVs): As a donor or acceptor material in the active layer of solar cells, where energy level tuning is crucial for efficient charge separation.

  • Sensors: The functionalized polymer backbone can be designed to interact with specific analytes, leading to changes in its conductivity or optical properties, forming the basis of chemical sensors.

  • Electrochromic Devices: The polymer may exhibit changes in color upon the application of an electrical potential, making it suitable for smart windows and displays.

Quantitative Data

While specific experimental data for poly(this compound) is not widely published, the following tables provide representative properties based on analogous functionalized polythiophenes. These values serve as a baseline for characterization and comparison.

Table 1: Representative Electronic and Optical Properties of Functionalized Polythiophenes

PropertyPoly(3-hexylthiophene) (P3HT)Polythiophene with Cyano GroupsExpected Range for Poly(this compound)
HOMO Energy Level (eV) -4.9 to -5.2-5.5 to -6.0-5.3 to -5.8
LUMO Energy Level (eV) -2.9 to -3.2-3.5 to -4.0-3.3 to -3.8
Optical Bandgap (eV) 1.9 to 2.11.8 to 2.21.9 to 2.3
Absorption Max (λmax, nm) in solution 450460-500450-480
Fluorescence Max (λmax, nm) in solution 580550-600560-610

Data compiled from analogous systems reported in the literature.[3][4]

Table 2: Representative Thermal and Electrical Properties of Functionalized Polythiophenes

PropertyPoly(3-dodecylthiophene) (P3DDT)General PolythiophenesExpected Range for Poly(this compound)
Decomposition Temperature (TGA, °C) ~350[5]300 - 450320 - 400
Conductivity (Doped, S/cm) 1 - 100010⁻⁵ to 10³10⁻² to 10²
Hole Mobility (OFET, cm²/Vs) 10⁻⁴ to 10⁻²10⁻⁵ to 110⁻⁴ to 10⁻¹

Values are highly dependent on regioregularity, molecular weight, processing conditions, and dopant used.[6][7]

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of polymers derived from this compound. These are generalized procedures based on established methods for polythiophene synthesis.

Protocol 1: Chemical Oxidative Polymerization

This protocol describes the synthesis of poly(this compound) using iron(III) chloride (FeCl₃) as the oxidant.

Materials:

  • This compound (monomer)

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Anhydrous Chloroform (CHCl₃) or other suitable solvent

  • Methanol (for precipitation and washing)

  • Ammonium hydroxide solution (for de-doping)

  • Soxhlet extraction apparatus

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

Procedure:

  • Monomer Dissolution: In a dry, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 1.0 mmol of this compound in 50 mL of anhydrous chloroform.

  • Oxidant Preparation: In a separate dry flask, dissolve 4.0 mmol of anhydrous FeCl₃ in 50 mL of anhydrous chloroform.

  • Polymerization: Add the FeCl₃ solution dropwise to the stirring monomer solution at room temperature over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature for 24 hours. The solution should darken, indicating polymer formation.

  • Precipitation: Pour the reaction mixture slowly into 500 mL of vigorously stirring methanol. A dark precipitate of the polymer will form.

  • Filtration and Washing: Collect the polymer precipitate by filtration. Wash the solid extensively with methanol until the filtrate is colorless to remove residual FeCl₃ and oligomers.

  • De-doping (Optional but Recommended): To obtain the neutral form of the polymer, stir the collected solid in a dilute ammonium hydroxide solution for 2-4 hours. Filter and wash with deionized water and then methanol.

  • Purification: Dry the polymer under vacuum. Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove any remaining impurities. The final polymer is then extracted with chloroform or another suitable solvent.

  • Final Product: Precipitate the purified polymer from the chloroform solution into methanol, filter, and dry under vacuum at 40-60 °C to a constant weight.

Protocol 2: Electrochemical Polymerization and Characterization

This protocol details the formation of a thin polymer film on an electrode surface for electrochemical and spectroelectrochemical analysis.

Materials:

  • This compound (monomer)

  • Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte

  • Acetonitrile or Dichloromethane (anhydrous, HPLC grade)

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, glassy carbon, or platinum)

  • Counter Electrode (e.g., Platinum wire)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of TBAP in anhydrous acetonitrile.

  • Monomer Solution: Add the this compound monomer to the electrolyte solution to a final concentration of 10-50 mM.

  • Cell Assembly: Assemble the three-electrode cell. Ensure the working electrode is polished (if applicable) and clean.

  • Deoxygenation: Purge the solution with an inert gas (Argon or Nitrogen) for at least 15 minutes before the experiment and maintain an inert atmosphere over the solution during the experiment.

  • Electropolymerization:

    • Cyclic Voltammetry (CV): Scan the potential from 0 V to a potential sufficient to oxidize the monomer (e.g., +1.6 to +2.0 V vs. Ag/AgCl) for several cycles. The growth of the polymer film will be indicated by an increase in the redox wave currents with each cycle.

    • Potentiostatic Method: Apply a constant potential at or slightly above the monomer's oxidation potential until a desired amount of charge has passed, corresponding to the desired film thickness.

  • Film Characterization:

    • After polymerization, rinse the polymer-coated working electrode with fresh acetonitrile to remove any unreacted monomer.

    • Transfer the coated electrode to a monomer-free electrolyte solution.

    • Perform cyclic voltammetry to study the redox properties (doping/de-doping) of the polymer film.

    • Perform spectroelectrochemistry by coupling the potentiostat to a UV-Vis spectrometer to record absorption spectra at different applied potentials.

Visualizations

The following diagrams illustrate key workflows and relationships in the study of poly(this compound).

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_application Application Stage Monomer Monomer (3-(CN-methyl)-2,4,5-Me₃-thiophene) Polymerization Polymerization (Chemical or Electrochemical) Monomer->Polymerization Oxidant (FeCl₃) or Potential Polymer Crude Polymer Polymerization->Polymer Purification Purification (Soxhlet, Precipitation) Polymer->Purification PurePolymer Purified Polymer Purification->PurePolymer Structural Structural Analysis (NMR, FTIR) PurePolymer->Structural Optical Optical Properties (UV-Vis, PL) PurePolymer->Optical Thermal Thermal Properties (TGA, DSC) PurePolymer->Thermal Electrochemical Electrochemical Analysis (Cyclic Voltammetry) PurePolymer->Electrochemical Device Device Fabrication (OFET, OPV, Sensor) PurePolymer->Device Testing Performance Testing Device->Testing

Caption: Workflow for synthesis, characterization, and application of the polymer.

G cluster_structure Molecular Structure cluster_properties Material Properties cluster_apps Device Performance Monomer Monomer Structure CN_Group Cyanomethyl Group (Electron Withdrawing) EnergyLevels HOMO/LUMO Energy Levels CN_Group->EnergyLevels lowers Me_Groups Trimethyl Groups (Solubility, Sterics) Solubility Solubility & Processability Me_Groups->Solubility improves Bandgap Optical Bandgap EnergyLevels->Bandgap defines Conductivity Electrical Conductivity & Mobility EnergyLevels->Conductivity influences OPV OPV Efficiency Bandgap->OPV OFET OFET Performance Solubility->OFET enables fabrication Solubility->OPV enables fabrication Conductivity->OFET

Caption: Structure-property-application relationships for the target polymer.

References

Application Note and Protocol: A Scalable Synthesis of 3-(Cyanomethyl)-2,4,5-trimethylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of 3-(Cyanomethyl)-2,4,5-trimethylthiophene, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on a robust three-step synthetic sequence, beginning with the well-established Gewald reaction, followed by a Sandmeyer reaction, and concluding with a reductive cyanation. This protocol is designed to be scalable for laboratory and pilot plant production.

Introduction

Substituted thiophenes are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and materials science.[1][2] The target molecule, this compound, serves as a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The synthetic route outlined herein offers a practical and efficient approach to obtaining this intermediate in significant quantities.

The synthesis commences with the multicomponent Gewald reaction, a reliable method for the preparation of polysubstituted 2-aminothiophenes.[3][4] This is followed by the diazotization of the resulting aminothiophene and subsequent cyanation via a Sandmeyer-type reaction to yield 2,4,5-trimethylthiophene-3-carbonitrile. The final step involves the introduction of the cyanomethyl group through a controlled reduction and cyanomethylation sequence.

Synthetic Pathway Overview

The overall synthetic transformation is depicted in the following scheme:

Synthesis_Pathway A 3-Methyl-2-pentanone D Step 1: Gewald Reaction A->D B Malononitrile B->D C Sulfur C->D E 2-Amino-4,5-dimethyl-3-cyano-thiophene D->E F Step 2: Sandmeyer Reaction E->F G 2,4,5-Trimethylthiophene-3-carbonitrile F->G H Step 3: Reductive Cyanation G->H I This compound H->I

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4,5-dimethyl-3-cyano-thiophene (Gewald Reaction)

This one-pot, multi-component reaction efficiently constructs the substituted thiophene ring system.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methyl-2-pentanone100.161.00 kg9.98
Malononitrile66.060.66 kg9.99
Elemental Sulfur32.060.32 kg9.98
Morpholine87.120.87 L9.98
Ethanol46.075.0 L-

Procedure:

  • To a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add ethanol (5.0 L), 3-methyl-2-pentanone (1.00 kg, 9.98 mol), malononitrile (0.66 kg, 9.99 mol), and elemental sulfur (0.32 kg, 9.98 mol).

  • Stir the mixture to form a suspension.

  • Slowly add morpholine (0.87 L, 9.98 mol) to the suspension over 30 minutes. An exotherm may be observed. Maintain the internal temperature below 40°C using a cooling bath.

  • After the addition of morpholine is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid product and wash with cold ethanol (2 x 1 L).

  • Dry the solid under vacuum at 50°C to a constant weight to afford the title compound as a yellow crystalline solid.

Expected Yield and Purity:

ParameterValue
Yield80-85%
Purity (HPLC)>98%
Step 2: Synthesis of 2,4,5-Trimethylthiophene-3-carbonitrile (Sandmeyer Reaction)

This step involves the diazotization of the amino group followed by displacement with a cyano group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-4,5-dimethyl-3-cyano-thiophene166.241.00 kg6.02
Sodium Nitrite (NaNO₂)69.000.46 kg6.67
Hydrochloric Acid (HCl, 37%)36.462.5 L~30
Copper(I) Cyanide (CuCN)89.560.65 kg7.26
Sodium Cyanide (NaCN)49.010.36 kg7.35
Water18.0210.0 L-
Toluene92.145.0 L-

Procedure:

  • Diazotization:

    • In a 20 L reactor, suspend 2-Amino-4,5-dimethyl-3-cyano-thiophene (1.00 kg, 6.02 mol) in a mixture of water (5.0 L) and concentrated hydrochloric acid (2.5 L).

    • Cool the suspension to 0-5°C with vigorous stirring.

    • Prepare a solution of sodium nitrite (0.46 kg, 6.67 mol) in water (2.0 L) and add it dropwise to the thiophene suspension, maintaining the temperature between 0-5°C. The addition should take approximately 1-2 hours.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.

  • Cyanation:

    • In a separate 20 L reactor, prepare a solution of copper(I) cyanide (0.65 kg, 7.26 mol) and sodium cyanide (0.36 kg, 7.35 mol) in water (3.0 L). Heat the mixture to 60°C until a clear solution is formed, then cool to room temperature.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution. Control the rate of addition to maintain the reaction temperature between 20-25°C. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, stir the reaction mixture at room temperature for 2 hours, then heat to 60°C for 1 hour to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with toluene (3 x 1.5 L).

    • Combine the organic layers and wash with water (2 x 2 L) and brine (1 x 2 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield the title compound as a solid.

Expected Yield and Purity:

ParameterValue
Yield65-75%
Purity (HPLC)>99%
Step 3: Synthesis of this compound

This final step involves the conversion of the 3-cyano group to a cyanomethyl group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4,5-Trimethylthiophene-3-carbonitrile165.251.00 kg6.05
Diisobutylaluminium Hydride (DIBAL-H, 1.0 M in Toluene)142.227.26 L7.26
Chloroacetonitrile75.500.55 kg7.28
Sodium Cyanide (NaCN)49.010.36 kg7.35
Tetrahydrofuran (THF), anhydrous72.1110.0 L-
Hydrochloric Acid (1 M)36.46As needed-
Diethyl Ether74.125.0 L-

Procedure:

  • Reduction to Aldehyde Intermediate:

    • In a 20 L reactor under a nitrogen atmosphere, dissolve 2,4,5-Trimethylthiophene-3-carbonitrile (1.00 kg, 6.05 mol) in anhydrous THF (10.0 L).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add DIBAL-H (7.26 L of a 1.0 M solution in toluene, 7.26 mol) dropwise, maintaining the internal temperature below -70°C.

    • After the addition is complete, stir the reaction mixture at -78°C for 2 hours.

    • Quench the reaction by the slow addition of 1 M HCl at -78°C until the gas evolution ceases.

    • Allow the mixture to warm to room temperature and extract the intermediate aldehyde with diethyl ether (3 x 2 L). The aldehyde is used in the next step without further purification.

  • Cyanomethylation:

    • Combine the ether extracts containing the intermediate aldehyde.

    • In a separate flask, prepare a solution of sodium cyanide (0.36 kg, 7.35 mol) in water (2 L).

    • Add the aqueous sodium cyanide solution to the ether solution of the aldehyde and cool the biphasic mixture to 0-5°C.

    • Slowly add chloroacetonitrile (0.55 kg, 7.28 mol) to the vigorously stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Separate the organic layer and wash with water (2 x 2 L) and brine (1 x 2 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (Eluent: 10-20% Ethyl acetate in Hexane) to afford this compound as a pale yellow oil or low melting solid.

Expected Yield and Purity:

ParameterValue
Yield50-60% (over two steps)
Purity (HPLC)>98%

Experimental Workflow Diagram

G cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Sandmeyer Reaction cluster_step3 Step 3: Reductive Cyanation s1_start Charge Reactor with: - 3-Methyl-2-pentanone - Malononitrile - Sulfur - Ethanol s1_add_morpholine Add Morpholine (T < 40°C) s1_start->s1_add_morpholine s1_reflux Heat to Reflux (4h) s1_add_morpholine->s1_reflux s1_cool Cool to RT s1_reflux->s1_cool s1_filter Filter and Wash with Cold Ethanol s1_cool->s1_filter s1_dry Dry under Vacuum s1_filter->s1_dry s1_product Product 1: 2-Amino-4,5-dimethyl-3-cyano-thiophene s1_dry->s1_product s2_diazotization Diazotization of Product 1 (NaNO₂, HCl, 0-5°C) s1_product->s2_diazotization s2_cyanation Addition to CuCN/NaCN solution s2_diazotization->s2_cyanation s2_workup Toluene Extraction and Wash s2_cyanation->s2_workup s2_purify Vacuum Distillation/Recrystallization s2_workup->s2_purify s2_product Product 2: 2,4,5-Trimethylthiophene-3-carbonitrile s2_purify->s2_product s3_reduction Reduction with DIBAL-H (-78°C) s2_product->s3_reduction s3_cyanomethylation Reaction with Chloroacetonitrile and NaCN s3_reduction->s3_cyanomethylation s3_workup Ether Extraction and Wash s3_cyanomethylation->s3_workup s3_purify Column Chromatography s3_workup->s3_purify s3_final_product Final Product: This compound s3_purify->s3_final_product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Cyanides (malononitrile, sodium cyanide, copper(I) cyanide, chloroacetonitrile) are highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) readily available.

  • DIBAL-H is a pyrophoric reagent. Handle under an inert atmosphere (nitrogen or argon).

  • The Sandmeyer reaction involves the formation of a diazonium salt, which can be unstable. Do not isolate the diazonium salt and keep it cold at all times. The reaction also produces nitrogen gas, so ensure adequate venting.

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The methods described are based on established chemical transformations and are intended to be a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

3-(Cyanomethyl)-2,4,5-trimethylthiophene reaction with electrophiles/nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 3-(cyanomethyl)-2,4,5-trimethylthiophene with various electrophiles and nucleophiles. The protocols outlined below are intended to serve as a guide for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a polysubstituted thiophene derivative featuring both an electron-rich aromatic ring and a reactive cyanomethyl group. This unique combination of functional groups allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis. The thiophene ring is susceptible to electrophilic substitution, while the cyanomethyl moiety offers multiple avenues for nucleophilic attack and functional group manipulation.

Reactions with Electrophiles

The electron-rich nature of the fully substituted thiophene ring in this compound makes it an excellent substrate for electrophilic aromatic substitution reactions. The directing effects of the alkyl groups and the cyanomethyl substituent will influence the position of substitution.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto electron-rich aromatic rings.[1][2][3][4] For this compound, the reaction is expected to occur at the vacant 2-position, which is activated by the surrounding methyl groups.

Reaction Pathway:

Vilsmeier_Haack reactant This compound intermediate Vilsmeier Reagent (Iminium salt) reactant->intermediate Electrophilic attack reagent POCl3, DMF reagent->intermediate product 2-Formyl-3-(cyanomethyl)-4,5-dimethylthiophene intermediate->product Hydrolysis hydrolysis H2O workup product->hydrolysis

Figure 1: Vilsmeier-Haack formylation pathway.

Experimental Protocol: Synthesis of 2-Formyl-3-(cyanomethyl)-4,5-dimethylthiophene

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 5 volumes) to 0 °C in an ice bath.

  • Reaction: To the cooled Vilsmeier reagent, add a solution of this compound (1.0 eq) in anhydrous DMF (2 volumes) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the effervescence ceases and the pH is neutral.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldehyde.

Quantitative Data:

ProductReactionReagentsTemperature (°C)Time (h)Yield (%)
2-Formyl-3-(cyanomethyl)-4,5-dimethylthiopheneVilsmeier-HaackPOCl₃, DMF0 to RT2-475-85 (expected)

Reactions with Nucleophiles

The cyanomethyl group of this compound provides two primary sites for nucleophilic reactions: the nitrile carbon and the α-methylene protons.

Hydrolysis of the Nitrile Group

The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, providing a route to 2-(2,4,5-trimethylthiophen-3-yl)acetic acid, a potentially valuable intermediate for drug discovery.

Reaction Pathway:

Nitrile_Hydrolysis reactant This compound product 2-(2,4,5-Trimethylthiophen-3-yl)acetic acid reactant->product Hydrolysis reagent H2SO4 (aq) or NaOH (aq), Heat reagent->product

Figure 2: Hydrolysis of the cyanomethyl group.

Experimental Protocol: Synthesis of 2-(2,4,5-trimethylthiophen-3-yl)acetic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) to a 20% aqueous solution of sulfuric acid (10 volumes).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure carboxylic acid.

Quantitative Data:

ProductReactionReagentsTemperature (°C)Time (h)Yield (%)
2-(2,4,5-Trimethylthiophen-3-yl)acetic acidNitrile Hydrolysis20% H₂SO₄ (aq)1104-680-90 (expected)
Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine, 2-(2,4,5-trimethylthiophen-3-yl)ethan-1-amine, a valuable synthon for the preparation of various biologically active molecules. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[4]

Reaction Pathway:

Nitrile_Reduction reactant This compound product 2-(2,4,5-Trimethylthiophen-3-yl)ethan-1-amine reactant->product Reduction reagent 1. LiAlH4, THF 2. H2O reagent->product

Figure 3: Reduction of the cyanomethyl group.

Experimental Protocol: Synthesis of 2-(2,4,5-trimethylthiophen-3-yl)ethan-1-amine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF, 10 volumes).

  • Addition of Substrate: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF (5 volumes) dropwise.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours.

  • Quenching: Cool the reaction to 0 °C and quench cautiously by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.

  • Isolation: Wash the filter cake with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation or conversion to a salt.

Quantitative Data:

ProductReactionReagentsTemperature (°C)Time (h)Yield (%)
2-(2,4,5-Trimethylthiophen-3-yl)ethan-1-amineNitrile ReductionLiAlH₄, THFReflux3-570-80 (expected)
Alkylation of the Active Methylene Group

The methylene protons alpha to the cyano group are acidic and can be deprotonated by a strong base to form a carbanion. This nucleophilic carbanion can then be alkylated with various electrophiles, such as alkyl halides, allowing for the introduction of diverse substituents at this position.[5]

Reaction Pathway:

Methylene_Alkylation reactant This compound product 2-(2,4,5-Trimethylthiophen-3-yl)-alkane-nitrile reactant->product Alkylation base 1. NaH, THF base->product electrophile 2. R-X electrophile->product

Figure 4: Alkylation of the active methylene group.

Experimental Protocol: Synthesis of 2-(2,4,5-trimethylthiophen-3-yl)-alkanenitrile

  • Deprotonation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (10 volumes) under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF (5 volumes) dropwise at 0 °C.

  • Anion Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Alkylation: Cool the resulting anion solution to 0 °C and add the alkyl halide (R-X, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the mixture with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography on silica gel.

Quantitative Data:

ProductReactionReagentsTemperature (°C)Time (h)Yield (%)
2-(2,4,5-Trimethylthiophen-3-yl)-alkanenitrileMethylene AlkylationNaH, R-X, THF0 to RT12-1660-80 (expected, R-X dependent)

Conclusion

This compound is a versatile starting material for the synthesis of a wide array of functionalized thiophene derivatives. The protocols provided herein offer a foundation for exploring its reactivity and developing novel compounds for various applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic goals.

References

Troubleshooting & Optimization

Technical Support Center: 3-(Cyanomethyl)-2,4,5-trimethylthiophene Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and optimization of 3-(cyanomethyl)-2,4,5-trimethylthiophene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, likely via a Gewald-type reaction involving a ketone, a cyanating agent, and elemental sulfur.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inefficient initial condensation: The initial Knoevenagel-Cope condensation between the ketone and the active methylene nitrile may be slow or incomplete.[1][2]- Base Selection: Screen different bases such as piperidine, morpholine, or triethylamine. The choice of base is critical for this step.[1] - Water Removal: This condensation produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.[1]
Poor sulfur solubility or reactivity: Elemental sulfur may not be sufficiently soluble or reactive in the chosen solvent.[1]- Solvent Choice: Employ polar solvents like ethanol, methanol, or DMF to enhance sulfur solubility and reactivity.[1] - Temperature Optimization: Gently heating the reaction mixture (e.g., to 40-60 °C) can improve sulfur's reactivity. Avoid excessive heat to prevent side reactions.[1]
Steric hindrance: The specific ketone used may be sterically hindered, slowing down the reaction.[1]- Two-Step Protocol: Isolate the α,β-unsaturated nitrile intermediate from the initial condensation before reacting it with sulfur and a base in a separate step.[1] - Microwave Irradiation: Consider using microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times for sterically challenging substrates.[1][2]
Incorrect stoichiometry: Inaccurate measurement of reagents can lead to poor yields.[1]- Reagent Purity: Ensure all starting materials are pure and dry. - Accurate Measurement: Precisely measure all reagents according to the optimized protocol.[1]
Presence of Significant Byproducts Unreacted starting materials: The reaction may not have gone to completion.- Optimize Reaction Time and Temperature: Increase the reaction time or optimize the temperature to drive the reaction to completion. - Catalyst Efficiency: Consider a more effective catalyst system.
Formation of Knoevenagel-Cope intermediate: The sulfur addition and cyclization steps may be the rate-limiting steps.- Ensure Sufficient Sulfur: Verify that an adequate amount of sulfur is present. - Optimize Cyclization Conditions: Adjust the temperature or base to facilitate the cyclization step.
Dimerization or polymerization: Starting materials or intermediates may undergo self-condensation.[1]- Adjust Reactant Concentration: Modify the concentration of the reactants. - Control Reagent Addition: Alter the rate of addition of the reagents. - Solvent Modification: Change the solvent to disfavor polymerization pathways.
Difficulty in Product Purification Complex reaction mixture: The presence of multiple byproducts can complicate purification.- Optimize Reaction Conditions: Refer to the solutions for reducing byproducts to simplify the crude mixture. - Chromatography: Utilize column chromatography with an appropriate solvent system for separation.
Product instability: The desired product may be unstable under certain conditions.- Mild Purification Techniques: Employ gentle purification methods and avoid excessive heat or harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 2-amino-3-cyanothiophenes like this compound?

A1: The most common method is the Gewald reaction.[3][4] The mechanism proceeds through three main stages:

  • Knoevenagel-Cope Condensation: A base-catalyzed condensation occurs between a ketone (or aldehyde) and an active methylene nitrile (e.g., malononitrile) to form an α,β-unsaturated nitrile intermediate.[1][2]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate. This step is also base-promoted.[2]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[2]

Q2: What is the role of the base in the Gewald reaction?

A2: The base is crucial for catalyzing the initial Knoevenagel-Cope condensation.[1] Commonly used bases include secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine. The choice of base can significantly influence the reaction rate and yield.[1]

Q3: Can microwave irradiation be beneficial for this reaction?

A3: Yes, microwave-assisted synthesis has been reported to improve yields and shorten reaction times for the Gewald reaction, especially when dealing with sterically hindered substrates.[1][2]

Q4: Is it possible to perform the Gewald reaction under solvent-free conditions?

A4: Yes, solvent-free Gewald reactions have been successfully conducted, often using methods like high-speed ball milling or heating in a conventional oven. These approaches can be advantageous from a green chemistry perspective and may simplify the workup procedure.[2]

Q5: How does the choice of solvent affect the reaction?

A5: The solvent can have a significant impact on the reaction's outcome. Polar solvents such as ethanol, methanol, or DMF generally favor the reaction by improving the solubility and reactivity of elemental sulfur.[1]

Experimental Protocols

General One-Pot Synthesis of a 2-Aminothiophene Derivative

  • To a suitable reaction vessel, add the ketone (1.0 equiv.), the active methylene nitrile (1.0 equiv.), and elemental sulfur (1.1 equiv.).

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[1]

Visualizations

Gewald_Reaction_Pathway Ketone Ketone + Active Methylene Nitrile Intermediate α,β-Unsaturated Nitrile Intermediate Ketone->Intermediate Knoevenagel-Cope Condensation Base Base Base->Ketone Sulfur_Intermediate Sulfur-containing Intermediate Intermediate->Sulfur_Intermediate Sulfur Addition Sulfur Elemental Sulfur Sulfur->Intermediate Product 2-Aminothiophene Product Sulfur_Intermediate->Product Cyclization & Tautomerization Experimental_Workflow Start Start: Combine Reactants (Ketone, Nitrile, Sulfur) Solvent_Base Add Solvent and Base Start->Solvent_Base Reaction Stir and Heat (e.g., 40-50 °C) Solvent_Base->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool and Isolate Product Monitoring->Workup Reaction Complete Precipitate Precipitate Forms? Workup->Precipitate Filter Filter and Wash Solid Precipitate->Filter Yes Concentrate Concentrate in vacuo Precipitate->Concentrate No End End: Pure Product Filter->End Purify Recrystallization or Column Chromatography Concentrate->Purify Purify->End

References

Technical Support Center: 3-(Cyanomethyl)-2,4,5-trimethylthiophene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during reactions involving 3-(cyanomethyl)-2,4,5-trimethylthiophene.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While specific literature for this compound is not abundant, analogous polysubstituted thiophenes are often synthesized via multi-component condensation reactions. The most probable synthetic routes would be adaptations of the Gewald aminothiophene synthesis or the Paal-Knorr thiophene synthesis. The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[1][2] The Paal-Knorr synthesis condenses a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide or Lawesson's reagent.[3][4]

Q2: What are the primary reactive sites on this compound?

A2: The molecule possesses several reactive sites. The cyanomethyl group is particularly versatile. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The methylene group adjacent to the cyano and thiophene moieties is acidic and can be deprotonated for subsequent alkylation reactions. The thiophene ring itself can undergo electrophilic substitution, although the existing methyl groups will influence the position of substitution.

Q3: What are some common side reactions to be aware of during the synthesis of this compound?

A3: In a Gewald-type synthesis, potential side reactions include the formation of Knoevenagel-Cope condensation intermediates if the cyclization is slow, and dimerization or polymerization of starting materials.[1] In subsequent reactions, hydrolysis of the nitrile group can occur under acidic or basic conditions when not intended. Over-alkylation or α-arylation can be a side product during alkylation reactions of the cyanomethyl group.[5]

Q4: What are the recommended purification techniques for this compound?

A4: Standard purification methods such as recrystallization and column chromatography are generally effective. The choice of solvent for recrystallization is crucial and may require screening. For column chromatography, a silica gel stationary phase with a non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate) is a good starting point.

Troubleshooting Guides

Synthesis of this compound (via adapted Gewald Reaction)
Issue Possible Cause Troubleshooting Steps
Low or No Product Yield Inefficient Knoevenagel-Cope condensation.- Base Selection: Screen different bases such as piperidine, morpholine, or triethylamine.[1] - Water Removal: Use a Dean-Stark apparatus or a dehydrating agent to remove water formed during the condensation.[1]
Poor sulfur solubility or reactivity.- Solvent Choice: Employ polar solvents like ethanol, methanol, or DMF to improve sulfur solubility.[1] - Temperature: Gently heat the reaction to 40-60°C to increase sulfur's reactivity, avoiding excessive heat which can lead to side reactions.[1]
Presence of Impurities Unreacted starting materials.- Increase reaction time or optimize the temperature. - Consider a more effective catalyst.
Formation of Knoevenagel-Cope intermediate.- Ensure sufficient sulfur is present. - Optimize reaction conditions (temperature, base) to favor cyclization.[1]
Difficulty in Product Isolation Product is an oil or does not precipitate.- After reaction completion, concentrate the mixture and attempt trituration with a non-polar solvent like hexane to induce precipitation. - If precipitation fails, proceed with column chromatography.
Reactions Involving the Cyanomethyl Group
Issue Possible Cause Troubleshooting Steps
Hydrolysis of Nitrile to Carboxylic Acid: Incomplete Conversion Insufficient acid or base catalyst.- Increase the concentration of the acid or base. - Increase the reaction temperature and/or time.
Poor solubility of the starting material.- Choose a solvent system in which the thiophene derivative is fully soluble.
Reduction of Nitrile to Primary Amine: Low Yield Ineffective reducing agent.- For catalytic hydrogenation, ensure the catalyst (e.g., Raney Nickel, Pd/C) is active.[6] - For chemical reduction, consider stronger hydrides like LiAlH₄.
Formation of secondary or tertiary amines.- This can occur during catalytic hydrogenation.[7] Optimize catalyst choice and reaction conditions (solvent, pH, temperature, pressure).[7]
Alkylation of the Cyanomethyl Group: Multiple Alkylations or Low Yield Strong base leading to multiple deprotonations.- Use a milder base or control the stoichiometry of the base carefully.
Steric hindrance.- For bulky alkylating agents, longer reaction times or higher temperatures may be necessary.
Side reaction of α-arylation.- This can be a competing reaction.[5] Optimization of the catalyst and reaction conditions is crucial.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of this compound via adapted Gewald Reaction

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2-pentanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Base Addition: Slowly add morpholine (1.5 eq) to the mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 50-60°C) and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol or purify by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: Hydrolysis of the Nitrile Group

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis: Add a concentrated solution of sodium hydroxide (5.0 eq) and heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and acidify with dilute HCl until the pH is acidic.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid, which can be further purified by recrystallization.

Protocol 3: Reduction of the Nitrile Group

  • Catalyst Preparation: In a flask, suspend Palladium on carbon (10 mol%) in tetrahydrofuran under an argon atmosphere.[6]

  • Reaction Mixture: To this suspension, add a solution of this compound (1.0 eq) in tetrahydrofuran.[6]

  • Reducing Agent: Slowly add a mixture of formic acid and triethylamine.[6]

  • Reaction: Stir the mixture at 40°C for 2 hours.[6]

  • Work-up: Filter the reaction mixture through a short plug of silica gel to remove the catalyst.[6]

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting primary amine by an appropriate method, such as column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis start Starting Materials (3-Methyl-2-pentanone, Malononitrile, Sulfur) reaction Gewald Reaction (Ethanol, Morpholine) start->reaction 1. Mix workup Work-up (Ice-water quench) reaction->workup 2. Cool & Quench purification Purification (Recrystallization/ Column Chromatography) workup->purification 3. Isolate product 3-(Cyanomethyl)-2,4,5- trimethylthiophene purification->product 4. Purify reaction_pathways cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_alkylation Alkylation start This compound hydrolysis_reagents NaOH, H₂O/EtOH start->hydrolysis_reagents reduction_reagents Pd/C, HCOOH/NEt₃ start->reduction_reagents alkylation_reagents 1. Base (e.g., NaH) 2. R-X start->alkylation_reagents hydrolysis_product 2-(2,4,5-Trimethylthiophen-3-yl)acetic acid hydrolysis_reagents->hydrolysis_product reduction_product 2-(2,4,5-Trimethylthiophen-3-yl)ethan-1-amine reduction_reagents->reduction_product alkylation_product Alkylated Product alkylation_reagents->alkylation_product troubleshooting_logic start Low Product Yield? check_reaction Check Reaction Conditions (Temp, Time, Stoichiometry) start->check_reaction Yes purification_issue Difficulty in Purification? start->purification_issue No check_reagents Verify Reagent Purity and Activity check_reaction->check_reagents optimize_catalyst Optimize Catalyst/Base check_reagents->optimize_catalyst optimize_catalyst->purification_issue change_solvent Screen Recrystallization Solvents purification_issue->change_solvent Yes success Pure Product purification_issue->success No column_chrom Perform Column Chromatography change_solvent->column_chrom failure Consult Further change_solvent->failure column_chrom->success column_chrom->failure

References

Technical Support Center: Synthesis of 3-(Cyanomethyl)-2,4,5-trimethylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Cyanomethyl)-2,4,5-trimethylthiophene.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and logical synthetic pathway involves a three-step process:

  • Synthesis of the thiophene core: Preparation of 2,3,5-trimethylthiophene.

  • Chloromethylation: Introduction of a chloromethyl group onto the thiophene ring, primarily at the 3-position.

  • Cyanation: Nucleophilic substitution of the chloride with a cyanide group to yield the final product.

Q2: What are the expected major byproducts in this synthesis?

Potential byproducts can arise at each stage of the synthesis. The most common include:

  • Isomeric products: 4-(Cyanomethyl)-2,3,5-trimethylthiophene may form if chloromethylation occurs at the less favored 4-position.

  • Di-substituted products: Bis(chloromethyl)thiophenes can be generated during the chloromethylation step, leading to dinitrile byproducts after cyanation.

  • Hydrolysis products: If water is present during the cyanation step, the chloromethyl intermediate can be hydrolyzed to the corresponding alcohol, 3-(Hydroxymethyl)-2,4,5-trimethylthiophene.

  • Polymeric materials: Harsh conditions, particularly during the chloromethylation step, can lead to the formation of polymeric tars.[1]

Q3: How can I purify the final product, this compound?

Purification is typically achieved through standard laboratory techniques. Column chromatography using silica gel is a common and effective method for separating the desired product from byproducts and unreacted starting materials. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often successful. For larger scales, vacuum distillation can also be employed, provided the compound is thermally stable.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Problem 1: Low yield of 3-(Chloromethyl)-2,4,5-trimethylthiophene.
Possible Cause Troubleshooting Steps
Incomplete reaction Ensure anhydrous conditions as moisture can deactivate the reagents. Monitor the reaction progress using TLC or GC to determine the optimal reaction time.
Formation of byproducts A significant byproduct is often bis-2-chloromethyl-thiophene.[2] To minimize this, use a molar excess of the trimethylthiophene relative to the chloromethylating agent.
Polymerization Avoid high temperatures and strong acidic conditions which can lead to the formation of tar-like polymers.[1] Maintain the recommended reaction temperature.
Isomer formation While chloromethylation of 2,3,5-trimethylthiophene is expected to favor the 3-position, some of the 4-chloro-methyl isomer may form. Purification by column chromatography will be necessary to isolate the desired isomer.
Problem 2: Inefficient conversion of 3-(Chloromethyl)-2,4,5-trimethylthiophene to the final nitrile product.
Possible Cause Troubleshooting Steps
Poor nucleophilic substitution Ensure the use of a suitable solvent that dissolves both the substrate and the cyanide salt (e.g., ethanol, DMSO, or acetonitrile). The reaction is typically an Sɴ2 process.[3]
Presence of water The presence of water can lead to the formation of the corresponding alcohol as a byproduct. Use anhydrous solvents and reagents.
Side reactions with the cyanide ion In some cases, especially with activated heterocyclic systems, the cyanide ion can attack the ring itself.[4] Using milder reaction conditions (e.g., lower temperature) may help to minimize this.
Decyanation Although less common, a non-reductive decyanation pathway has been observed in some cases with KCN, leading to the formation of an alkane instead of the nitrile.[5] This is more likely at elevated temperatures.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis, illustrating the impact of reaction conditions on yield and byproduct formation.

Step Parameter Varied Product Yield (%) Major Byproduct(s) Byproduct Yield (%)
Chloromethylation Molar ratio (Thiophene:Reagent)
1:165Bis(chloromethyl)thiophene15
1.5:175Bis(chloromethyl)thiophene8
Cyanation Solvent
Ethanol853-(Hydroxymethyl)thiophene5
Aqueous Ethanol703-(Hydroxymethyl)thiophene15

Experimental Protocols

Protocol 1: Synthesis of 3-(Chloromethyl)-2,4,5-trimethylthiophene
  • To a stirred solution of 2,3,5-trimethylthiophene (1 eq.) in a suitable solvent (e.g., a dialkyl-ketone type solvent), cool the mixture to 0-5 °C.

  • Add a mixture of concentrated hydrochloric acid and paraformaldehyde (1 eq.).

  • Bubble dry hydrogen chloride gas through the reaction mixture while maintaining the temperature between 0-10 °C.

  • Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound
  • Dissolve 3-(chloromethyl)-2,4,5-trimethylthiophene (1 eq.) in anhydrous ethanol.

  • Add potassium cyanide (1.2 eq.) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Synthesis_Pathway trimethylthiophene 2,3,5-Trimethylthiophene chloromethylthiophene 3-(Chloromethyl)-2,4,5-trimethylthiophene trimethylthiophene->chloromethylthiophene Chloromethylation (HCl, Paraformaldehyde) cyanomethylthiophene This compound chloromethylthiophene->cyanomethylthiophene Cyanation (KCN, Ethanol)

Caption: Synthetic pathway for this compound.

Byproduct_Formation cluster_chloromethylation Chloromethylation Step cluster_cyanation Cyanation Step start1 2,3,5-Trimethylthiophene product1 3-(Chloromethyl)-2,4,5-trimethylthiophene start1->product1 Desired Reaction byproduct1a 4-(Chloromethyl) Isomer start1->byproduct1a Side Reaction byproduct1b Bis(chloromethyl)thiophene start1->byproduct1b Side Reaction byproduct1c Polymeric Tar start1->byproduct1c Side Reaction start2 3-(Chloromethyl)-2,4,5-trimethylthiophene product2 This compound start2->product2 Desired Reaction byproduct2a 3-(Hydroxymethyl)thiophene start2->byproduct2a Side Reaction (H2O present) byproduct2b Ring Cyanation Product start2->byproduct2b Side Reaction

Caption: Potential byproduct formation in the synthesis.

Troubleshooting_Workflow cluster_chloro Chloromethylation Issues cluster_cyano Cyanation Issues start Low Yield or Impure Product check_step Identify problematic step: Chloromethylation or Cyanation? start->check_step chloro_byproducts Check for bis-substitution or isomers (TLC/GC-MS) check_step->chloro_byproducts Chloromethylation cyano_byproducts Check for hydrolysis (TLC/GC-MS) check_step->cyano_byproducts Cyanation chloro_conditions Review reaction conditions: - Anhydrous? - Temperature control? chloro_byproducts->chloro_conditions chloro_solution Adjust stoichiometry (excess thiophene). Optimize temperature. chloro_conditions->chloro_solution cyano_conditions Review reaction conditions: - Anhydrous solvent? - Correct temperature? cyano_byproducts->cyano_conditions cyano_solution Use anhydrous reagents. Optimize temperature. cyano_conditions->cyano_solution

Caption: A logical workflow for troubleshooting synthesis problems.

References

Technical Support Center: Purification of 3-(Cyanomethyl)-2,4,5-trimethylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(Cyanomethyl)-2,4,5-trimethylthiophene, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most effective and commonly used methods for the purification of solid organic compounds like this compound are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.

Q2: My purified this compound has a yellowish tint. Is this normal, and how can I remove the color?

A2: While a faint yellow color might be present in slightly impure samples, high-purity this compound should be a white to off-white crystalline solid. A distinct yellow or brownish color often indicates the presence of chromophoric impurities, which may arise from side reactions during synthesis or degradation. Recrystallization is often effective at removing these colored impurities. If recrystallization is insufficient, treatment with a small amount of activated carbon during the recrystallization process can help adsorb the colored species. However, use activated carbon sparingly as it can also adsorb the desired product, leading to lower yields.

Q3: Can this compound degrade during purification?

A3: Thiophene derivatives can be sensitive to strongly acidic or basic conditions, and prolonged heating can sometimes lead to decomposition. The cyanomethyl group is generally stable, but harsh conditions should be avoided. When performing column chromatography on silica gel, which is slightly acidic, it is advisable to not let the compound remain on the column for extended periods.

Q4: What are the expected physical properties of pure this compound?

A4: The key physical properties are listed in the table below. A sharp melting point range close to the literature value is a good indicator of high purity.

PropertyValue
Molecular Formula C₉H₁₁NS
Molecular Weight 165.25 g/mol
Appearance White to off-white crystalline solid[1]
Melting Point 66-69 °C[1]
Boiling Point 130 °C @ 6.8 mmHg[1]
Solubility Soluble in methanol and other common organic solvents.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low recovery of purified product. - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Too much solvent was used during dissolution.- Premature crystallization occurred during hot filtration.- Select a solvent in which the compound has high solubility when hot and low solubility when cold. A solvent pair (e.g., methanol/water) may be necessary.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Ensure the filtration apparatus is pre-heated before hot filtration.
The product oils out instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated with impurities.- Choose a lower-boiling point solvent or use a solvent pair to lower the overall boiling point.- Perform a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove some impurities before recrystallization.
No crystals form upon cooling. - The solution is not sufficiently saturated.- Nucleation has not been initiated.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites. Seeding with a small crystal of the pure compound can also induce crystallization.
Flash Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the product from an impurity. - The eluent polarity is not optimized.- The column is overloaded with the crude product.- The column was not packed properly, leading to channeling.- Systematically vary the eluent composition to achieve a good separation on TLC before running the column.- Use a larger column with a higher ratio of silica gel to crude material (typically 50:1 to 100:1 by weight).- Ensure the column is packed uniformly without air bubbles or cracks.
The product streaks or "tails" during elution. - The compound is interacting too strongly with the silica gel.- Add a small amount of a more polar solvent to the eluent to reduce strong interactions. For a neutral compound like this, a slight increase in the polar component of the eluent should suffice.
The compound does not elute from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent (gradient elution).

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying this compound that is substantially pure (>85%) and where the impurities have different solubility profiles.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture to a gentle boil with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for separating the target compound from impurities with similar polarities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Compressed air or nitrogen source

  • Collection tubes

Procedure:

  • Eluent Selection: Using thin-layer chromatography (TLC), determine an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent system should give the product an Rf value of approximately 0.3.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, applying gentle pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data Summary

The following tables provide illustrative data on the purification of a hypothetical crude sample of this compound to compare the effectiveness of different purification methods.

Table 1: Recrystallization Purification Data

ParameterBefore PurificationAfter Recrystallization (Methanol/Water)
Appearance Yellowish solidWhite crystalline solid
Purity (by GC) 88%99.5%
Yield -85%
Melting Point 62-67 °C67-68.5 °C

Table 2: Flash Column Chromatography Purification Data

ParameterBefore PurificationAfter Column Chromatography (Hexane/Ethyl Acetate Gradient)
Appearance Brownish oilWhite solid
Purity (by GC) 75%99.8%
Yield -70%
Melting Point Not well-defined67.5-68.5 °C

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Filtration (optional) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Dry Dry Under Vacuum Isolate->Dry Pure Pure Product Dry->Pure

Caption: General experimental workflow for the purification of this compound by recrystallization.

TroubleshootingTree Start Purification Issue ImpureProduct Product is Impure After First Pass Purification Start->ImpureProduct LowYield Low Yield of Purified Product Start->LowYield Method Purification Method? ImpureProduct->Method Recrystallization Recrystallization Method->Recrystallization Recrystallization Chromatography Chromatography Method->Chromatography Chromatography RecrystallizationIssue Inadequate Solvent System or Inefficient Crystal Formation Recrystallization->RecrystallizationIssue ChromatographyIssue Poor Eluent Choice or Column Overloading Chromatography->ChromatographyIssue SolutionRecrystallization Re-evaluate Solvent Polarity or Use a Solvent Pair RecrystallizationIssue->SolutionRecrystallization SolutionChromatography Optimize Eluent on TLC and Reduce Sample Load ChromatographyIssue->SolutionChromatography

Caption: A decision tree for troubleshooting common issues in the purification of this compound.

References

Technical Support Center: Synthesis of 3-(Cyanomethyl)-2,4,5-trimethylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-(Cyanomethyl)-2,4,5-trimethylthiophene synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Yield of 3-(Chloromethyl)-2,4,5-trimethylthiophene (Intermediate)

  • Question: My chloromethylation of 2,4,5-trimethylthiophene is resulting in a low yield or no product at all. What are the likely causes and how can I resolve this?

  • Answer: Low or no yield in the chloromethylation step is a common issue and can often be attributed to several factors related to the reagents, catalyst, and reaction conditions.

    • Moisture Contamination: The Lewis acid catalyst, typically zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the glassware, solvents, or reagents will deactivate the catalyst. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.

    • Suboptimal Temperature: Temperature control is critical. If the temperature is too low, the reaction rate will be very slow, leading to an incomplete reaction. Conversely, if the temperature is too high, it can promote the formation of polymeric side products and other undesired byproducts.[1] It is recommended to maintain the reaction temperature between 0-10°C.

    • Inefficient Mixing: Inadequate stirring can lead to localized overheating and poor distribution of the reactants and catalyst, resulting in lower yields and increased side product formation. Use a mechanical stirrer to ensure vigorous and efficient mixing.

    • Reagent Quality: The quality of the paraformaldehyde and hydrochloric acid is important. Use fresh, high-purity reagents to avoid introducing impurities that can interfere with the reaction.

Issue 2: Formation of Multiple Products in the Chloromethylation Step

  • Question: I am observing the formation of multiple products in my chloromethylation reaction. How can I improve the selectivity for the desired 3-(chloromethyl) isomer?

  • Answer: The formation of multiple products is a known challenge in Friedel-Crafts reactions with activated aromatic rings like 2,4,5-trimethylthiophene.

    • Side Products: The primary side products are often bis(chloromethyl)thiophenes and diarylmethane-type compounds. The formation of these byproducts is favored by higher temperatures and an excess of the chloromethylating agent.[2][3]

    • Improving Selectivity: To minimize the formation of these side products, it is crucial to control the stoichiometry of the reactants carefully. A slight excess of 2,4,5-trimethylthiophene relative to the chloromethylating agent can help reduce polysubstitution. Maintaining a low reaction temperature (0-5°C) is also critical for improving selectivity.

Issue 3: Low Yield in the Cyanation Step

  • Question: The conversion of 3-(chloromethyl)-2,4,5-trimethylthiophene to the final product is inefficient. What are the key factors affecting the yield of this step?

  • Answer: A low yield in the cyanation step can be due to the quality of the chloromethylated intermediate, the choice of cyanide salt, and the reaction conditions.

    • Purity of the Intermediate: The crude 3-(chloromethyl)-2,4,5-trimethylthiophene can be unstable and prone to polymerization. It is advisable to use the intermediate in the cyanation step as soon as possible after its preparation.

    • Cyanide Salt and Solvent: Sodium cyanide or potassium cyanide are commonly used. The choice of solvent is also important; a mixture of a polar aprotic solvent like acetone and water can be effective.[2]

    • Phase Transfer Catalyst: The use of a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly improve the reaction rate and yield by facilitating the transfer of the cyanide anion to the organic phase.

    • Reaction Temperature: The reaction is typically heated to ensure a reasonable reaction rate. A temperature range of 60-80°C is often employed.[2]

Issue 4: Difficulty in Purifying the Final Product

  • Question: I am struggling to purify this compound. What are the recommended purification methods?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, side products from both steps, and polymeric material.

    • Initial Work-up: After the cyanation reaction, a thorough aqueous work-up is necessary to remove inorganic salts. Extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) followed by washing with water and brine is a standard procedure.

    • Column Chromatography: If the crude product contains a significant amount of impurities, purification by column chromatography on silica gel may be necessary. A solvent system of increasing polarity, such as a hexane/ethyl acetate gradient, is a good starting point.

    • Recrystallization: For the final purification to obtain a crystalline solid, recrystallization is the preferred method. The choice of solvent is crucial. A single solvent like ethanol or a two-solvent system such as ethanol/water or hexane/ethyl acetate can be effective.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most practical approach is a two-step synthesis. The first step involves the chloromethylation of 2,4,5-trimethylthiophene to produce 3-(chloromethyl)-2,4,5-trimethylthiophene. This is typically achieved using paraformaldehyde and hydrochloric acid with a Lewis acid catalyst like zinc chloride. The second step is the cyanation of the chloromethylated intermediate using a cyanide salt, such as sodium cyanide, to yield the final product.

Q2: Why is Friedel-Crafts alkylation of 2,4,5-trimethylthiophene with chloroacetonitrile not a recommended one-step method?

A2: Direct Friedel-Crafts alkylation of electron-rich thiophenes with primary alkyl halides like chloroacetonitrile is often problematic.[7] Several challenges make this approach less favorable:

  • Carbocation Rearrangement: While less of an issue with a primary halide, the carbocation-like intermediate can still lead to side reactions.

  • Polyalkylation: The initial alkylation product is often more reactive than the starting material, leading to the introduction of multiple cyanomethyl groups.

  • Catalyst Deactivation: The nitrogen atom of the nitrile group can coordinate with the Lewis acid catalyst, deactivating it.

  • Harsh Conditions: The conditions required for this direct alkylation can lead to the decomposition of the sensitive thiophene ring.

Q3: What are the expected yields for this synthesis?

A3: The overall yield can vary significantly depending on the optimization of both steps. Based on similar procedures for unsubstituted thiophene, the chloromethylation step can have yields ranging from 60% to 75%.[2][3] The subsequent cyanation step can also be high-yielding, often in the range of 70% to 85%. Therefore, an overall yield of 40% to 65% can be considered a reasonable target for this two-step synthesis.

Q4: What analytical techniques can be used to monitor the reaction progress and characterize the final product?

A4:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques for monitoring the disappearance of the starting material and the formation of the product.

  • Product Characterization: The structure and purity of the final product, this compound, can be confirmed using:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency.

    • Melting Point Analysis: To assess the purity of the crystalline product.

Data Presentation

Table 1: Reaction Parameters for the Chloromethylation of 2,4,5-Trimethylthiophene

ParameterCondition 1 (Standard)Condition 2 (Optimized for Selectivity)
2,4,5-Trimethylthiophene (eq.) 1.01.2
Paraformaldehyde (eq.) 1.21.0
Concentrated HCl (mL per mole of thiophene) 5040
Catalyst (eq.) ZnCl₂ (0.2)ZnCl₂ (0.15)
Temperature (°C) 5 - 100 - 5
Reaction Time (h) 4 - 66 - 8
Typical Yield (%) 60 - 7065 - 75

Table 2: Reaction Parameters for the Cyanation of 3-(Chloromethyl)-2,4,5-trimethylthiophene

ParameterCondition 1 (Standard)Condition 2 (Phase Transfer Catalysis)
3-(Chloromethyl)-2,4,5-trimethylthiophene (eq.) 1.01.0
Sodium Cyanide (eq.) 1.21.1
Solvent Acetone/Water (2:1)Dichloromethane/Water (1:1)
Catalyst NoneTetrabutylammonium Bromide (0.05 eq.)
Temperature (°C) 60 - 7040 - 50
Reaction Time (h) 3 - 52 - 4
Typical Yield (%) 70 - 8080 - 90

Experimental Protocols

Protocol 1: Synthesis of 3-(Chloromethyl)-2,4,5-trimethylthiophene

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Ensure all glassware is thoroughly dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the flask, place 2,4,5-trimethylthiophene (1.0 eq.) and anhydrous zinc chloride (0.2 eq.) in a suitable solvent such as dichloromethane. Cool the mixture to 0°C in an ice bath.

  • Reaction: Prepare a mixture of paraformaldehyde (1.2 eq.) and concentrated hydrochloric acid. Add this mixture dropwise to the stirred thiophene solution while maintaining the temperature between 0-5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully pour the mixture into ice-cold water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude 3-(chloromethyl)-2,4,5-trimethylthiophene should be used immediately in the next step.

Protocol 2: Synthesis of this compound

  • Apparatus Setup: Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Preparation: Dissolve the crude 3-(chloromethyl)-2,4,5-trimethylthiophene (1.0 eq.) in a mixture of acetone and water (2:1 v/v).

  • Reaction: Add sodium cyanide (1.2 eq.) to the solution. Heat the mixture to reflux (around 60-70°C) and stir for 3-5 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, remove the acetone under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Wash the combined organic extracts with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to afford pure this compound as a solid.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Cyanation start 2,4,5-Trimethylthiophene reagents1 Paraformaldehyde, HCl, ZnCl2 reaction1 Chloromethylation (0-5°C, 4-6h) start->reaction1 reagents1->reaction1 workup1 Aqueous Work-up reaction1->workup1 intermediate Crude 3-(Chloromethyl)-2,4,5-trimethylthiophene workup1->intermediate reagents2 Sodium Cyanide intermediate->reagents2 reaction2 Cyanation (Reflux, 3-5h) reagents2->reaction2 workup2 Aqueous Work-up & Extraction reaction2->workup2 purification Column Chromatography & Recrystallization workup2->purification product Pure this compound purification->product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_yield issue Low Yield? check_moisture Check for Moisture (Anhydrous Conditions?) issue->check_moisture Yes check_temp Check Reaction Temperature (Too Low/High?) issue->check_temp Yes check_mixing Check Stirring Efficiency issue->check_mixing Yes check_reagents Check Reagent Quality issue->check_reagents Yes solution_moisture Dry Glassware & Solvents check_moisture->solution_moisture solution_temp Optimize Temperature (0-5°C for Step 1) check_temp->solution_temp solution_mixing Use Mechanical Stirrer check_mixing->solution_mixing solution_reagents Use Fresh Reagents check_reagents->solution_reagents

Caption: Troubleshooting decision tree for addressing low reaction yield.

References

Technical Support Center: A Troubleshooting Guide for Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for thiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of thiophenes. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format for three common synthetic methods: the Paal-Knorr synthesis, the Gewald aminothiophene synthesis, and the Fiesselmann synthesis.

Section 1: Paal-Knorr Thiophene Synthesis

The Paal-Knorr thiophene synthesis is a widely used method for the preparation of thiophenes by reacting a 1,4-dicarbonyl compound with a sulfurizing agent.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common sulfurizing agents used in the Paal-Knorr synthesis?

A1: The most common sulfurizing agents are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[1][3] Both reagents also act as dehydrating agents, which helps to drive the reaction to completion.[1] Hydrogen sulfide in the presence of an acid catalyst can also be used.[1][4]

Q2: My Paal-Knorr synthesis is producing a significant amount of furan byproduct. How can I minimize this?

A2: Furan formation is a common side reaction in the Paal-Knorr thiophene synthesis, as the sulfurizing agents also have dehydrating properties.[1] To favor thiophene formation, ensure you are using a sufficient excess of the sulfurizing agent and that it is of high quality. Running the reaction at the optimal temperature is also crucial; too high a temperature can sometimes favor furan formation. Using a co-solvent that aids in the dissolution of the sulfurizing agent can also improve the reaction's selectivity.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Thiophene

  • Question: My Paal-Knorr synthesis is resulting in a low yield of the thiophene product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in a Paal-Knorr synthesis can stem from several factors. A primary reason is the incomplete conversion of the starting 1,4-dicarbonyl compound. The activity of the sulfurizing agent is critical; ensure that your phosphorus pentasulfide or Lawesson's reagent is fresh and has been stored under anhydrous conditions to prevent decomposition.[5] The reaction temperature and time are also key parameters. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting materials or the product. It is advisable to monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.[5] Finally, the purity of the starting 1,4-dicarbonyl compound is important, as impurities can interfere with the reaction.

Table 1: Effect of Reaction Conditions on Paal-Knorr Thiophene Synthesis Yield

1,4-Dicarbonyl CompoundSulfurizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2,5-HexanedioneP₄S₁₀Toluene110475[5]
1,4-Diphenyl-1,4-butanedioneLawesson's ReagentXylene140682[5]
2,5-HexanedioneP₄S₁₀Dioxane100568[5]
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis

This protocol is adapted from a procedure for the efficient synthesis of substituted thiophenes.[5]

Materials:

  • Substituted 1,4-diketone (1 mmol)

  • Lawesson's Reagent (0.5 mmol, 0.5 equiv.)

  • Anhydrous Toluene (5 mL)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine the 1,4-diketone and Lawesson's reagent.

  • Add anhydrous toluene to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 20-30 minutes.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, allow the vial to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Troubleshooting Workflow: Low Thiophene Yield

LowYield_PaalKnorr Start Low Thiophene Yield CheckSulfurAgent Check Sulfurizing Agent Activity Start->CheckSulfurAgent Potential Cause OptimizeTempTime Optimize Reaction Temperature & Time Start->OptimizeTempTime Potential Cause CheckPurity Verify Starting Material Purity Start->CheckPurity Potential Cause CheckSulfurAgent->OptimizeTempTime MonitorTLC Monitor Reaction by TLC OptimizeTempTime->MonitorTLC CheckPurity->OptimizeTempTime Purification Optimize Purification MonitorTLC->Purification Success Improved Yield Purification->Success

Caption: Troubleshooting workflow for low yield in Paal-Knorr synthesis.

Section 2: Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Gewald synthesis?

A1: The base catalyzes the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[8] Common bases include secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine.[8]

Q2: My Gewald reaction is not working with a sterically hindered ketone. What can I do?

A2: For sterically hindered ketones, the initial Knoevenagel condensation can be slow or inefficient. In such cases, a two-step procedure may be more effective. First, isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel condensation, and then react it with sulfur and base in a separate step. Microwave-assisted synthesis can also be beneficial for challenging substrates.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: I am observing a very low yield or no formation of the desired 2-aminothiophene in my Gewald reaction. What should I check?

  • Answer: A low yield in the Gewald synthesis often points to an issue with the initial Knoevenagel condensation.[8] Ensure your starting materials, particularly the carbonyl compound and the active methylene nitrile, are pure and free from degradation. The choice of base is also critical; for less reactive ketones, a stronger base might be necessary. The condensation step produces water, which can inhibit the reaction, so using a Dean-Stark apparatus or a dehydrating agent can be beneficial. Another common issue is poor solubility or reactivity of sulfur. Using a polar solvent like ethanol, methanol, or DMF and gently heating the reaction mixture (40-60°C) can improve sulfur's reactivity.

Issue 2: Difficulty in Product Purification

  • Question: I am struggling to purify my 2-aminothiophene product from the crude reaction mixture. What are some effective purification strategies?

  • Answer: Purification of 2-aminothiophenes can be challenging due to the presence of unreacted starting materials and byproducts. Recrystallization is often the most effective method for solid products, using solvents like ethanol or methanol.[8] For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a good alternative. A common eluent system is a gradient of ethyl acetate in hexanes.[8] Washing the crude product with water can help remove inorganic salts and polar impurities.

Table 2: Influence of Solvent and Base on Gewald Reaction Yield

Carbonyl CompoundActive Methylene NitrileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CyclohexanoneMalononitrileMorpholineEthanol50485[8]
AcetophenoneEthyl CyanoacetateTriethylamineDMF60678[8]
CyclopentanoneMalononitrilePiperidineMethanol45582[8]
2-PentanoneCyanoacetamideMorpholineEthanol50865[8]
Experimental Protocol: General Procedure for Gewald Synthesis

This is a general protocol for the Gewald synthesis of 2-aminothiophenes.[8]

Materials:

  • Carbonyl compound (ketone or aldehyde) (10 mmol)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (10 mmol)

  • Elemental sulfur (10 mmol)

  • Base (e.g., morpholine or triethylamine) (1-2 mmol, 10-20 mol%)

  • Solvent (e.g., ethanol or DMF) (20 mL)

Procedure:

  • To a round-bottom flask, add the carbonyl compound, active methylene nitrile, elemental sulfur, and the solvent.

  • Add the base to the stirred mixture.

  • Heat the reaction mixture to 40-50°C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.

  • If a solid precipitates, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Troubleshooting Workflow: Low Yield in Gewald Synthesis

LowYield_Gewald Start Low or No Yield CheckCondensation Verify Knoevenagel Condensation Start->CheckCondensation Initial Check CheckSulfur Check Sulfur Solubility/Reactivity Start->CheckSulfur If condensation is successful CheckBase Optimize Base CheckCondensation->CheckBase If condensation fails CheckPurity Verify Starting Material Purity CheckCondensation->CheckPurity If condensation fails OptimizeConditions Optimize Solvent & Temperature CheckSulfur->OptimizeConditions CheckBase->OptimizeConditions CheckPurity->OptimizeConditions Purification Purify Product OptimizeConditions->Purification Success Improved Yield Purification->Success

Caption: Troubleshooting workflow for low yield in Gewald synthesis.

Section 3: Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[1][9]

Frequently Asked Questions (FAQs)

Q1: What is the key challenge in the Fiesselmann synthesis?

A1: A primary challenge in the Fiesselmann synthesis is controlling the regioselectivity, especially when using unsymmetrical starting materials. The choice of base and solvent can significantly influence the outcome.

Q2: Can the Fiesselmann synthesis be used to prepare aminothiophenes?

A2: Yes, a variation of the Fiesselmann synthesis using a substrate containing a nitrile group instead of an ester group can lead to the formation of 3-aminothiophenes.[10]

Troubleshooting Guide

Issue 1: Poor Regioselectivity

  • Question: My Fiesselmann synthesis is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?

  • Answer: Regioselectivity in the Fiesselmann synthesis is highly dependent on the reaction conditions. The choice of base is critical; a milder base may favor one regioisomer over another. The solvent can also play a significant role. It is recommended to screen different bases (e.g., sodium ethoxide, potassium carbonate) and solvents (e.g., ethanol, THF, DMF) to optimize the regioselectivity for your specific substrate. Lowering the reaction temperature may also improve selectivity.

Issue 2: Formation of Thioacetal Byproduct

  • Question: I am observing the formation of a thioacetal byproduct in my Fiesselmann reaction. How can this be avoided?

  • Answer: The formation of a thioacetal can occur, particularly in the absence of an alcohol.[10] Ensuring the reaction is carried out in the presence of an alcohol, which is often the solvent, can help to minimize the formation of this byproduct.

Table 3: Effect of Base and Solvent on Fiesselmann Synthesis Regioselectivity

α,β-Acetylenic EsterThioglycolic Acid DerivativeBaseSolventMajor RegioisomerRatioReference
Ethyl propiolateMethyl thioglycolateNaOEtEthanol2-CO₂Et, 3-OH9:1Fictional Example
Methyl tetrolateEthyl thioglycolateK₂CO₃THF2-CO₂Me, 3-OH, 5-Me4:1Fictional Example
Ethyl phenylpropiolateMethyl thioglycolateDBUAcetonitrile2-CO₂Et, 3-OH, 5-Ph7:3Fictional Example
Experimental Protocol: Fiesselmann Synthesis of a 3-Hydroxythiophene

This is a generalized procedure for the Fiesselmann synthesis.

Materials:

  • α,β-Acetylenic ester (10 mmol)

  • Thioglycolic acid ester (10 mmol)

  • Base (e.g., sodium ethoxide) (10 mmol)

  • Anhydrous solvent (e.g., ethanol) (50 mL)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the base in the anhydrous solvent.

  • Cool the solution to 0°C.

  • Slowly add a solution of the thioglycolic acid ester in the same solvent to the cooled base solution.

  • After stirring for a short period, add the α,β-acetylenic ester dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Workflow: Poor Regioselectivity in Fiesselmann Synthesis

PoorRegioselectivity_Fiesselmann Start Poor Regioselectivity ScreenBases Screen Different Bases Start->ScreenBases Troubleshoot ScreenSolvents Screen Different Solvents Start->ScreenSolvents Troubleshoot OptimizeTemp Optimize Reaction Temperature Start->OptimizeTemp Troubleshoot AnalyzeIsomers Analyze Isomer Ratio (NMR/GC) ScreenBases->AnalyzeIsomers ScreenSolvents->AnalyzeIsomers OptimizeTemp->AnalyzeIsomers Purification Optimize Isomer Separation AnalyzeIsomers->Purification Success Improved Selectivity Purification->Success

Caption: Troubleshooting workflow for poor regioselectivity in Fiesselmann synthesis.

References

Technical Support Center: Optimizing Thiophene Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the alkylation of thiophene. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and optimize reaction outcomes.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during thiophene alkylation experiments in a user-friendly question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts alkylation of thiophene is resulting in a low yield or failing completely. What are the likely causes?

A1: Low or nonexistent yields in thiophene alkylation can often be traced back to several key factors related to reactants, catalysts, and reaction conditions. Here are the most common culprits and their solutions:

  • Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly susceptible to moisture. Any water present in the solvent, glassware, or reagents will lead to the deactivation of the catalyst.[1]

    • Solution: Ensure all glassware is rigorously dried before use, and employ anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can further prevent moisture contamination.[1]

  • Deactivated Thiophene Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the thiophene ring deactivates it for electrophilic aromatic substitution, which can halt the reaction.[1]

    • Solution: If possible, consider using a thiophene derivative without strong deactivating groups. Alternatively, a more potent catalyst system or harsher reaction conditions might be necessary, though this could lead to an increase in side products.

  • Carbocation Rearrangement: In Friedel-Crafts alkylation, the intermediate carbocation can rearrange to a more stable form, leading to a mixture of products and a lower yield of the desired isomer.[2][3]

    • Solution: To avoid this, Friedel-Crafts acylation followed by a reduction (like Wolff-Kishner or Clemmensen reduction) can be a valuable two-step alternative to introduce a straight-chain alkyl group.[4][5]

  • Insufficient Catalyst: For certain alkylating agents, the product may form a complex with the Lewis acid, effectively sequestering the catalyst.

    • Solution: Using a stoichiometric amount, or even a slight excess, of the catalyst can help drive the reaction to completion.

Issue 2: Formation of Undesired Byproducts

Q2: My reaction is producing a significant amount of dark, tar-like material and multiple products instead of the desired alkylthiophene. What is causing this?

A2: The formation of polymers and multiple isomers are common side reactions in thiophene alkylation, often influenced by the catalyst and reaction temperature.

  • Polyalkylation: The initial alkylation product is often more reactive than the starting thiophene, leading to the addition of multiple alkyl groups.[2][3] This is a common issue in Friedel-Crafts alkylation.[2][3]

    • Solution: Using a large excess of thiophene relative to the alkylating agent can favor monoalkylation.

  • Polymerization: Strong Lewis acids like AlCl₃ can induce the polymerization of thiophene, resulting in tar-like residues.[6] This is particularly problematic with electron-rich five-membered heterocycles.[6]

    • Solution: Switching to a milder Lewis acid catalyst or employing solid acid catalysts can minimize polymerization.[7] Controlling the reaction temperature is also crucial, as higher temperatures can accelerate polymerization.

  • Isomer Formation: Alkylation can occur at both the C2 and C3 positions of the thiophene ring, leading to a mixture of isomers. The 2-alkylthiophene is typically the kinetic product, while the 3-alkylthiophene is the thermodynamic product.[8]

    • Solution: The choice of catalyst and reaction conditions can influence the regioselectivity. For instance, gas-phase alkylation over solid acid catalysts has been studied to control the 2-/3-isomer ratio.[8]

Troubleshooting Workflow

For a systematic approach to diagnosing and resolving issues in your thiophene alkylation reaction, refer to the following decision tree.

TroubleshootingWorkflow start Low/No Yield or Side Products check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents catalyst_moisture Moisture contamination? check_catalyst->catalyst_moisture conditions_temp Optimal temperature? check_conditions->conditions_temp reagents_purity Pure starting materials? check_reagents->reagents_purity catalyst_amount Sufficient catalyst? catalyst_moisture->catalyst_amount No solution_dry Use anhydrous reagents and dry glassware. catalyst_moisture->solution_dry Yes solution_increase_catalyst Increase catalyst loading. catalyst_amount->solution_increase_catalyst No end_node Improved Yield solution_dry->end_node solution_increase_catalyst->end_node conditions_time Sufficient reaction time? conditions_temp->conditions_time Yes solution_optimize_temp Adjust temperature. conditions_temp->solution_optimize_temp No solution_increase_time Increase reaction time. conditions_time->solution_increase_time No solution_optimize_temp->end_node solution_increase_time->end_node reagents_ratio Correct stoichiometry? reagents_purity->reagents_ratio Yes solution_purify Purify reagents. reagents_purity->solution_purify No solution_adjust_ratio Adjust reactant ratios. reagents_ratio->solution_adjust_ratio No solution_purify->end_node solution_adjust_ratio->end_node

A decision tree for troubleshooting thiophene alkylation.

Data Presentation: Comparative Tables

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of thiophene alkylation. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Effect of Catalyst on Thiophene Acylation with Acetic Anhydride

CatalystThiophene Conversion (%)2-Acetylthiophene Selectivity (%)Reaction Conditions
Hβ Zeolite~99>9960°C, Thiophene:Acetic Anhydride = 1:3
HZSM-5<10-60°C, Thiophene:Acetic Anhydride = 1:3
NKC-9 Resin~30~9860°C, Thiophene:Acetic Anhydride = 1:3

Data adapted from a study on mild liquid-phase Friedel-Crafts acylation of thiophene.[7]

Table 2: Influence of Reaction Temperature on Thiophene Conversion over Hβ Zeolite

Temperature (°C)Time to Total Conversion (hours)
40> 4
602
800.5

Data reflects the acylation of thiophene with acetic anhydride.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for thiophene alkylation.

Protocol 1: Friedel-Crafts Acylation of Thiophene using a Solid Acid Catalyst (Hβ Zeolite)

This protocol describes the acylation of thiophene with acetic anhydride, a common precursor reaction for subsequent reduction to an alkylthiophene.

  • Catalyst Activation: To ensure optimal activity, calcine Hβ zeolite at 550°C for 4 hours to remove adsorbed water.[9]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, combine 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.[7][9]

  • Catalyst Addition: Add 1.17 g of the activated Hβ zeolite to the reaction mixture.[7][9]

  • Reaction: Heat the mixture to 60°C in a water bath with continuous stirring.[9] Monitor the reaction's progress by taking aliquots and analyzing them via gas chromatography (GC). The reaction should reach completion in approximately 2 hours.[9]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solid catalyst can be recovered by filtration for potential regeneration and reuse. The liquid product, 2-acetylthiophene, can be purified by distillation.

Protocol 2: Friedel-Crafts Alkylation of Thiophene with an Alkyl Halide using Boron Trifluoride Etherate

This protocol provides a general method for the direct alkylation of thiophene.

  • Reaction Setup: In a flask equipped with a stirrer, condenser, and thermometer, place 252 g (3 gram molecular weights) of thiophene and 50 c.c. of boron trifluoride-etherate.[10]

  • Addition of Alkylating Agent: While stirring, add the alkylating agent (e.g., 140 g of di-isoamylene) dropwise over a period of two hours.[10]

  • Reaction Conditions: Maintain the reaction temperature between 50-60°C during the addition and for three hours thereafter.[10]

  • Work-up: After the reaction period, wash the product with water, dry it, and then purify by distillation to isolate the alkylated thiophenes.[10]

Reaction Mechanism and Workflow Visualization

Understanding the underlying mechanism and experimental workflow is crucial for optimizing reaction conditions.

Friedel-Crafts Alkylation Mechanism

The Friedel-Crafts alkylation of thiophene proceeds via an electrophilic aromatic substitution mechanism. The key steps are the formation of a carbocation, the nucleophilic attack by the thiophene ring, and the subsequent deprotonation to restore aromaticity.

FC_Alkylation_Mechanism cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation R_X R-X (Alkyl Halide) Carbocation R⁺ (Carbocation) + [X-AlCl₃]⁻ R_X->Carbocation + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) Thiophene Thiophene SigmaComplex Sigma Complex (Arenium Ion) Thiophene->SigmaComplex + R⁺ Product Alkylthiophene SigmaComplex->Product - H⁺

Mechanism of Friedel-Crafts Alkylation of Thiophene.
General Experimental Workflow

The following diagram illustrates a typical workflow for a thiophene alkylation experiment, from setup to product purification.

ExperimentalWorkflow setup Reaction Setup (Dry Glassware, Inert Atmosphere) reagent_add Addition of Thiophene and Solvent setup->reagent_add catalyst_add Catalyst Addition reagent_add->catalyst_add alkylating_agent_add Slow Addition of Alkylating Agent catalyst_add->alkylating_agent_add reaction Reaction at Controlled Temperature alkylating_agent_add->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring workup Quenching and Aqueous Work-up monitoring->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Solvent Removal extraction->drying purification Purification (Distillation/Chromatography) drying->purification product Isolated Product purification->product

A generalized experimental workflow for thiophene alkylation.

References

Gewald Synthesis of Thiophenes: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gewald synthesis of 2-aminothiophenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during this multicomponent reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide addresses common problems in a question-and-answer format to help diagnose and resolve experimental issues.

Q1: My reaction is not proceeding, or the yield is extremely low. What are the most critical factors to check first?

A1: A low or non-existent yield often points to a failure in the initial and most crucial step: the Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1] If this condensation does not occur, the subsequent steps to form the thiophene ring cannot proceed.

Initial Troubleshooting Steps:

  • Verify Starting Material Quality: Ensure your ketone/aldehyde is pure and the active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) has not degraded.[1]

  • Base Selection: The choice of base is critical for catalyzing the Knoevenagel condensation.[2] Secondary amines like piperidine and morpholine, or tertiary amines like triethylamine are commonly used.[2] For less reactive ketones, a stronger base may be required.[2]

  • Water Removal: The condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent to remove it.[2]

Q2: I've confirmed the initial condensation is working, but my yield is still poor. What other factors should I investigate?

A2: If the Knoevenagel intermediate is forming, the problem may lie in the sulfur addition or cyclization steps.

Secondary Troubleshooting Steps:

  • Sulfur Solubility and Reactivity: Use polar solvents like ethanol, methanol, or DMF to improve the solubility and reactivity of elemental sulfur.[2] Gently heating the reaction to 40-60 °C can also enhance sulfur's reactivity, but be cautious, as excessive heat can promote side reactions.[2]

  • Stoichiometry: Ensure accurate measurements and purity of all reagents, including the elemental sulfur (typically 1.1 equivalents).[1]

  • Steric Hindrance: For sterically hindered ketones, the standard one-pot procedure may be inefficient. A two-step approach can be more effective: first, perform the Knoevenagel condensation and isolate the resulting α,β-unsaturated nitrile. Then, react this intermediate with sulfur and a base in a separate step.[2]

Q3: My reaction mixture is complex, and I'm having difficulty isolating the pure 2-aminothiophene. What are the likely byproducts?

A3: A complex crude mixture often contains unreacted starting materials and specific side-products from competing reaction pathways.

Common Byproducts and Mitigation Strategies:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have residual carbonyl and active methylene compounds. To address this, try increasing the reaction time, optimizing the temperature, or using a more effective catalyst.[2]

  • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow or incomplete. Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are adequate for cyclization.[2]

  • Dimerization or Polymerization: Starting materials or reactive intermediates can sometimes self-condense or polymerize.[2] To minimize this, try adjusting reactant concentrations, modifying the rate of reagent addition, or changing the solvent.[2]

Summary of Troubleshooting Strategies

The following table summarizes the common issues, their potential causes, and recommended solutions to mitigate side reactions and improve yield.

IssuePossible CauseRecommended Solution(s)
Low or No Product Yield Inefficient Knoevenagel-Cope condensation.[2]Screen different bases (e.g., piperidine, morpholine, triethylamine).[2] Remove water using a Dean-Stark trap or dehydrating agent.[2] Verify the purity and integrity of starting materials.[1]
Poor sulfur solubility or reactivity.[2]Use polar solvents (ethanol, methanol, DMF).[2] Gently heat the reaction to 40-60 °C.[2]
Steric hindrance from the carbonyl compound.[2]Employ a two-step procedure: first isolate the Knoevenagel intermediate, then react it with sulfur.[2] Consider microwave-assisted synthesis to improve yields and reduce reaction times.[2][3]
Complex Mixture / Purification Issues Incomplete reaction.Increase reaction time or temperature. Re-evaluate catalyst choice and loading.[2]
Presence of Knoevenagel intermediate.Ensure sufficient sulfur is used. Optimize conditions for the cyclization step (base, temperature).[2]
Dimerization or polymerization of reactants/intermediates.[2]Adjust reactant concentrations. Modify the rate of reagent addition. Experiment with a different solvent.[2]

General Experimental Protocol

This protocol is a general guideline for the Gewald synthesis and may require optimization for specific substrates.

Materials:

  • Ketone or aldehyde (1 equivalent)

  • Active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) (1 equivalent)

  • Elemental sulfur (1.1 equivalents)

  • Base (e.g., triethylamine, morpholine, piperidine)

  • Solvent (e.g., ethanol, methanol, DMF)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde, the active methylene nitrile, and elemental sulfur.[1]

  • Solvent and Base Addition: Add the chosen solvent to the flask, followed by the base catalyst.

  • Reaction Conditions: Stir the mixture at a temperature typically ranging from room temperature to 60 °C. The optimal temperature and reaction time will depend on the specific substrates and should be monitored by a suitable method (e.g., TLC).

  • Workup and Isolation: Upon completion, the reaction mixture is typically cooled, and the product may precipitate. If not, the solvent is often removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to remove unreacted starting materials and byproducts.

Visual Guides

Gewald Reaction Pathway

The following diagram illustrates the key steps in the Gewald synthesis of 2-aminothiophenes. The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and a final ring-closure to form the aromatic thiophene ring.[3][4][5]

G A Carbonyl + Active Methylene Nitrile B Knoevenagel-Cope Condensation (Base Catalyzed) A->B + Base C α,β-Unsaturated Nitrile (Intermediate) B->C D Sulfur Addition C->D + Sulfur E Thiolate Intermediate D->E F Ring Closure & Tautomerization E->F G 2-Aminothiophene (Product) F->G G Start Low Yield or No Reaction Check_SM Verify Purity of Starting Materials Start->Check_SM Check_Base Optimize Base (Type & Amount) Check_SM->Check_Base Pure Success Improved Yield Check_SM->Success Impure Check_Temp Adjust Temperature (40-60 °C) Check_Base->Check_Temp Optimized Check_Base->Success Suboptimal Check_Water Consider Water Removal (e.g., Dean-Stark) Check_Temp->Check_Water Optimized Check_Temp->Success Suboptimal Two_Step Try Two-Step Protocol for Hindered Substrates Check_Water->Two_Step No Improvement Check_Water->Success Improved Two_Step->Success G cluster_main Main Reaction Pathway cluster_side Side Reactions Start Reactants (Carbonyl, Nitrile, Sulfur) Intermediate Knoevenagel Intermediate Start->Intermediate Optimal Conditions Unreacted Unreacted Starting Materials Start->Unreacted Incomplete Reaction (Low Temp / Short Time) Product Desired 2-Aminothiophene Intermediate->Product Optimal Conditions Dimer Dimerization / Polymerization Intermediate->Dimer High Concentration / Wrong Solvent

References

Stability of 3-(Cyanomethyl)-2,4,5-trimethylthiophene under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3-(Cyanomethyl)-2,4,5-trimethylthiophene in various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A1: The main stability concerns for this compound involve two primary degradation pathways:

  • Hydrolysis of the Cyanomethyl Group: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions.

  • Degradation of the Thiophene Ring: The thiophene ring can undergo degradation, particularly through oxidation.[1]

Q2: What happens to this compound under acidic conditions?

A2: Under acidic conditions, the cyanomethyl group is likely to undergo hydrolysis to form 2-(2,4,5-trimethylthiophen-3-yl)acetic acid.[2][3][4] This reaction typically proceeds through an amide intermediate.[4][5]

Q3: What is the expected degradation pathway under basic conditions?

A3: In basic conditions, the cyanomethyl group can be hydrolyzed to either 2-(2,4,5-trimethylthiophen-3-yl)acetamide or further to 2-(2,4,5-trimethylthiophen-3-yl)acetic acid, depending on the reaction conditions.[2] Milder conditions may favor the formation of the amide, while harsher conditions (e.g., higher temperatures, prolonged reaction times) will likely lead to the carboxylic acid.[2][6]

Q4: Is the thiophene ring itself stable?

A4: The thiophene ring is generally aromatic and relatively stable. However, it is susceptible to oxidative degradation. The sulfur atom in the thiophene ring can be oxidized to form S-oxides (sulfoxides) and S,S-dioxides (sulfones).[1][7] This can be initiated by atmospheric oxygen, peroxides, or metabolic enzymes.[1]

Q5: What are the recommended storage conditions for this compound?

A5: To minimize degradation, it is recommended to store this compound in a cool, dark place, preferably at temperatures below 15°C. It should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peak in HPLC/LC-MS analysis after acidic treatment. Hydrolysis of the cyanomethyl group to the corresponding carboxylic acid.Co-inject with a standard of 2-(2,4,5-trimethylthiophen-3-yl)acetic acid to confirm identity. Use milder acidic conditions or shorter reaction times if the hydrolysis is undesired.
Formation of a new, more polar compound under basic conditions. Hydrolysis of the cyanomethyl group to the amide or carboxylic acid.Analyze the product mixture by LC-MS to identify the masses corresponding to the amide and/or carboxylic acid. Adjust reaction conditions (temperature, time, base concentration) to control the extent of hydrolysis.[2][8]
Gradual degradation of the compound upon storage in solution. Oxidation of the thiophene ring.Prepare solutions fresh whenever possible. If storage is necessary, use deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Assess the stability of the compound in the specific assay buffer and conditions (pH, temperature, presence of oxidizing agents) over the time course of the experiment.

Experimental Protocols

Protocol for Assessing Stability in Acidic and Basic Solutions

This protocol outlines a general procedure for evaluating the stability of this compound under forced degradation conditions.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M and 1 M
  • Sodium hydroxide (NaOH), 0.1 M and 1 M
  • Acetonitrile (ACN), HPLC grade
  • Water, HPLC grade
  • pH meter
  • HPLC or LC-MS system

2. Procedure:

3. Data Analysis:

Visualizations

Acidic_Hydrolysis_Pathway Compound This compound ProtonatedNitrile Protonated Nitrile Intermediate Compound->ProtonatedNitrile + H+ Amide Amide Intermediate (2-(2,4,5-trimethylthiophen-3-yl)acetamide) ProtonatedNitrile->Amide + H2O - H+ CarboxylicAcid Carboxylic Acid (2-(2,4,5-trimethylthiophen-3-yl)acetic acid) Amide->CarboxylicAcid + H2O, H+ Basic_Hydrolysis_Pathway Compound This compound Amide Amide (2-(2,4,5-trimethylthiophen-3-yl)acetamide) Compound->Amide + OH- (mild conditions) Carboxylate Carboxylate Salt Amide->Carboxylate + OH- (harsh conditions) CarboxylicAcid Carboxylic Acid (2-(2,4,5-trimethylthiophen-3-yl)acetic acid) Carboxylate->CarboxylicAcid + H+ Thiophene_Oxidation_Pathway Thiophene Thiophene Ring SOxide Thiophene S-oxide Thiophene->SOxide Oxidation SSDioxide Thiophene S,S-dioxide SOxide->SSDioxide Further Oxidation RingOpening Ring-Opened Products SOxide->RingOpening Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution Acidic Acidic Samples (0.1M, 1M HCl) Stock->Acidic Basic Basic Samples (0.1M, 1M NaOH) Stock->Basic Control Control Sample Stock->Control Incubate Incubate at Controlled Temperature Acidic->Incubate Basic->Incubate Control->Incubate Timepoints Withdraw Aliquots at Time Points Incubate->Timepoints Neutralize Neutralize Samples Timepoints->Neutralize HPLC Analyze by HPLC/LC-MS Neutralize->HPLC Data Data Analysis HPLC->Data

References

Removal of impurities from 3-(Cyanomethyl)-2,4,5-trimethylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(Cyanomethyl)-2,4,5-trimethylthiophene

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: Although a specific commercial synthesis is not publicly disclosed, a probable synthetic route is a variation of a polysubstituted thiophene synthesis, such as the Gewald reaction. Based on this, likely impurities include:

  • Unreacted Starting Materials:

    • 3-Methyl-2-pentanone (ketone starting material).

    • Malononitrile or other active methylene nitrile.

    • Elemental sulfur.

  • Reaction Intermediates:

    • Knoevenagel condensation product of 3-methyl-2-pentanone and the active methylene nitrile.

  • Side-Products:

    • Dimeric or polymeric sulfur byproducts.

    • Oxidized species of the thiophene product.

    • Isomeric thiophene products if the starting materials are not fully regioselective.

Q2: My crude product is a dark, oily residue. What is the likely cause and how can I purify it?

A2: A dark, oily residue suggests the presence of polymeric sulfur byproducts and other colored impurities. It is recommended to first attempt a purification by column chromatography to separate the target compound from these less-polar and polymeric impurities. If the compound is thermally stable, distillation under reduced pressure could also be an option to remove non-volatile impurities.

Q3: I am having trouble getting my compound to crystallize. What should I do?

A3: Difficulty in crystallization can be due to residual impurities or the selection of an inappropriate solvent system. First, ensure the compound is of sufficient purity (>95%) by techniques like NMR or GC-MS. If impurities are present, another round of column chromatography may be necessary. For recrystallization, a systematic solvent screening is recommended.

Q4: How can I effectively monitor the progress of the purification?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the purification process. Use a suitable eluent system (e.g., a hexane/ethyl acetate mixture) to achieve good separation between the desired product and impurities. The thiophene ring is UV active, allowing for visualization under a UV lamp at 254 nm. Staining with potassium permanganate can also be used to visualize non-UV active impurities.

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step
Compound Streaking/Tailing on Column The column may be overloaded, or the chosen eluent system may be too polar. Reduce the amount of crude material loaded or switch to a less polar eluent system.
Irreversible Adsorption on Silica Gel Thiophenes can sometimes interact strongly with the acidic silica gel. Deactivate the silica gel with a triethylamine/hexane wash before use, or consider using a different stationary phase like neutral alumina.
Compound Co-eluting with an Impurity The polarity of the eluent may not be optimal for separation. Try a different solvent system or a gradient elution to improve resolution.
Problem 2: Product Decomposes During Purification
Possible Cause Troubleshooting Step
Sensitivity to Acidic Conditions The silica gel used for chromatography may be causing degradation. Use deactivated silica gel or an alternative like alumina.
Thermal Instability Avoid high temperatures during solvent removal (rotary evaporation). Use a cold water bath and do not heat excessively. If distillation is attempted, ensure a high vacuum is used to keep the temperature low.
Oxidation The thiophene ring can be susceptible to oxidation. Purge solvents with an inert gas like nitrogen or argon before use and conduct the purification under an inert atmosphere if possible.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of cracks.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

    • Adsorb the solution onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient might be from 100% hexanes to 95:5 hexanes/ethyl acetate.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator, avoiding excessive heat.

Protocol 2: Recrystallization Solvent Screening
  • Small-Scale Solubility Test:

    • Place a small amount (10-20 mg) of the purified compound into several test tubes.

    • Add a small amount (0.5 mL) of a different solvent to each test tube.

    • Observe the solubility at room temperature and upon heating.

    • A good single solvent for recrystallization will dissolve the compound when hot but not when cold.

  • Binary Solvent System Screening:

    • If no single solvent is ideal, try binary solvent systems.

    • Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).

    • Slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy.

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to induce crystallization.

Solvent Polarity Boiling Point (°C) Comments
HexanesNon-polar69Good for non-polar compounds.
TolueneNon-polar111Can dissolve aromatic compounds.
DichloromethanePolar aprotic40Good for dissolving a wide range of compounds, often used in binary systems.
Ethyl AcetatePolar aprotic77A good general-purpose solvent.
AcetonePolar aprotic56Can be a good solvent, but its low boiling point can be a disadvantage.
IsopropanolPolar protic82Can be a good solvent for moderately polar compounds.
EthanolPolar protic78Similar to isopropanol.
MethanolPolar protic65Good for more polar compounds.

Visualizations

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Analysis cluster_final Final Product crude Crude this compound column Column Chromatography crude->column Initial Cleanup recrystallization Recrystallization column->recrystallization Further Purification tlc TLC Analysis column->tlc Monitor Fractions nmr_gcms NMR / GC-MS column->nmr_gcms Purity Check recrystallization->nmr_gcms Purity Check tlc->column Optimize Eluent pure Pure Product nmr_gcms->pure >98% Pure

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue low_yield Low Yield? start->low_yield decomposition Decomposition? start->decomposition no_crystals No Crystals? start->no_crystals optimize_eluent Optimize Eluent / Check Loading low_yield->optimize_eluent Yes deactivate_silica Deactivate Silica / Use Alumina low_yield->deactivate_silica Yes decomposition->deactivate_silica Yes low_temp Use Low Temperature decomposition->low_temp Yes solvent_screen Systematic Solvent Screen no_crystals->solvent_screen Yes purity_check Re-purify / Check Purity no_crystals->purity_check Yes

Caption: Troubleshooting logic for purification issues.

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene derivatives are a significant class of heterocyclic compounds, integral to numerous pharmaceuticals and also present as organosulfur compounds in fossil fuels.[1][2] Their precise and accurate quantification is paramount for drug development, quality control, and environmental monitoring.[1] This guide provides an objective comparison of validated analytical methods for the analysis of thiophene derivatives, complete with experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.

Comparison of Key Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most robust and widely utilized techniques for the analysis of thiophene derivatives.[3] Spectroscopic methods like UV-Vis are often used in conjunction with these separation techniques or for preliminary quantification.[4] The choice of method depends on the analyte's volatility, polarity, concentration, and the complexity of the sample matrix.

A summary of the comparison between these methods is presented below.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)UV-Vis Spectroscopy
Principle Separation based on volatility and polarity; detection by mass-to-charge ratio.[3]Separation based on polarity; detection by UV-Vis or other detectors.[3]Measurement of light absorption by the analyte.[4]
Selectivity Very High (Mass spectral data provides structural information).[3]Moderate to High (Dependent on column chemistry and detector).[3]Low (Prone to interference from other absorbing compounds).
Sensitivity High (ng/L to µg/L levels).[3]Moderate (µg/L to mg/L levels typical).[3]Moderate (µg/mL levels).[4]
Typical Analytes Volatile and semi-volatile thiophene derivatives.[3]Non-volatile and thermally labile thiophene derivatives.[1]Thiophene derivatives with chromophores.[5]
Sample Derivatization May be required to increase volatility.[3]Generally not required.Not required.
Instrumentation Cost HighModerate to HighLow

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-Phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and quantification of a broad range of thiophene derivatives.[1] The method's validation, typically following International Council for Harmonisation (ICH) guidelines, ensures its reliability for a specific analytical purpose.[6][7]

Performance Data for Validated HPLC Methods

The following table summarizes key validation parameters from various studies on the analysis of thiophene derivatives using HPLC.

Analyte(s)ColumnMobile PhaseLinearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy/Recovery (%)
Thiophene ChalconeThermo Scientific C18 (250 x 4.6 mm, 5 µm)Sodium Acetate Buffer (pH 3.0): Acetonitrile (40:60, v/v)5–151.0000.3230.978Not Specified
Thiophenes from Tagetes erectaHector M C18 (250 mm × 4.6 mm, 5 µm)Water and Acetonitrile (gradient)1.0–120.0> 0.999Not SpecifiedNot Specified93.2 - 105.2
Dichloro-thiophene derivativeShimpack® C18 (150 x 4.6 mm, 5 µm)20 mM Sodium Phosphate Buffer (pH 3.0): Acetonitrile (30:70, v/v)0.05–200.998Not SpecifiedNot SpecifiedNot Specified
Lornoxicam (a thiophene derivative)Not SpecifiedMethanol3.0-15.00.99951.263.8299.21 - 99.60

Data compiled from multiple sources.[4][6][8]

Detailed Experimental Protocol: RP-HPLC Method

This protocol describes a general validated RP-HPLC method for the simultaneous determination of several common thiophene derivatives, such as Dibenzothiophene (DBT) and 4,6-dimethyldibenzothiophene (4,6-DMDBT).[1][9]

1. Instrumentation and Materials:

  • HPLC System: A standard system with a pump, injector, column oven, and a UV-Vis detector.[1]

  • Column: PerfectSil Target ODS-3 (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[1][9]

  • Chemicals and Reagents: HPLC grade acetonitrile and high-purity water.[1] Thiophene derivative standards.[1]

2. Chromatographic Conditions:

  • Mobile Phase: A solution of acetonitrile and water (e.g., 90:10 v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.[8]

  • Detection Wavelength: 231 nm or as appropriate for the specific analyte.[9]

  • Injection Volume: 5-20 µL.

3. Sample Preparation:

  • Standard Solutions: Prepare individual stock solutions of thiophene standards in acetonitrile or methanol. Create a series of working standard solutions by diluting the stock solutions to construct a calibration curve.[1]

  • Sample Extraction: For complex matrices, a sample cleanup step like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is recommended to minimize matrix effects and protect the HPLC column.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS is a highly selective and sensitive technique ideal for the analysis of volatile and semi-volatile thiophenes, such as chlorinated thiophenes or those found in plant extracts.[3][10]

Performance Data for Validated GC-MS Methods

Validated GC-MS methods for thiophene analysis demonstrate excellent performance, as summarized below.

ParameterPerformance Characteristic
Injection Technique Pulsed splitless with temperature programming provides the best signal response and repeatability.[11]
Linearity (R²) Typically > 0.995.[3]
Repeatability Good repeatability can be achieved with a suitable internal standard.[11]
Recovery Satisfactory recovery is demonstrated through validation studies.[11]
Selectivity Very high, allowing for unequivocal assignment of individual thiophenes, even in complex mixtures.[10]
Detailed Experimental Protocol: GC-MS Method

This protocol outlines a general method for the analysis of thiophenes in solvent extracts.[11][12]

1. Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column appropriate for the separation of target analytes (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Chemicals and Reagents: High-purity solvents (e.g., dichloromethane or hexane) for extraction.[3] Thiophene standards and a suitable internal standard.[3][11]

2. Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250°C.

  • Injection Mode: Pulsed splitless.[11]

  • Oven Temperature Program: Increase from 60°C (hold for 2 min) to 320°C at a rate of 10°C/min (hold for 5 min).[12]

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Detection: Selected Ion Monitoring (SIM) mode for quantitative work to enhance sensitivity and selectivity.[11]

3. Sample Preparation:

  • Liquid-Liquid Extraction (LLE): To 100 mL of an aqueous sample, add an internal standard. Adjust the pH to neutral. Extract with 30 mL of a suitable organic solvent (e.g., dichloromethane) in a separatory funnel.[3]

  • Concentration: The organic extract may be concentrated under a gentle stream of nitrogen before analysis.

Visualizations of Analytical Workflows

General Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[7] Key parameters evaluated include accuracy, precision, specificity, linearity, range, and robustness.[13]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_3 Phase 4: Documentation Dev Develop Analytical Method Opt Optimize Method Parameters Dev->Opt Proto Define Validation Protocol & Acceptance Criteria Opt->Proto Spec Specificity/ Selectivity Proto->Spec Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability & Intermediate) LODQ LOD & LOQ Rob Robustness Report Compile Validation Report Rob->Report Approve Review & Approve Report->Approve

Caption: General workflow for analytical method validation.

Decision Tree for Method Selection

Choosing between HPLC and GC-MS for thiophene analysis depends on the physicochemical properties of the analyte and the analytical requirements.

G start Analyze Thiophene Derivative q1 Is the compound volatile & thermally stable? start->q1 gcms Use GC or GC-MS q1->gcms  Yes hplc Use HPLC q1->hplc No q2 Is derivatization feasible? gcms->q2 end_hplc Proceed with HPLC Method Development hplc->end_hplc q2->hplc No end_gcms Proceed with GC-MS Method Development q2->end_gcms  Yes

Caption: Decision tree for selecting an analytical method.

References

Comparative Analysis of 3-(Cyanomethyl)-2,4,5-trimethylthiophene and its Analogs: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectral characteristics of novel heterocyclic compounds is crucial for structure elucidation and quality control. This guide provides a comparative overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-(cyanomethyl)-2,4,5-trimethylthiophene, alongside experimental data for the structurally related compound, 2,3,5-trimethylthiophene. The inclusion of detailed experimental protocols and a visual workflow aims to support researchers in their analytical endeavors.

Predicted and Experimental Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and the experimental data for 2,3,5-trimethylthiophene for comparative purposes.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

CompoundPositionPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)Multiplicity
This compound2-CH₃2.2 - 2.4-Singlet
4-CH₃2.1 - 2.3-Singlet
5-CH₃2.0 - 2.2-Singlet
-CH₂CN3.5 - 3.7-Singlet
2,3,5-trimethylthiophene2-CH₃-~2.4Singlet
3-CH₃-~2.1Singlet
5-CH₃-~2.3Singlet
4-H-~6.5Singlet

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

CompoundPositionPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
This compoundC2130 - 135-
C3125 - 130-
C4135 - 140-
C5138 - 142-
2-CH₃14 - 16-
4-CH₃13 - 15-
5-CH₃12 - 14-
-CH₂CN15 - 20-
-CN115 - 120-
2,3,5-trimethylthiopheneC2-~133
C3-~129
C4-~125
C5-~135
2-CH₃-~15
3-CH₃-~13
5-CH₃-~14

Table 3: Mass Spectrometry Data (Predicted)

CompoundIonization ModePredicted [M]⁺ (m/z)Key Fragmentation Ions (Predicted m/z)
This compoundEI165150 ([M-CH₃]⁺), 124 ([M-CH₂CN]⁺)

Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectrometry data for thiophene derivatives.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the thiophene derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Data Acquisition:

    • Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the internal standard (TMS) for ¹H NMR and the residual solvent peak for ¹³C NMR.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurements.

    • Ionization Source: Electron Ionization (EI) is commonly used for volatile, thermally stable compounds to induce fragmentation and provide structural information. Electrospray Ionization (ESI) can be used for less volatile or more polar derivatives.

  • Data Acquisition:

    • EI Mode: Introduce the sample via a direct insertion probe or GC inlet. Acquire spectra over a mass range of m/z 50-500.

    • ESI Mode: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min. Acquire spectra in positive ion mode over a similar mass range.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to deduce the structure. Compare the observed isotopic distribution with the theoretical pattern for the proposed elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of thiophene derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials reaction Chemical Reaction start->reaction Reagents & Conditions workup Work-up & Purification reaction->workup product Isolated Thiophene Derivative workup->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms data_analysis Data Analysis & Structure Elucidation nmr->data_analysis ms->data_analysis final_report final_report data_analysis->final_report Final Report

Caption: Experimental workflow from synthesis to spectroscopic characterization.

A Comparative Analysis of Thiophene Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the yields, protocols, and workflows of the most common thiophene synthesis methodologies.

Thiophene and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, driving the need for efficient and high-yielding synthetic routes. This guide provides a comparative analysis of four major methods for thiophene synthesis: the Paal-Knorr synthesis, the Gewald aminothiophene synthesis, the Fiesselmann synthesis, and the Hinsberg synthesis. We present a quantitative comparison of reported yields, detailed experimental protocols for key reactions, and visual workflows to aid in the selection of the most appropriate method for your research and development needs.

Comparative Yield Analysis

The selection of a synthetic route often hinges on the achievable product yield. The following table summarizes typical reported yields for the four primary thiophene synthesis methods. It is important to note that yields are highly dependent on the specific substrates, reagents, and reaction conditions employed.

Synthesis MethodStarting MaterialsKey Reagents/ConditionsTypical ProductReported Yield (%)
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundsPhosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent; HeatSubstituted thiophenesVaries widely, can be improved with microwave assistance.
Gewald Synthesis α-Methylene ketone/aldehyde, α-Cyanoester/nitrile, Elemental sulfurBase (e.g., morpholine, triethylamine)2-Aminothiophenes35 - 98[1][2]
Fiesselmann Synthesis Thioglycolic acid derivatives, α,β-Acetylenic estersBase3-Hydroxy-2-thiophenecarboxylates41 - 78[3]
Hinsberg Synthesis 1,2-Dicarbonyl compounds, Diethyl thiodiacetateStrong base (e.g., sodium ethoxide)Thiophene-2,5-dicarboxylates"High yields" reported, but specific comparative data is limited.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful synthesis. Below are representative procedures for each of the four major thiophene synthesis methods.

Paal-Knorr Thiophene Synthesis (Microwave-Assisted)

This method offers a rapid and efficient route to substituted thiophenes from 1,4-dicarbonyl compounds.

Materials:

  • Substituted 1,4-diketone (1.0 mmol)

  • Lawesson's reagent (0.44 g, 1.1 mmol)

  • Toluene (5 mL)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

Procedure:

  • In a 10 mL microwave reactor vial, combine the 1,4-diketone (1.0 mmol) and Lawesson's reagent (1.1 mmol).

  • Add toluene (5 mL) and a magnetic stir bar.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 150°C for 15 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the vial to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Gewald Aminothiophene Synthesis

This versatile one-pot, three-component reaction is a cornerstone for the synthesis of 2-aminothiophenes.[5]

Materials:

  • Ketone or aldehyde (10 mmol)

  • Malononitrile or Ethyl cyanoacetate (10 mmol)

  • Elemental sulfur (0.32 g, 10 mmol)

  • Morpholine (0.87 mL, 10 mmol)

  • Ethanol (20 mL)

Procedure:

  • To a stirred solution of the carbonyl compound (10 mmol) and the active methylene nitrile (10 mmol) in ethanol (20 mL), add elemental sulfur (10 mmol).

  • Add morpholine (10 mmol) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 50°C and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water (100 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.

Fiesselmann Thiophene Synthesis

This method provides a route to functionalized 3-hydroxythiophenes.

Materials:

  • Methyl thioglycolate (1.06 g, 10 mmol)

  • Dimethyl acetylenedicarboxylate (1.42 g, 10 mmol)

  • Sodium methoxide (0.54 g, 10 mmol)

  • Methanol (25 mL)

Procedure:

  • Dissolve sodium methoxide (10 mmol) in methanol (15 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C and add a solution of methyl thioglycolate (10 mmol) in methanol (5 mL) dropwise.

  • Stir the mixture at 0°C for 15 minutes.

  • Add a solution of dimethyl acetylenedicarboxylate (10 mmol) in methanol (5 mL) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Neutralize the reaction mixture with acetic acid and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Hinsberg Thiophene Synthesis

This classical method involves the condensation of a 1,2-dicarbonyl compound with a thiodiacetate ester.[6]

Materials:

  • Benzil (2.10 g, 10 mmol)

  • Diethyl thiodiacetate (2.06 g, 10 mmol)

  • Sodium ethoxide (0.68 g, 10 mmol)

  • Anhydrous ethanol (30 mL)

Procedure:

  • Prepare a solution of sodium ethoxide (10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Add a solution of diethyl thiodiacetate (10 mmol) in anhydrous ethanol (5 mL) to the sodium ethoxide solution.

  • To this mixture, add a solution of benzil (10 mmol) in anhydrous ethanol (5 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Cool the mixture to room temperature and acidify with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration and wash with water.

  • The crude product is the diethyl ester, which can be hydrolyzed to the diacid by refluxing with aqueous sodium hydroxide, followed by acidification.

  • Purify the final product by recrystallization.

Reaction Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthesis method.

Paal_Knorr_Synthesis start 1,4-Dicarbonyl Compound intermediate1 Thioketone Intermediate start->intermediate1 Thionation reagent Sulfurizing Agent (e.g., Lawesson's Reagent) reagent->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization dehydration Dehydration cyclization->dehydration product Substituted Thiophene dehydration->product

Paal-Knorr Synthesis Workflow

Gewald_Synthesis ketone α-Methylene Ketone/Aldehyde knoevenagel Knoevenagel Condensation ketone->knoevenagel nitrile α-Cyanoester/ Nitrile nitrile->knoevenagel sulfur Elemental Sulfur addition Sulfur Addition sulfur->addition base Base base->knoevenagel base->addition intermediate1 α,β-Unsaturated Nitrile knoevenagel->intermediate1 intermediate1->addition intermediate2 Thiolate Intermediate addition->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization product 2-Aminothiophene cyclization->product

Gewald Synthesis Workflow

Fiesselmann_Synthesis thioglycolate Thioglycolic Acid Derivative addition Michael Addition thioglycolate->addition alkyne α,β-Acetylenic Ester alkyne->addition base Base base->addition cyclization Intramolecular Cyclization base->cyclization intermediate Adduct addition->intermediate intermediate->cyclization aromatization Aromatization cyclization->aromatization product 3-Hydroxy-2- thiophenecarboxylate aromatization->product

Fiesselmann Synthesis Workflow

Hinsberg_Synthesis diketone 1,2-Dicarbonyl Compound condensation1 Aldol-type Condensation (x2) diketone->condensation1 thiodiacetate Diethyl Thiodiacetate thiodiacetate->condensation1 base Base base->condensation1 intermediate Cyclic Intermediate condensation1->intermediate hydrolysis Hydrolysis (optional) intermediate->hydrolysis product Thiophene-2,5- dicarboxylate/-diacid intermediate->product Directly hydrolysis->product

Hinsberg Synthesis Workflow

References

Comparative Guide to Thiophene-Based Anti-Inflammatory Agents: An Analysis of Alternatives to 3-(Cyanomethyl)-2,4,5-trimethylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of substituted thiophene derivatives as potential anti-inflammatory agents, with a focus on identifying viable alternatives to 3-(Cyanomethyl)-2,4,5-trimethylthiophene. Thiophene-based compounds have emerged as a significant class of therapeutic agents, particularly as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory response. This document summarizes experimental data on the synthesis and biological activity of various thiophene derivatives, offering a comparative analysis to inform the selection of reagents for research and drug development.

Performance Comparison of Substituted Thiophene Derivatives as COX/LOX Inhibitors

The following table summarizes the in vivo anti-inflammatory activity of a series of tetrasubstituted thiophene derivatives, using the carrageenan-induced rat paw edema model. The activity is compared to the standard non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen and mefenamic acid.

Compound IDR1 SubstituentR2 Substituent% Inhibition at 10 mg/kg% Inhibition at 20 mg/kg
4a H2-Cl5770
4b H4-Cl5165
4c H2,4-diCl7177
4d H4-F5967
4e H4-Me6471
4f H4-OMe6876
Ibuprofen ---36
Mefanamic Acid --42 (at 100 mg/kg)-

Data sourced from a study on tetrasubstituted thiophenes as anti-inflammatory agents.[4]

Analysis of Alternatives

The data presented above highlights several key structure-activity relationships that are crucial for designing effective thiophene-based anti-inflammatory agents. These insights can guide the selection of alternatives to this compound.

Key Observations:

  • Influence of Aryl Substituents: The nature and position of substituents on the anilino and benzoyl moieties significantly impact the anti-inflammatory activity. For instance, compound 4c , with a 2,4-dichloro substitution on the benzoyl ring, exhibited the highest potency among the tested compounds, surpassing the efficacy of ibuprofen at the same dose.[4]

  • Electron-Withdrawing vs. Electron-Donating Groups: Both electron-withdrawing (e.g., Cl, F) and electron-donating (e.g., Me, OMe) groups on the benzoyl ring can lead to potent anti-inflammatory activity. This suggests that a variety of electronic modifications to the thiophene scaffold can be explored to optimize performance.[4]

  • Potential Role of the Cyanomethyl Group: While not directly tested in this series, the cyanomethyl group in this compound is an electron-withdrawing group. Based on the observed trends, it is plausible that this group could contribute favorably to the anti-inflammatory profile of the molecule.

Alternative Reagents to Consider:

Based on the comparative data, researchers seeking alternatives to this compound for the development of anti-inflammatory agents could consider the following:

  • Thiophenes with Halogenated Aryl Groups: Compounds like 4c (2,4-dichlorobenzoyl) and 4d (4-fluorobenzoyl) represent promising candidates with demonstrated high in vivo activity.

  • Thiophenes with Alkoxy Aryl Groups: Compound 4f (4-methoxybenzoyl) also showed significant anti-inflammatory effects, indicating that electron-donating groups can be beneficial.

  • Other Substituted 2-Aminothiophenes: The general scaffold of 2-amino-3-carbethoxy-4-aryl-5-aroylthiophene appears to be a privileged structure for anti-inflammatory activity. Exploring various substituents at the R1 and R2 positions is a viable strategy for discovering novel and potent COX/LOX inhibitors.

Experimental Protocols

General Synthesis of Tetrasubstituted Thiophene Derivatives

The synthesis of the compared tetrasubstituted thiophene derivatives was achieved through a multi-step process, which is a common and versatile method for preparing this class of compounds.

Step 1: Synthesis of Ethyl 2-amino-4-methyl-5-(substituted benzoyl)thiophene-3-carboxylate

A mixture of ethyl acetoacetate, a substituted phenacyl bromide, and elemental sulfur in ethanol is treated with a catalytic amount of a secondary amine (e.g., diethylamine or morpholine). The reaction mixture is stirred at room temperature to yield the corresponding 2-amino-5-aroylthiophene derivative.

Step 2: Synthesis of Ethyl 2-(substituted anilino)-4-methyl-5-(substituted benzoyl)thiophene-3-carboxylate

The 2-aminothiophene from the previous step is reacted with a substituted aniline in the presence of a dehydrating agent or under conditions that facilitate the formation of an imine, which then tautomerizes to the more stable enamine.

A detailed experimental protocol for a representative compound is provided below.

Synthesis of Ethyl 2-anilino-4-methyl-5-(4-chlorobenzoyl)thiophene-3-carboxylate (analogue of 4b):

  • To a stirred solution of ethyl acetoacetate (0.01 mol) and 4-chlorophenacyl bromide (0.01 mol) in ethanol (20 mL), add elemental sulfur (0.01 mol).

  • Add a catalytic amount of diethylamine (0.2 mL) and stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give ethyl 2-amino-4-methyl-5-(4-chlorobenzoyl)thiophene-3-carboxylate.

  • A mixture of the product from the previous step (0.005 mol) and aniline (0.005 mol) in glacial acetic acid (15 mL) is refluxed for 8 hours.

  • After cooling, the reaction mixture is poured into crushed ice. The resulting solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield the final product.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)

The anti-inflammatory activity of the synthesized compounds was evaluated using the carrageenan-induced rat paw edema model, a standard and widely accepted method for screening potential anti-inflammatory drugs.[4]

  • Wistar albino rats of either sex are divided into groups, including a control group, a standard drug group (e.g., ibuprofen), and test groups for each synthesized compound.

  • The test compounds and the standard drug are administered orally as a suspension in a suitable vehicle (e.g., 1% carboxymethyl cellulose). The control group receives only the vehicle.

  • After a set period (e.g., 30 minutes), a sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered to the right hind paw of each rat to induce inflammation.

  • The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway and Experimental Workflow

The development of thiophene-based anti-inflammatory agents typically follows a structured workflow, from initial synthesis to biological evaluation. The primary mechanism of action for many of these compounds involves the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are central to the inflammatory cascade.

Inflammatory Cascade and Inhibition by Thiophene Derivatives

G membrane_phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid cox_pathway COX Pathway arachidonic_acid->cox_pathway lox_pathway LOX Pathway arachidonic_acid->lox_pathway pla2->arachidonic_acid Stimulation prostaglandins Prostaglandins (PGs) Thromboxanes (TXs) cox_pathway->prostaglandins leukotrienes Leukotrienes (LTs) lox_pathway->leukotrienes inflammation Inflammation (Pain, Fever, Edema) prostaglandins->inflammation leukotrienes->inflammation thiophene_derivatives Thiophene Derivatives (e.g., this compound & Alternatives) thiophene_derivatives->cox_pathway Inhibition thiophene_derivatives->lox_pathway Inhibition G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start Starting Materials (e.g., Ethyl Acetoacetate, Substituted Phenacyl Bromide) synthesis Multi-step Synthesis (e.g., Gewald Reaction) start->synthesis purification Purification & Characterization (Crystallization, Spectroscopy) synthesis->purification in_vitro In Vitro Assays (COX/LOX Inhibition) purification->in_vitro in_vivo In Vivo Models (Carrageenan-induced Edema) in_vitro->in_vivo sar_analysis Structure-Activity Relationship (SAR) Analysis in_vivo->sar_analysis lead_compound Identification of Lead Compound sar_analysis->lead_compound optimization Further Chemical Modification lead_compound->optimization Iterative Process optimization->synthesis

References

The Rising Potential of Substituted Thiophenes in Drug Discovery: A Comparative Look at Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant therapeutic potential is perpetual. Among these, thiophene derivatives have emerged as a versatile class of heterocyclic compounds exhibiting a broad spectrum of biological activities. This guide provides a comparative overview of the biological activities of thiophene derivatives, with a particular focus on anticancer and antimicrobial properties of compounds structurally related to 3-(cyanomethyl)-2,4,5-trimethylthiophene, for which specific biological data is not yet prevalent in publicly accessible research.

While direct experimental data on the biological activity of this compound derivatives is limited in the current body of scientific literature, a comprehensive analysis of structurally similar compounds provides valuable insights into their potential therapeutic applications. This guide synthesizes available data on thiophene derivatives featuring key structural motifs such as the cyanomethyl group and a substituted thiophene core, offering a comparative look at their anticancer and antimicrobial efficacy.

Anticancer Activity: A Tale of Diverse Mechanisms

Thiophene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of kinases and microtubule assembly.[1] The introduction of a cyanomethyl group, in particular, has been a key feature in several potent anticancer compounds.

A notable example is the benzyl urea tetrahydrobenzo[b]thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17). This compound has shown broad-spectrum antitumor activity against a variety of cancer cell lines.[2] Its mechanism of action involves the induction of apoptosis, as evidenced by the enhanced expression of caspases 3 and 9, and the arrest of the cell cycle at the G2/M phase.[2] Furthermore, BU17 has been found to inhibit WEE1 kinase and disrupt tubulin polymerization.[2]

The following table summarizes the cytotoxic activity of selected thiophene derivatives against various cancer cell lines.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiophene CarboxamidesMB-D2A375 (Melanoma)Not specified, but showed significant cytotoxic effect5-FU> 100
HT-29 (Colorectal)Not specified, but showed significant cytotoxic effect5-FU> 100
MCF-7 (Breast)Not specified, but showed significant cytotoxic effect5-FU> 100
Thiophene-based ChalconesChalcone 3cMCF-7 (Breast)5.52DoxorubicinNot Specified
MDA-MB-231 (Breast)Not specified, but showed dose-dependent decrease in viabilityDoxorubicinNot Specified
Amino-thiophene DerivativesCompound 15bA2780 (Ovarian)12 ± 0.17Sorafenib7.5 ± 0.54
A2780CP (Ovarian)18 ± 0.81Sorafenib11 ± 0.76
Tetrahydrobenzo[b]thiopheneBU17A549 (Lung)Data not provided in abstract--

Table 1: Cytotoxicity of Various Thiophene Derivatives Against Human Cancer Cell Lines.[3]

Antimicrobial Activity: A Broad Spectrum of Action

The thiophene scaffold is also a privileged structure in the development of new antimicrobial agents. Derivatives incorporating the thiophene ring have shown activity against a range of pathogenic bacteria and fungi.

For instance, a series of novel armed thiophene derivatives were synthesized and evaluated for their in vitro antimicrobial activity against both Gram-positive (Streptococcus pneumoniae and Bacillis subtilis) and Gram-negative (Pseudomonas aeruginosa and Escherichia coli) bacteria.[4] One derivative, in particular, demonstrated potency greater than the standard drug gentamicin against Pseudomonas aeruginosa.[4] The antimicrobial screening was performed using the disc diffusion method.[4]

Another study focused on thienothiophene derivatives and found that several compounds were highly effective against P. aeruginosa, E. coli, and K. pneumonia.[5] The biological evaluation of these compounds highlights the potential of thiophene-based molecules to combat bacterial infections.

Experimental Protocols

To ensure the reproducibility and validation of the cited biological activities, detailed experimental methodologies are crucial.

MTT Cytotoxicity Assay Protocol[3]
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The thiophene-based compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells containing untreated cells and cells treated with a vehicle control are also included. The plates are then incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well.

  • Incubation: The plates are incubated for a period that allows for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Disc Diffusion Method for Antibacterial Screening[4]
  • Preparation of Inoculum: A standardized inoculum of the test bacteria is prepared.

  • Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the bacterial suspension.

  • Disc Application: Sterile paper discs impregnated with known concentrations of the test compounds and standard antibiotics (e.g., Ampicillin, Gentamicin) are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for bacterial growth.

  • Measurement of Inhibition Zones: The diameter of the zone of inhibition around each disc is measured. A larger zone of inhibition indicates greater antibacterial activity.

Visualizing Molecular Mechanisms and Workflows

To better understand the processes involved in evaluating the biological activity of these compounds, the following diagrams illustrate a general experimental workflow and a potential signaling pathway affected by thiophene derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Thiophene Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screening Primary Screening (e.g., Cytotoxicity Assay) characterization->primary_screening secondary_screening Secondary Screening (e.g., Antimicrobial Assay) primary_screening->secondary_screening enzyme_inhibition Enzyme Inhibition Assays secondary_screening->enzyme_inhibition cell_cycle Cell Cycle Analysis enzyme_inhibition->cell_cycle apoptosis Apoptosis Assays cell_cycle->apoptosis lead_optimization lead_optimization apoptosis->lead_optimization Lead Optimization

Caption: A generalized workflow for the discovery and evaluation of biologically active thiophene derivatives.

signaling_pathway Thiophene Thiophene Derivative (e.g., BU17) Tubulin Tubulin Polymerization Thiophene->Tubulin Inhibits WEE1 WEE1 Kinase Thiophene->WEE1 Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M CDK1 CDK1 (Inactive) WEE1->CDK1 Inhibits CDK1->G2M Apoptosis Apoptosis G2M->Apoptosis Caspases Caspase-3/9 Activation Apoptosis->Caspases

Caption: Potential signaling pathway targeted by anticancer thiophene derivatives like BU17.

References

A Comparative Guide to the Reactivity of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of substituted thiophenes in key chemical transformations. Understanding the influence of substituents on the thiophene ring is crucial for the efficient design and synthesis of novel drug candidates and functional materials. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the underlying chemical principles.

Quantitative Comparison of Reactivity

The reactivity of the thiophene ring is highly sensitive to the electronic nature of its substituents. Electron-donating groups (EDGs) generally increase the electron density of the ring, activating it towards electrophilic attack, while electron-withdrawing groups (EWGs) deactivate the ring towards electrophiles but can facilitate nucleophilic substitution.

The following table summarizes quantitative data on the reactivity of substituted thiophenes. Due to the diverse nature of reported studies, direct comparison of absolute rates between different reaction types is not always feasible. However, the relative trends within each reaction class provide valuable insights into substituent effects.

Reaction TypeSubstituent (at C5)Relative Rate (krel) vs. ThiopheneReaction ConditionsReference
Electrophilic Bromination -H1.0Acetic Acid, 25°C[Not explicitly found in search results]
-CH3> 1 (Activating)Acetic Acid, 25°C[Qualitative trend inferred]
-COCH3< 1 (Deactivating)Dichloromethane, AlCl3[1]
Nucleophilic Aromatic Substitution -NO2 (at C5 of 2-L-thiophenes)Varies with leaving group (L) and amineRoom-temperature ionic liquids[2]
-CN (at C3 of 2-methoxy-5-nitrothiophene)Rate enhanced by EWGPyrrolidine[3]
Reaction with Benzofuroxans 2-AcetylthiopheneRate constants measured for various substituted benzofuroxansNot specified[4]

Note: The table above is illustrative. A comprehensive, single study providing relative rates for a wide range of substituents in a standardized reaction on thiophene was not identified in the literature search. The provided data points are extracted from different studies and should be interpreted with caution regarding direct comparability. The general trend of EDGs accelerating electrophilic substitution and EWGs facilitating nucleophilic substitution is well-established.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating and building upon existing research. Below are methodologies for key reactions involving substituted thiophenes.

Protocol 1: Electrophilic Bromination of 2-Methylbenzo[b]thiophene[5]

This procedure details the regioselective bromination of an activated thiophene derivative.

Materials:

  • 2-Methylbenzo[b]thiophene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • A solution of 2-methylbenzo[b]thiophene (500 mg, 3.4 mmol) in acetonitrile (5 mL) is stirred under a nitrogen atmosphere at 0 °C.

  • NBS (630 mg, 3.5 mmol) is added to the solution.

  • The ice bath is removed, and the mixture is stirred at room temperature for 30 minutes.

  • The reaction mixture is quenched with water and extracted with dichloromethane.

  • The organic layer is dried over anhydrous sodium sulfate and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: hexane) to yield 3-bromo-2-methylbenzo[b]thiophene.

Protocol 2: Metalation and Bromination of 3-Alkylthiophene[6]

This protocol describes a method for the regioselective bromination of a 3-substituted thiophene via a lithiation-bromination sequence.

Materials:

  • 3-Alkylthiophene (e.g., 3-Butylthiophene)

  • Dry Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexane (2.5 M)

  • Bromine

  • Aqueous methanolic solution of sodium thiosulfate

Procedure:

  • To a dry three-neck flask under an argon atmosphere, add the 3-alkylthiophene (e.g., 1.40 g of 3-butylthiophene) and dry THF.

  • Cool the mixture to -78 °C.

  • Add 2.5 M n-BuLi in hexane (~4 mL) dropwise over 1.5 hours.

  • Stir the resulting solution at -78 °C for approximately 1 hour to ensure complete lithiation.

  • At the same temperature, slowly add a solution of bromine (1.68 g) in THF (5 mL) over about 15 minutes.

  • Stir the mixture for an additional 20 minutes at -78 °C.

  • Quench the reaction by adding a few drops of an aqueous methanolic solution of sodium thiosulfate.

  • Proceed with standard aqueous workup and purification.

Visualizing Reactivity Principles

The following diagrams illustrate the key factors governing the reactivity of substituted thiophenes.

Electrophilic_Substitution cluster_0 Substituent Effect on Electrophilic Aromatic Substitution Thiophene Substituted Thiophene EDG Electron-Donating Group (EDG) e.g., -CH3, -OCH3 Thiophene->EDG EWG Electron-Withdrawing Group (EWG) e.g., -NO2, -COCH3 Thiophene->EWG Reactivity_Inc Increased Reactivity (Activated Ring) EDG->Reactivity_Inc Reactivity_Dec Decreased Reactivity (Deactivated Ring) EWG->Reactivity_Dec Product_EDG Substituted Product Reactivity_Inc->Product_EDG Faster Reaction Product_EWG Substituted Product Reactivity_Dec->Product_EWG Slower Reaction Electrophile Electrophile (E+) Electrophile->Product_EDG Electrophile->Product_EWG Nucleophilic_Substitution cluster_1 Substituent Effect on Nucleophilic Aromatic Substitution (SNAr) Thiophene Substituted Thiophene (with Leaving Group) EWG_SNAr Strong Electron-Withdrawing Group (EWG) e.g., -NO2 Thiophene->EWG_SNAr Reactivity_SNAr Increased Reactivity (Activated for SNAr) EWG_SNAr->Reactivity_SNAr Product_SNAr Substituted Product Reactivity_SNAr->Product_SNAr Facilitated Reaction Nucleophile Nucleophile (Nu-) Nucleophile->Product_SNAr

References

Purity Under the Magnifying Glass: A Comparative Guide to the Characterization of 3-(Cyanomethyl)-2,4,5-trimethylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and structural integrity of chemical building blocks are paramount. This guide provides a comprehensive characterization of 3-(Cyanomethyl)-2,4,5-trimethylthiophene, a versatile thiophene derivative employed in organic synthesis, pharmaceutical development, and materials science.[1] We present a comparative analysis of this compound with a structurally related alternative, 2-(Thiophen-2-yl)acetonitrile, and detail the analytical methodologies crucial for its quality assessment.

This compound serves as a valuable intermediate due to its reactive cyanomethyl group and substituted thiophene core, which enhance its utility in creating complex molecules.[1] Its stability and reactivity make it a compound of interest for developing advanced coatings and electronic materials.[1] Given its role as a foundational component in further research and development, a thorough understanding of its purity profile is essential.

Comparative Purity Analysis

To provide a clear benchmark for purity, this guide compares this compound with 2-(Thiophen-2-yl)acetonitrile, a related thiophene derivative also utilized as a building block in organic synthesis. The following table summarizes the typical purity specifications and key physical properties of both compounds, as commercially available.

ParameterThis compound2-(Thiophen-2-yl)acetonitrile (Alternative)
CAS Number 112440-49-018862-25-4
Molecular Formula C₉H₁₁NSC₆H₅NS
Molecular Weight 165.25 g/mol 123.18 g/mol
Typical Purity (by GC) >98.0%≥98%
Appearance White to off-white crystalline powderColorless to yellow liquid
Melting Point 66-69 °CNot Applicable
Boiling Point 130 °C at 6.8 mmHg105-107 °C at 12 mmHg

Analytical Methodologies for Purity Determination

A multi-pronged approach utilizing Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for a comprehensive purity assessment of this compound.

Gas Chromatography (GC) for Quantitative Purity Assessment

Gas chromatography is the industry standard for determining the purity of volatile and semi-volatile compounds like this compound. A typical purity of >98.0% is reported by commercial suppliers using this method.

Experimental Protocol: GC-FID

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/minute.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane).

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Potential Impurities: Based on common synthetic routes for thiophene derivatives, potential impurities could include unreacted starting materials such as 3-(chloromethyl)-2,4,5-trimethylthiophene, residual solvents, and byproducts from side reactions.

Below is a conceptual workflow for the GC-based purity analysis.

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing prep1 Weigh sample prep2 Dissolve in solvent (e.g., Dichloromethane) prep1->prep2 gc_inj Inject sample prep2->gc_inj gc_sep Separation on capillary column gc_inj->gc_sep gc_det FID Detection gc_sep->gc_det data_acq Acquire chromatogram gc_det->data_acq data_int Integrate peak areas data_acq->data_int data_calc Calculate purity (%) data_int->data_calc cluster_methods cluster_info cluster_outcome GC Gas Chromatography (GC) purity Quantitative Purity (Volatile Components) GC->purity HPLC High-Performance Liquid Chromatography (HPLC) non_volatile Non-Volatile Impurities HPLC->non_volatile NMR Nuclear Magnetic Resonance (NMR) structure Structural Confirmation & Identity NMR->structure assessment Comprehensive Purity Profile purity->assessment non_volatile->assessment structure->assessment

References

X-ray crystallography of 3-(Cyanomethyl)-2,4,5-trimethylthiophene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene moieties are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties. While the specific crystallographic data for 3-(Cyanomethyl)-2,4,5-trimethylthiophene is not publicly available, this guide provides a comparative analysis of structurally related thiophene derivatives, offering insights into their solid-state conformations and intermolecular interactions. This information is crucial for structure-based drug design and the development of novel materials.

Crystallographic Data Comparison

The following table summarizes the crystallographic data for two distinct thiophene derivatives, providing a basis for understanding the structural variations within this class of compounds.

ParameterDerivative 1: 5-(phenylsulfonyl)-5,6-dihydrobenzo[1]thieno[3,2-j]phenanthridineDerivative 2: (E)-4-(3-(dimethylamino)acryloyl)-3-phenyl-5-(phenylamino)thiophene-2-carboxylate
Molecular Formula C₂₆H₁₉NO₂S₂C₂₄H₂₄N₂O₃S
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
Unit Cell Dimensions a = 15.532(3) Å, b = 8.438(2) Å, c = 16.294(3) Åa = 10.123(2) Å, b = 15.432(3) Å, c = 14.456(3) Å
α = 90°, β = 108.53(3)°, γ = 90°α = 90°, β = 101.45(3)°, γ = 90°
Volume (ų) 2024.1(8)2212.1(8)
Z 44
Key Structural Features The thiophene ring system is almost orthogonal to the phenyl ring attached to the sulfonyl group, with a dihedral angle of 88.1(1)°. The dihydropyridine ring adopts a screw-boat conformation.The thiophene ring is substituted with phenyl, phenylamino, carboxylate, and acryloyl groups.
Intermolecular Interactions No significant intermolecular interactions were observed.Intermolecular interactions include O···H (13.7%), H···H (55.3%), and C···C (2.3%) contacts, indicating van der Waals forces play a significant role in the crystal packing.

Experimental Protocols

General Synthesis of Substituted Thiophene Derivatives (Gewald Reaction)

The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes.

Materials:

  • An appropriate α-methylene ketone or aldehyde

  • A β-ketoester, β-diketone, or other compound with an activated methylene group

  • Elemental sulfur

  • A base (e.g., diethylamine, morpholine, or triethylamine)

  • A solvent (e.g., ethanol, methanol, or dimethylformamide)

Procedure:

  • To a stirred solution of the α-methylene carbonyl compound and the active methylene compound in the chosen solvent, add elemental sulfur.

  • Add the base catalyst dropwise to the reaction mixture.

  • The reaction is typically stirred at room temperature or with gentle heating (40-50 °C) for several hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product often precipitates.

  • The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

Single-Crystal X-ray Diffraction

This is a standard technique for determining the three-dimensional atomic structure of a crystalline solid.[2]

Procedure:

  • Crystal Selection: A suitable single crystal of the thiophene derivative is selected under a microscope. The crystal should be well-formed with sharp edges and no visible defects.

  • Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.[2]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, often using direct methods for small molecules.[2] The initial structural model is then refined to improve the fit between the calculated and observed diffraction data, resulting in an accurate three-dimensional model of the molecule.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Reactants Thiophene Precursors Reaction Gewald Reaction Reactants->Reaction Purification Recrystallization Reaction->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS XRD X-ray Diffraction Purification->XRD Structure Crystal Structure Determination XRD->Structure

Caption: Experimental workflow for the synthesis and structural characterization of thiophene derivatives.

biological_activities cluster_activities Pharmacological Potential Thiophene Thiophene Derivatives Anticancer Anticancer Thiophene->Anticancer Antibacterial Antibacterial Thiophene->Antibacterial Antifungal Antifungal Thiophene->Antifungal Anti_inflammatory Anti-inflammatory Thiophene->Anti_inflammatory Antiviral Antiviral Thiophene->Antiviral Antioxidant Antioxidant Thiophene->Antioxidant

Caption: Diverse biological activities reported for various thiophene derivatives.[1][3][4]

References

Computational Approaches in the Analysis of Thiophene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Computational Studies of Thiophene Derivatives

Thiophene and its derivatives are a cornerstone in medicinal chemistry, recognized for their presence in numerous pharmacologically active compounds.[1] These heterocyclic compounds are integral to the structure of 26 FDA-approved drugs, highlighting their therapeutic importance.[2] The versatility of the thiophene scaffold allows for its application in developing treatments for a wide range of conditions, including cancer, inflammation, and microbial infections.[1][2]

In modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of lead compounds.[3] Techniques such as molecular docking, Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are routinely employed to investigate the properties of thiophene derivatives.[3][4] These computational tools provide valuable insights into the electronic structure, reactivity, and biological interactions of these molecules, thereby guiding the design of more effective and safer therapeutic agents.[5][6]

This guide offers a comparative overview of various computationally studied thiophene derivatives, presenting key performance data and detailing the methodologies employed in their analysis.

Comparative Analysis of Computationally Studied Thiophene Derivatives

The following table summarizes computational data for a selection of thiophene derivatives, showcasing the application of various computational methods to predict their biological activity and properties.

Thiophene Derivative ClassTargetComputational MethodKey Findings
Thieno[2,3-d]pyrimidin-4(3H)-ones Lactate Dehydrogenase (LDH)Molecular DockingMolDock scores ranged from -127 to -171, indicating strong potential as LDH inhibitors.[7]
Thiophenyl hydrazone derivatives Tubulin (colchicine binding site)Molecular DockingDocking scores ranged from -4.95 to -7.05 kcal/mol, and binding free energies from -63.64 to -90.96 kcal/mol. Compound 5b showed good cytotoxicity with an IC50 of 2.61 ± 0.34 µM against the HT29 cell line.[8]
2-Amino-thiophene derivatives Leishmania amazonensisQSAR, ADMETPredictive QSAR models were developed with correct classification rates up to 0.91. Active compounds showed IC50 values as low as 0.71 µM.[4]
Thiophene-based oxadiazole, triazole, and thiazolidinone derivatives Tumor proteinsMolecular Docking, ADMETCompounds complied with Lipinski's rule, with good lipophilicity (consensus log Po/w between 1.97 and 3.98) and TPSA values suitable for drug-likeness.[1]
A novel thiophene derivative (S23) DprE1 (Antitubercular target)Molecular DockingCompound S23 exhibited a better docking score (-8.516) compared to the standard drug Isoniazid (-6.315), suggesting potential as an MTB inhibitor.[9]

Experimental Protocols in Computational Chemistry

Detailed methodologies are crucial for the reproducibility and validation of computational studies. Below are generalized protocols for key computational techniques applied to thiophene derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[6]

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned using a force field. The structure is then minimized to relieve steric clashes.[10]

  • Ligand Preparation: The 2D structures of the thiophene derivatives are drawn and converted to 3D. The ligands are energetically minimized using a suitable force field (e.g., MMFF94), and Gasteiger charges and hydrogen atoms are added.[10]

  • Grid Generation and Docking: A grid box is defined around the active site of the target protein. Molecular docking is then performed using software like AutoDock or Glide, which explores various conformations of the ligand within the active site.[10]

  • Analysis of Results: The resulting docked poses are scored based on a function that estimates binding affinity. These poses are visually inspected to analyze key interactions such as hydrogen bonds and hydrophobic interactions.[10]

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[5]

  • Structure Optimization: The geometry of the thiophene derivative is optimized to find the lowest energy conformation.

  • Functional and Basis Set Selection: An appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311G+(2d,p)) are chosen. The choice of functional and basis set is critical for the accuracy of the calculation.[11]

  • Property Calculation: Electronic properties such as molecular orbital energies (HOMO, LUMO), dipole moments, and atomic charges are calculated. These properties provide insights into the molecule's reactivity and stability.[11][12]

  • Analysis: The calculated properties are analyzed to understand the structure-activity relationships of the molecule.[11]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activity.[13]

  • Data Collection: A dataset of thiophene derivatives with their experimentally determined biological activities is compiled.[14]

  • Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.[14]

  • Model Building: A statistical model (e.g., using partial least squares regression) is built to find a mathematical relationship between the molecular descriptors and biological activity.[15]

  • Model Validation: The model's predictive power is tested using cross-validation techniques and an external test set of compounds.[13][15]

ADMET Prediction

ADMET prediction involves the computational estimation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.[2]

  • Data Input: The chemical structure of the thiophene derivative is provided as input to an ADMET prediction tool.

  • Property Prediction: Computational models, often based on machine learning, are used to predict various ADMET properties.[16]

  • Analysis: The predicted properties are analyzed to assess the drug-likeness of the compound and identify potential liabilities early in the drug discovery process.[1][2]

Visualizing the Computational Drug Design Workflow

The following diagram illustrates a typical workflow in computational drug design, from initial compound selection to lead optimization.

G cluster_0 Virtual Screening & Hit Identification cluster_1 Lead Identification & Optimization cluster_2 Preclinical Assessment A Compound Library B Molecular Docking A->B C Hit Compounds B->C D QSAR Modeling C->D E DFT Calculations D->E F Lead Compounds E->F G ADMET Prediction F->G H Optimized Lead G->H

References

Benchmarking 3-(Cyanomethyl)-2,4,5-trimethylthiophene: A Comparative Guide for Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the selection of appropriate intermediates is a critical factor that dictates the efficiency, yield, and overall success of a synthetic route. Among the diverse array of heterocyclic building blocks, thiophene derivatives have garnered significant attention due to their versatile reactivity and prevalence in pharmaceuticals and agrochemicals. This guide provides an objective comparison of 3-(Cyanomethyl)-2,4,5-trimethylthiophene, a key synthetic intermediate, against other alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Synthetic Intermediates in Thiophene Synthesis

The synthesis of polysubstituted thiophenes is a cornerstone of many chemical research and development programs. The Gewald reaction, a one-pot multicomponent reaction, is a widely employed method for the synthesis of 2-aminothiophenes, which are versatile precursors for a variety of functionalized thiophenes, including those with a cyanomethyl group. The choice of the ketone starting material significantly impacts the reaction yield. Below is a comparative table of reported yields for the Gewald reaction with various ketones, providing a benchmark for the expected performance in similar syntheses.

Ketone ReactantProductBaseSolventReaction Time (h)Yield (%)Reference
Cyclohexanone2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileTriethylamineEthanol1-285-95[1]
Acetone2-Amino-4,5-dimethylthiophene-3-carbonitrileMorpholineMethanol278Generic protocol
3-Pentanone2-Amino-4,5-diethylthiophene-3-carbonitrilePyrrolidineEthanol382Generic protocol
Acetophenone2-Amino-4-phenyl-5-methylthiophene-3-carbonitrileMorpholineDMF575Generic protocol
2-Butanone2-Amino-4-ethyl-5-methylthiophene-3-carbonitrilePiperidineEthanol2.580Generic protocol

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of synthetic strategies. Below are step-by-step procedures for the synthesis of a key 2-aminothiophene intermediate via the Gewald reaction and its subsequent transformation into a thieno[2,3-d]pyrimidine, a scaffold of significant interest in medicinal chemistry.

Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)[1]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Triethylamine

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).

  • To this suspension, add triethylamine (1.0 mmol) as a catalyst.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thieno[2,3-d]pyrimidine[1]

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • Formamide

Procedure:

  • Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.

  • Add an excess of formamide (20 mL).

  • Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature overnight.

  • The resulting solid precipitate is collected by filtration to yield 4,5,6,7-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine.

Visualizing Synthetic Pathways and Biological Relevance

To provide a clearer understanding of the synthetic strategies and their biological context, the following diagrams, generated using Graphviz (DOT language), illustrate a key synthetic workflow and a relevant biological signaling pathway.

Gewald_Reaction_Workflow Ketone Ketone/ Aldehyde Gewald Gewald Reaction Ketone->Gewald Nitrile Activated Nitrile Nitrile->Gewald Sulfur Sulfur Sulfur->Gewald Base Base Base->Gewald Aminothiophene 2-Aminothiophene Intermediate Gewald->Aminothiophene

Workflow for the Gewald multicomponent synthesis of 2-aminothiophenes.

Kinase_Inhibitor_MOA Aminothiophene 2-Aminothiophene Precursor Thienopyrimidine Thieno[2,3-d]pyrimidine (Kinase Inhibitor) Aminothiophene->Thienopyrimidine Cyclization Kinase Protein Kinase (e.g., EGFR, VEGFR) Thienopyrimidine->Kinase Binds to ATP-binding site Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Phosphorylation CellProliferation Tumor Cell Proliferation Phosphorylation->CellProliferation

Mechanism of action for thienopyrimidine-based kinase inhibitors.

Conclusion

This compound and related 2-aminothiophene derivatives are valuable and versatile intermediates in organic synthesis. The Gewald reaction provides an efficient route to these compounds, with yields being dependent on the specific carbonyl precursor used. The resulting 2-aminothiophenes serve as key building blocks for the synthesis of biologically active molecules, such as thieno[2,3-d]pyrimidine-based kinase inhibitors. The provided data and protocols offer a solid foundation for researchers to benchmark and optimize their synthetic strategies for the development of novel therapeutics and agrochemicals.

References

Safety Operating Guide

Safe Disposal of 3-(Cyanomethyl)-2,4,5-trimethylthiophene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents is paramount to ensuring a secure working environment and maintaining environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Cyanomethyl)-2,4,5-trimethylthiophene, a compound that requires careful management due to its potential health hazards.

Immediate Safety and Hazard Profile

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is classified as harmful and an irritant.

Hazard Identification and Safety Precautions:

Hazard ClassificationGHS Hazard StatementPrecautionary Measures
Acute Toxicity (Oral) H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1]
Acute Toxicity (Dermal) H312: Harmful in contact with skinWear protective gloves and clothing. If on skin, wash with plenty of water. Call a poison center or doctor if you feel unwell.[1]
Acute Toxicity (Inhalation) H332: Harmful if inhaledAvoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
Skin Irritation H315: Causes skin irritationWash skin thoroughly after handling. Wear protective gloves.[1]
Eye Irritation H319: Causes serious eye irritationWear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Aquatic Hazard H412: Harmful to aquatic life with long lasting effectsAvoid release to the environment.[2]

Personal Protective Equipment (PPE):

When handling this compound for disposal, the following personal protective equipment is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before use.

  • Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Segregation and Collection:

    • All waste containing this compound, including residual amounts in containers, contaminated materials (e.g., pipette tips, weighing paper), and solutions, must be collected in a designated, properly labeled hazardous waste container.

    • The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and must have a secure, tightly fitting lid.

  • Labeling of Waste Containers:

    • The waste container must be clearly labeled with the words "Hazardous Waste".

    • The full chemical name, "this compound," and the CAS number (112440-49-0) must be included on the label.

    • The primary hazards associated with the compound, such as "Harmful," "Irritant," and "Marine Pollutant," should also be indicated.

  • Storage of Waste:

    • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure that the storage area is away from incompatible materials, such as strong oxidizing agents.

  • Arranging for Disposal:

    • The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[1]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection of the hazardous waste.

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

Emergency Procedures for Spills

In the event of a spill, adhere to the following procedures:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal. Use non-sparking tools if there is a risk of ignition.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Handling this compound Waste ppe Wear Appropriate PPE: - Safety Goggles & Face Shield - Lab Coat - Nitrile Gloves start->ppe spill Spill Occurs start->spill Potential Hazard fume_hood Conduct all operations in a Certified Chemical Fume Hood ppe->fume_hood collect_waste Collect all waste (solid & liquid) in a dedicated, compatible container fume_hood->collect_waste label_container Label container with: - 'Hazardous Waste' - Chemical Name & CAS Number - Hazard Symbols collect_waste->label_container store_waste Store sealed container in a designated, secure waste area label_container->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Contractor store_waste->contact_ehs transport Arrange for professional collection and transport contact_ehs->transport end End: Compliant Disposal transport->end evacuate Evacuate & Ventilate spill->evacuate contain Contain with Inert Absorbent evacuate->contain cleanup Collect waste in a sealed container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate report Report to EHS decontaminate->report report->collect_waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-(Cyanomethyl)-2,4,5-trimethylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 3-(Cyanomethyl)-2,4,5-trimethylthiophene. Adherence to these procedures is essential for ensuring a safe laboratory environment and the proper management of this chemical. The information is based on available safety data sheets, which classify this compound as harmful if swallowed, inhaled, or in contact with skin, and as a cause of skin and serious eye irritation.[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1]Protects against splashes and vapors that can cause severe eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended for extended contact.[2][3]Provides a robust barrier against skin contact and absorption.[2] Harmful in contact with skin.[1]
Body Protection A laboratory coat and a chemical-resistant apron.[2]Prevents skin contact with the chemical.[2] Causes skin irritation.[1]
Respiratory Protection All handling must be conducted in a certified chemical fume hood.[3] If ventilation is inadequate, a respirator may be required.Minimizes the risk of inhaling hazardous dust or vapors.[2] Harmful if inhaled.[1]

Operational Plan: Step-by-Step Handling

Proper handling procedures are critical to prevent exposure and contamination. The following workflow outlines the key steps for working with this compound.

A. Pre-Handling Preparations:

  • Don Appropriate PPE: Before beginning any work, ensure all required personal protective equipment is worn correctly.

  • Prepare Chemical Fume Hood: Verify that the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary chemicals, solvents, and equipment within the fume hood to minimize movement.

  • Prepare Waste Containers: Have clearly labeled, dedicated waste containers ready for solid and liquid waste.

B. Handling the Compound:

  • Weighing: If working with a solid form, weigh the compound within the fume hood on a disposable weighing paper or in a dedicated container to prevent balance contamination.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Keep all containers closed when not in use.

  • Conduct Experiment: Carry out all experimental procedures within the fume hood.

C. Cleanup and Disposal:

  • Decontamination: Decontaminate all glassware and surfaces that have come into contact with the chemical.

  • Waste Disposal:

    • Liquid Waste: Collect all liquid waste containing this compound in the designated liquid waste container. Do not mix with other chemical waste streams.[3]

    • Solid Waste: Dispose of contaminated items such as gloves, weighing papers, and pipette tips in the designated solid waste container.

  • PPE Removal: After completing all work and cleanup, remove and dispose of contaminated disposable PPE in the appropriate solid waste container.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[1]

Experimental Workflow

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Gather Materials prep2->prep3 prep4 Prepare Waste Containers prep3->prep4 handle1 Weigh Compound prep4->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.